Product packaging for Isovaleric Acid(Cat. No.:CAS No. 92634-50-9)

Isovaleric Acid

Katalognummer: B7760966
CAS-Nummer: 92634-50-9
Molekulargewicht: 102.13 g/mol
InChI-Schlüssel: GWYFCOCPABKNJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Isovaleric acid (CAS 503-74-2), also known as 3-methylbutanoic acid, is a branched-chain short-chain fatty acid (SCFA) with the chemical formula C5H10O2 . It is a colorless to pale yellow liquid with a characteristic pungent, cheesy, or sweaty odor . Naturally occurring in various plants, fruits, and as a metabolite in the human gut, it serves as a versatile compound in industrial and research applications . Its key physical properties include a boiling point of 176.5°C, a melting point of -29°C, and a density of 0.925 g/cm³ . It is slightly soluble in water and soluble in ethanol, chloroform, and ether . In research, this compound is widely used as a key flavor and fragrance intermediate. Its esters, such as ethyl isovalerate, benzyl isovalerate, and hexyl isovalerate, are prized in perfumery and cosmetics for their pleasant fruity notes and are essential in the development of premium fragrances . Similarly, it is a critical component in food science for creating natural cheese, cream, and fruit flavorings in accordance with food safety standards like China's GB2760-86 . A rapidly advancing area of research explores the immunomodulatory role of gut microbiota-derived metabolites. A seminal 2025 study highlights that this compound, produced by gut commensals like Prevotella copri , exhibits a protective effect against influenza virus infections (H9N2 and H1N1) via the gut-lung axis . It was shown to reduce pulmonary inflammation, decrease viral load, and help maintain epithelial barrier integrity in the lungs, positioning it as a promising metabolite for immunology and infectious disease research . Furthermore, its potential role in the interaction between probiotics and antidepressants is under investigation, opening new avenues in neuroscience . Beyond life sciences, this compound is employed as a chemical intermediate and building block in organic synthesis. It is used to produce synthetic lubricants, agricultural chemicals, vinyl stabilizers, plasticizers, and pharmaceuticals, including sedatives . The market for this compound is growing, driven by demand for natural ingredients and bio-based production through microbial fermentation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B7760966 Isovaleric Acid CAS No. 92634-50-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYFCOCPABKNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Record name ISOPENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/944
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5029182
Record name Isovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour
Record name ISOPENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/944
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butanoic acid, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isovaleric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5737
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isovaleric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg
Record name Isovaleric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

70 °C
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water
Record name Isovaleric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isovaleric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.931 @ 20 °C/4 °C, 0.923-0.928
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.44 [mmHg], 0.44 mm Hg at 25 °C
Record name Isovaleric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5737
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

503-74-2, 35915-22-1, 92634-50-9
Record name ISOPENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/944
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isovaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylbutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Diisovaleryl adrenaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092634509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isovaleric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOVALERIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isovaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR7X184L5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-29.3 °C
Record name Isovaleric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the biosynthetic pathway of isovaleric acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biosynthesis of Isovaleric Acid

Introduction: Understanding this compound

This compound, systematically known as 3-methylbutanoic acid, is a branched-chain fatty acid (BCFA) recognized for its distinct, pungent aroma often associated with cheese and fermented foods.[1][2] Beyond its role as a flavor compound, this compound is a significant metabolite in mammalian and microbial systems. It is a primary product of the catabolism of the essential amino acid L-leucine and a key metabolic output of the gut microbiome, particularly from protein fermentation.[2][3][4]

However, the accumulation of this compound and its precursors is pathognomonic for the inherited metabolic disorder Isovaleric Acidemia (IVA), a condition resulting from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase.[5][6] This guide provides a detailed exploration of the core biosynthetic pathways of this compound, its physiological and pathophysiological significance, and the analytical methodologies employed for its study and diagnosis.

The Principal Biosynthetic Pathway: The Catabolism of L-Leucine

The primary and most well-characterized route for this compound biosynthesis in both mammals and many microorganisms is the catabolic pathway of L-leucine. This process occurs predominantly within the mitochondria and involves a sequence of enzymatic reactions that convert the amino acid into its corresponding acyl-CoA derivative, which can then be further metabolized or hydrolyzed.[7]

Step 1: Reversible Transamination of L-Leucine

The initial step in leucine degradation is a reversible transamination reaction. This process funnels the amino group from leucine into the cellular nitrogen pool while converting the carbon skeleton into its corresponding α-keto acid.

  • Substrate: L-Leucine

  • Enzyme: Branched-chain aminotransferase (BCAT)[7][8][9]

  • Co-substrate/Product Pair: α-ketoglutarate is converted to L-glutamate.[8][9]

  • Product: α-Ketoisocaproic acid (KIC)[8][10]

Causality: This initial step is crucial as it commits the carbon backbone of leucine to catabolism. The reversible nature of the reaction allows it to be tightly coupled with the cell's metabolic state and the availability of other amino acids and α-keto acids. In mammals, this occurs in various tissues, including skeletal muscle, brain, and liver.[7]

Step 2: Irreversible Oxidative Decarboxylation

The α-keto acid produced in the first step undergoes an irreversible oxidative decarboxylation, a critical regulatory point in the pathway. This reaction is catalyzed by a large, multi-subunit mitochondrial enzyme complex.

  • Substrate: α-Ketoisocaproic acid (KIC)

  • Enzyme Complex: Branched-chain α-keto acid dehydrogenase (BCKDH)[3][7][8][9]

  • Co-factors: Coenzyme A (CoA), NAD+[9]

  • Product: Isovaleryl-Coenzyme A (Isovaleryl-CoA)[3][9]

  • Byproducts: CO₂, NADH[9]

Causality: The irreversible nature of this step makes the BCKDH complex a key point of metabolic control. Its activity dictates the flux of branched-chain amino acids into degradative pathways versus their incorporation into proteins.

Step 3: Formation of Free this compound

The final step in the formation of free this compound from isovaleryl-CoA can occur via two primary contexts: direct hydrolysis in microbial metabolism or as a consequence of metabolic overflow in the genetic disorder Isovaleric Acidemia.

  • Pathway A: Direct Enzymatic Hydrolysis In microorganisms such as Propionibacterium freudenreichii, which is instrumental in the ripening of Swiss cheese, isovaleryl-CoA is hydrolyzed to release the free acid, contributing to the characteristic flavor.[8][11]

    • Substrate: Isovaleryl-CoA

    • Enzyme: Acyl-CoA hydrolase or a thioesterase[8]

    • Product: this compound

  • Pathway B: Metabolic Block in Isovaleric Acidemia (IVA) In mammals, the canonical pathway continues with the dehydrogenation of isovaleryl-CoA. However, a genetic deficiency in the enzyme responsible for this step causes the disease IVA.

    • Deficient Enzyme: Isovaleryl-CoA Dehydrogenase (IVD)[5][6][12][13]

    • Normal Reaction: IVD catalyzes the FAD-dependent conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[5][14][15][16]

    • Pathophysiology: In IVA, the deficiency of IVD leads to a massive accumulation of isovaleryl-CoA in the mitochondria.[5][13] The cell attempts to detoxify this buildup by hydrolyzing isovaleryl-CoA to this compound and by conjugating it with glycine and carnitine, forming isovalerylglycine (IVG) and isovalerylcarnitine (C5-carnitine), which are then excreted.[5][15][17][18] The resulting high concentration of free this compound is toxic and causes the clinical symptoms of the disease.[7][17]

G cluster_leucine Leucine Catabolism Pathway cluster_iva Canonical Pathway vs. Isovaleric Acidemia Leucine L-Leucine KIC α-Ketoisocaproic Acid Leucine->KIC  Branched-chain  aminotransferase (BCAT) IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA  Branched-chain α-keto acid  dehydrogenase (BCKDH) IVA This compound IsovalerylCoA->IVA  Acyl-CoA Hydrolase  (Microbial Production / Metabolic Overflow) IsovalerylCoA2 Isovaleryl-CoA MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA2->MethylcrotonylCoA Isovaleryl-CoA Dehydrogenase (IVD) (Normal Function) Block IsovalerylCoA2->Block Deficient in Isovaleric Acidemia IVA_Metabolites Accumulation of: • this compound • Isovalerylglycine • Isovalerylcarnitine Block->IVA_Metabolites

Fig. 1: Core biosynthetic pathway of this compound from leucine.

An Alternative Biosynthetic Route in Myxobacteria

Research in the myxobacterium Stigmatella aurantiaca has identified an alternative "shunt" pathway for producing isovaleryl-CoA that branches from the mevalonate pathway.[19][20] This route serves as a source of starter units for the biosynthesis of branched-chain fatty acids and secondary metabolites.[19]

This pathway becomes particularly active when the primary leucine degradation route via the BCKDH complex is genetically inactivated.[19][20] It involves the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), an intermediate in mevalonate synthesis, into isovaleryl-CoA. This demonstrates metabolic flexibility in microorganisms, providing an alternative source for essential biosynthetic precursors.[19]

Analytical Methodologies and Diagnostic Protocols

The quantification of this compound and its derivatives is crucial for diagnosing IVA, studying microbial metabolism, and analyzing food products. The primary analytical techniques are mass spectrometry-based methods.

Data Presentation: Quantitative Analysis Methods

The selection of an analytical method depends on the sample matrix, required sensitivity, and the specific analyte of interest.

Analytical MethodSample MatrixDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS Environmental SamplesNone (Direct Injection)3.97 - 36.45 mg/LNot Specified[21]
GC-MS Fecal SamplesPentafluorobenzyl Bromide (PFBBr)0.244 µMNot Specified[21]
SPME-GC-MS In-vitro GI ModelNone (SPME)8 - 72 mg/L14 mg/L[21]
LC-HRMS Human Serum3-Nitrophenylhydrazine (3-NPH)20 ng/mLNot Specified[21]
Experimental Protocol: Quantification of this compound by GC-MS

This protocol provides a general workflow for the extraction and analysis of this compound from a biological fluid like plasma or serum.

  • Internal Standard Spiking: To a 100 µL aliquot of the sample, add a known concentration of a suitable internal standard, such as deuterated this compound (e.g., this compound-d2).[22][23] This corrects for variations during sample preparation and analysis.

  • Acidification: Acidify the sample to a pH < 2 by adding a small volume of concentrated hydrochloric acid (HCl).[22] This ensures the this compound is in its protonated, less polar form, which is more readily extracted into an organic solvent.

  • Solvent Extraction: Add 500 µL of an organic solvent (e.g., diethyl ether or hexane). Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.[22]

  • Phase Separation: Centrifuge the sample at high speed (e.g., 5000 rpm) for 5-10 minutes to achieve a clean separation between the aqueous and organic layers.[22]

  • Collection: Carefully transfer the upper organic layer to a clean autosampler vial.

  • Analysis: Inject the sample into the GC-MS system. The GC separates the volatile compounds, and the MS detects and quantifies the this compound and internal standard based on their unique mass-to-charge ratios.

Experimental Protocol: Diagnostic Workflow for Isovaleric Acidemia (IVA)

The diagnosis of IVA is a multi-stage process that begins with population-wide newborn screening and proceeds to definitive confirmatory testing.[6]

  • Newborn Screening (NBS):

    • Sample: A dried blood spot (DBS) is collected from a heel prick within a few days of birth.[6][23]

    • Methodology: Tandem mass spectrometry (MS/MS) is used to analyze the acylcarnitine profile.[6][23]

    • Primary Marker: A significantly elevated level of C5-acylcarnitine (isovalerylcarnitine) is the primary indicator for suspected IVA.[23][24]

    • Challenge: Elevated C5 is not entirely specific to IVA and can indicate other metabolic conditions or interferences, necessitating follow-up.[23][25]

  • Confirmatory Biochemical Testing:

    • Sample: A follow-up urine sample is collected.

    • Methodology: Gas chromatography-mass spectrometry (GC-MS) is used for urinary organic acid analysis.[5][24]

    • Hallmark Metabolites: The definitive biochemical diagnosis is confirmed by the presence of high concentrations of isovalerylglycine (IVG) and often 3-hydroxythis compound.[5][6][24] The presence of IVG is pathognomonic for the enzymatic block in IVA.[15]

  • Genetic Confirmation:

    • Sample: A blood or saliva sample is used for DNA extraction.

    • Methodology: DNA sequencing of the IVD gene is performed.[6]

    • Result: The identification of biallelic pathogenic variants (mutations inherited from both parents) in the IVD gene provides the definitive genetic diagnosis of Isovaleric Acidemia.[6][12]

G cluster_workflow Diagnostic Workflow for Isovaleric Acidemia NBS Step 1: Newborn Screening (Dried Blood Spot) MSMS Tandem Mass Spectrometry (MS/MS) NBS->MSMS C5 Result: Elevated C5-Acylcarnitine? MSMS->C5 Confirm Step 2: Confirmatory Testing (Urine Sample) C5->Confirm Yes NoIVA IVA Unlikely C5->NoIVA No GCMS Urine Organic Acid Analysis (GC-MS) Confirm->GCMS IVG Result: Isovalerylglycine (IVG) Present? GCMS->IVG Genetic Step 3: Genetic Confirmation (DNA Sample) IVG->Genetic Yes IVG->NoIVA No Sequencing IVD Gene Sequencing Genetic->Sequencing Mutation Result: Biallelic Pathogenic Variants in IVD? Sequencing->Mutation Mutation->NoIVA No IVA_Confirmed IVA Confirmed Mutation->IVA_Confirmed Yes

Fig. 2: Diagnostic workflow for Isovaleric Acidemia (IVA).

Conclusion

The biosynthesis of this compound is fundamentally linked to the catabolism of the branched-chain amino acid leucine. While this pathway is a normal part of metabolism in humans and a key contributor to flavor development in microbial food fermentations, its dysregulation has severe consequences. A defect in the mitochondrial enzyme isovaleryl-CoA dehydrogenase obstructs the pathway, leading to the accumulation of toxic metabolites and the clinical manifestations of Isovaleric Acidemia. The study of this pathway is therefore critical, spanning from food science and gut microbiome research to the clinical diagnosis and management of inherited metabolic disease. The analytical tools of mass spectrometry provide the robust and sensitive means required to quantify these metabolites, enabling early diagnosis through newborn screening and improving outcomes for affected individuals.

References

An In-depth Technical Guide to the Function of Isovaleric Acid in the Human Gut Microbiome

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isovaleric acid, a branched-chain fatty acid (BCFA) produced by the microbial fermentation of the amino acid leucine, is an increasingly recognized signaling molecule within the human gut.[1] While less abundant than the canonical short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, this compound exerts distinct and significant effects on host physiology, spanning gut motility, immunomodulation, and the complex gut-brain axis.[2][3][4] This technical guide provides a comprehensive overview of this compound's function, from its microbial origins to its systemic impact. We will explore the biochemical pathways of its production, its mechanisms of action on host cells, its association with various health and disease states, and detailed methodologies for its quantification and functional analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this important gut microbial metabolite.

Introduction: this compound as a Key Microbial Metabolite

The human colon is a dynamic bioreactor where a dense consortium of microbes ferments undigested dietary components. While carbohydrate fermentation leading to the production of SCFAs is well-studied, protein fermentation yields a different class of metabolites, including branched-chain fatty acids.[5] this compound (3-methylbutanoic acid) is a primary product of the microbial breakdown of leucine, a branched-chain amino acid (BCAA).[1][2] Its production is particularly prominent in the distal colon, where carbohydrate availability diminishes and protein fermentation increases.[1]

Key microbial genera, including Clostridium and Bacteroides, are known to ferment amino acids to produce BCFAs.[1] The concentration of this compound in the gut is influenced by diet, particularly protein intake, and the overall composition of an individual's microbiome.[1] Once produced, it is absorbed by colonocytes or enters the bloodstream, where it can exert effects on distal organs.[1] This guide will dissect the journey of this compound from its microbial synthesis to its functional consequences for the host.

Biosynthesis and Metabolism of this compound

The generation of this compound is a direct consequence of protein fermentation in the colon. The primary pathway involves the deamination and subsequent decarboxylation of leucine by specific gut bacteria.

Microbial Production Pathway

The conversion of leucine to this compound is a multi-step process undertaken by proteolytic bacteria.

G Leucine Leucine (from dietary protein) KIC α-Ketoisocaproate Leucine->KIC Transamination IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Oxidative Decarboxylation IVA This compound IsovalerylCoA->IVA Deacylation Microbiota Gut Microbiota (e.g., Clostridium, Bacteroides) Microbiota->Leucine Microbiota->KIC Microbiota->IsovalerylCoA

Caption: Biosynthesis of this compound from Leucine by Gut Microbiota.

Host Metabolism

In healthy individuals, this compound produced in the gut is absorbed and metabolized. However, genetic defects in its metabolic pathway lead to the rare disorder, Isovaleric Acidemia (IVA). This condition is caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which is responsible for the breakdown of this compound.[1][6] A lack of functional IVD leads to the toxic accumulation of this compound and its derivatives in the blood and tissues, causing severe neurological and metabolic symptoms.[6][7] This rare disease underscores the importance of the host's ability to process this microbial metabolite.

Functional Roles in Host Physiology and Disease

This compound interacts with host cells through various mechanisms, influencing a range of physiological processes from local gut function to systemic health.

Regulation of Gut Motility

One of the most direct effects of this compound is on colonic smooth muscle. Studies have shown that it can induce muscle relaxation, a crucial aspect of gut motility.

Mechanism of Action: this compound acts directly on colonic smooth muscle cells to cause relaxation via the protein kinase A (PKA) signaling pathway.[2] This is achieved by increasing intracellular levels of cyclic AMP (cAMP), which in turn activates PKA.[2] This mechanism is distinct from the neural or serotonin-mediated pathways often associated with other SCFAs.[2]

G cluster_cell Colonic Smooth Muscle Cell AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP PKA_inactive PKA (Inactive) cAMP->PKA_inactive PKA_active PKA (Active) PKA_inactive->PKA_active Activation Relaxation Muscle Relaxation PKA_active->Relaxation IVA This compound Receptor Gαs-coupled Receptor (Hypothesized) IVA->Receptor Receptor->AC Activates

Caption: this compound-Induced Smooth Muscle Relaxation via the cAMP/PKA Pathway.[2]

Immunomodulation and Intestinal Barrier Function

This compound has demonstrated significant anti-inflammatory properties and the ability to enhance the intestinal epithelial barrier.

  • Anti-inflammatory Effects: this compound can dampen pro-inflammatory responses in intestinal cells. It achieves this by inducing a transient oxidative stress that leads to increased protein SUMOylation. This post-translational modification inhibits the degradation of IκBα, a key step that prevents the activation of the pro-inflammatory NF-κB signaling pathway.[4] This ultimately reduces the expression of cytokines like IL-8 and CCL20 in response to inflammatory stimuli such as TNFα.[4]

  • Barrier Enhancement: The same anti-inflammatory mechanisms contribute to strengthening the gut barrier. By inhibiting TNFα-induced signaling, this compound can prevent the increase in epithelial permeability that is a hallmark of intestinal inflammation.[4]

  • Antiviral Defense: Recent studies suggest a role for this compound in the gut-lung axis. Pre-treatment with this compound has been shown to alleviate lung inflammation and reduce tissue damage in influenza virus infection models, highlighting its potential in modulating systemic antiviral defense.[8]

The Gut-Brain Axis

The connection between gut metabolites and neurological function is an area of intense research, and this compound has emerged as a molecule of interest.

  • Depression: Studies have found a significant correlation between elevated fecal this compound and depression.[3][9] Furthermore, levels of this compound have been positively correlated with cortisol, suggesting a potential link to the activation of the hypothalamic-pituitary-adrenal (HPA) axis in depression.[3]

  • Schizophrenia: In individuals with schizophrenia, the concentration of this compound has been found to be notably elevated compared to healthy controls.[10]

The ability of BCFAs like this compound to cross the blood-brain barrier allows them to directly influence the central nervous system, potentially by interfering with neurotransmitter release.[3][9]

Metabolic Health and Disease

The influence of this compound extends to systemic metabolic regulation.

  • Hypertension: A groundbreaking 2025 study identified a conjugate of this compound, isovalerylcarnitine, as a key microbial-derived metabolite influencing salt sensitivity of blood pressure.[11] Elevated levels of isovalerylcarnitine were correlated with an exaggerated blood pressure increase in response to high salt intake. The proposed mechanisms include enhanced renal sodium reabsorption and reduced nitric oxide bioavailability, leading to vasoconstriction.[11]

  • Colorectal Cancer (CRC): The role of this compound in CRC is complex and not fully resolved. Some studies have observed significantly higher relative concentrations of this compound in CRC samples, associating it with the bacterial metabolism of branched-chain amino acids.[12][13] Conversely, other research suggests that plasma this compound may be associated with longer progression-free survival in patients treated with immunotherapy, indicating a potential beneficial role in modulating anti-cancer immune responses.[5][14]

Methodologies for the Study of this compound

Accurate quantification and functional assessment are critical for elucidating the role of this compound. This section provides detailed protocols for researchers.

Quantification of this compound in Fecal Samples by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying volatile compounds like this compound in complex biological matrices.

Causality Behind Experimental Choices:

  • Freezing: Immediate freezing at -80°C is critical to halt microbial activity, which could otherwise alter the SCFA profile post-collection.[15]

  • Acidification: this compound exists in equilibrium with its conjugate base, isovalerate. Acidification (e.g., with orthophosphoric acid) shifts this equilibrium to the protonated, non-polar acid form (R-COOH), which is essential for efficient extraction into a non-polar organic solvent like diethyl ether.[4][15]

  • Internal Standard: An internal standard (e.g., 2-ethylbutyric acid), a compound structurally similar to the analyte but not naturally present in the sample, is added at a known concentration. It co-extracts with the analyte and corrects for variations in extraction efficiency and instrument injection volume, ensuring analytical accuracy.[15]

  • Derivatization: To improve chromatographic performance, the carboxylic acid is converted into a more volatile ester derivative (e.g., using propyl chloroformate - PCF). This increases its volatility and thermal stability, resulting in sharper peaks and better separation during GC analysis.[15]

Experimental Protocol:

  • Sample Preparation:

    • Weigh approximately 50-200 mg of a frozen or lyophilized fecal sample.[15][16]

    • Add 1 mL of sterile, chilled water and homogenize thoroughly using a bead beater or vortexer.

  • Extraction:

    • Take a 300 µL aliquot of the fecal homogenate.

    • Add 200 µL of 85% orthophosphoric acid to acidify the sample.[15]

    • Spike the mixture with 100 µL of an internal standard solution (e.g., 20 mM 2-ethylbutyric acid).[15]

    • Add 500 µL of a diethyl ether/heptane (1:1 v/v) extraction solvent.[15]

    • Vortex vigorously for 2 minutes.

    • Centrifuge for 5-10 minutes at high speed (e.g., 10,000 x g) to separate the aqueous and organic phases.

    • Carefully transfer the upper organic phase to a clean vial.

  • Derivatization (Propyl Chloroformate Method):

    • To the extracted organic phase, add the derivatizing agent, propyl chloroformate (PCF).[15]

    • Follow a validated protocol for the reaction, which typically involves the addition of propanol and pyridine, followed by PCF, to convert the acid to its propyl ester.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-FFAP) for separation.[16]

    • Employ an appropriate temperature gradient in the GC oven to separate the different fatty acid esters.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to specifically detect and quantify the characteristic ions for derivatized this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of pure this compound standard that have undergone the same extraction and derivatization process.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Caption: Experimental Workflow for GC-MS Quantification of Fecal this compound.

Quantitative Data Summary

Concentrations of this compound can vary significantly depending on diet, host health status, and location within the colon.

Condition/LocationThis compound ConcentrationReference
Human Feces (Wet Weight)0.8 to 22.0 mmol/Kg[2]
Contribution to Total SCFAsIncreases from 17% (proximal) to 38% (distal colon)[2]
Blood (Healthy Control)~6 µM[2]
Blood (Isovaleric Acidemia)Up to 78 µM (stable) to 7960 µM (crisis)[2]
Colorectal Cancer SamplesSignificantly higher relative concentrations observed[12]

Conclusion and Future Directions

This compound, once viewed as a minor by-product of protein fermentation, is now understood to be a potent signaling molecule with diverse functions. Its ability to modulate gut motility, suppress inflammation, strengthen the intestinal barrier, and influence the gut-brain and gut-lung axes positions it as a metabolite of significant interest for therapeutic development. The associations of its derivatives with metabolic conditions like hypertension further broaden its relevance.[11]

Future research should focus on several key areas:

  • Receptor Identification: While the downstream signaling of this compound (e.g., cAMP/PKA pathway) is known in some contexts, the specific cell surface receptors (e.g., G-protein coupled receptors) that mediate these effects remain to be fully characterized. While some effects of other SCFAs are mediated by FFA2 (GPR43) and FFA3 (GPR41), their specific role in this compound signaling is not well-defined.[2][17]

  • Microbial Engineering: Identifying and cultivating specific bacterial strains that are high producers of this compound could lead to the development of next-generation probiotics for targeted therapeutic applications.

  • Clinical Translation: Rigorous clinical trials are needed to validate the therapeutic potential of this compound or its derivatives in conditions like inflammatory bowel disease, infectious diseases, and potentially even metabolic and neurological disorders.

Understanding the complex interplay between diet, the microbiome, this compound production, and host physiology will be paramount in translating these fundamental scientific insights into tangible benefits for human health.

References

An In-depth Technical Guide to the Mechanism and Genetic Basis of Isovaleric Acidemia

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism, representing a classic example of an organic aciduria. This disorder arises from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), a critical component of the leucine catabolism pathway. The enzymatic block leads to the accumulation of isovaleric acid and its derivatives, resulting in a wide spectrum of clinical manifestations, from life-threatening neonatal metabolic crises to milder, later-onset forms. A characteristic "sweaty feet" odor, caused by the buildup of this compound, is a hallmark of this condition. This guide provides a comprehensive overview of the molecular and genetic underpinnings of IVA, detailing the pathophysiology, diagnostic methodologies, and the current understanding of its genetic landscape.

II. The Biochemical Nexus: Leucine Catabolism and the Role of Isovaleryl-CoA Dehydrogenase

The catabolism of the essential branched-chain amino acid leucine is a multistep mitochondrial process that ultimately yields acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. The enzyme isovaleryl-CoA dehydrogenase (IVD) catalyzes the third step in this pathway: the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.

The initial steps of leucine breakdown involve its transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. IVD, a flavin adenine dinucleotide (FAD)-dependent enzyme, then facilitates the dehydrogenation of isovaleryl-CoA.

The Pathophysiological Cascade of IVD Deficiency

A deficiency in IVD disrupts this crucial metabolic sequence, leading to the accumulation of isovaleryl-CoA. This primary accumulation drives the formation of several toxic metabolites:

  • This compound: The hydrolysis of isovaleryl-CoA results in the formation of this compound, a volatile compound responsible for the characteristic "sweaty feet" odor.

  • Isovalerylglycine (IVG): The body attempts to detoxify this compound by conjugating it with glycine, forming isovalerylglycine, which is then excreted in the urine.

  • Isovalerylcarnitine (C5-carnitine): Isovaleryl-CoA can also be conjugated with carnitine to form isovalerylcarnitine, another key diagnostic marker found in blood and urine.

  • 3-Hydroxythis compound: An alternative minor pathway leads to the formation of 3-hydroxythis compound.

The precise mechanisms of toxicity are not fully elucidated but are thought to involve several factors. This compound can inhibit succinate CoA ligase in the Krebs cycle and mitochondrial oxygen consumption. The accumulation of isovaleryl-CoA can also lead to secondary hyperammonemia by inhibiting N-acetylglutamate synthetase, a key enzyme in the urea cycle. This metabolic derangement can result in severe metabolic acidosis, ketonuria, and neurological damage.

Isovaleric Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Physical and Chemical Properties of Isovaleric Acid

Foreword

To navigate the complexities of drug development and advanced chemical research, a foundational understanding of the constituent molecules is paramount. This compound, though structurally unassuming, presents a rich subject for physicochemical exploration. This guide provides a deep dive into the essential properties of this compound, tailored for researchers, scientists, and professionals in drug development. Our approach is to present not just data, but a cohesive narrative that links the molecule's structure to its behavior, thereby offering predictive insights for its application. This document is meticulously structured to ensure scientific integrity, drawing upon authoritative sources to build a trustworthy and expert-driven resource.

PART 1: Molecular Identity and Physicochemical Characteristics

A thorough characterization of a molecule begins with its unambiguous identification and a quantitative description of its physical properties. These data points are the bedrock upon which experimental protocols and theoretical models are built.

Nomenclature and Structural Identifiers
  • Systematic IUPAC Name: 3-Methylbutanoic acid[1]

  • Common Names: this compound, Isopentanoic acid, β-methylbutyric acid[1]

  • CAS Number: 503-74-2[1][2]

  • Molecular Formula: C₅H₁₀O₂[1][2]

  • Molecular Weight: 102.13 g/mol [1][2]

Structural Representation

The branched nature of this compound's carbon skeleton is a key determinant of its physical and chemical properties, distinguishing it from its straight-chain isomer, valeric acid.

Caption: 2D chemical structure of this compound.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound, providing a quantitative basis for its handling, formulation, and use in various applications.

PropertyValueConditionsSource(s)
Appearance Colorless to slightly yellow liquidAmbient[3][4][5][6]
Odor Strong, pungent, cheesy, or sweaty-[1][6]
Boiling Point 175-177 °C760 mmHg[1][3][4][5]
Melting Point -29 °C-[1][3][7]
Density 0.925 g/cm³at 20 °C[1][3][5][6]
Solubility in Water 25 - 48 g/Lat 20 °C[4][8]
pKa 4.77 - 4.8at 25 °C[1][3][4]
Vapor Pressure 0.38 - 0.43 mmHgat 20-25 °C[4][9]
Refractive Index 1.401 - 1.408at 20 °C[3][4][5]

PART 2: Chemical Behavior and Reactivity

The chemical personality of this compound is largely dictated by its carboxylic acid functional group. A nuanced understanding of its reactivity is crucial for its application in chemical synthesis and for predicting its stability.

Acidity and Aqueous Behavior

With a pKa of approximately 4.77, this compound is classified as a weak acid.[3][4] In aqueous solutions, it establishes an equilibrium between the protonated acid form and the deprotonated isovalerate conjugate base. The pH of the medium governs the position of this equilibrium, which has profound implications for its biological absorption and transport, as the charge state of the molecule influences its lipophilicity and ability to traverse cell membranes.

acid_base_equilibrium acid This compound (R-COOH) base Isovalerate (R-COO⁻) + H⁺ acid->base pKa ≈ 4.77 base->acid

Caption: Acid-base equilibrium of this compound in water.

Key Chemical Reactions

This compound participates in reactions characteristic of carboxylic acids.[1][4] These include:

  • Esterification: It reacts with alcohols in the presence of an acid catalyst to form isovalerate esters. These esters often possess pleasant, fruity aromas and are utilized in the flavor and fragrance industries.[1]

  • Amide Formation: Reaction with amines, often via an activated derivative like an acid chloride, yields amides.

  • Reduction: Strong reducing agents, such as lithium aluminum hydride, can reduce the carboxylic acid to the corresponding primary alcohol, 3-methyl-1-butanol.

  • Alpha-Halogenation: While not as common for branched-chain acids, under specific conditions, halogenation at the alpha-carbon can occur.

PART 3: Experimental Protocols for Characterization

The scientific integrity of any chemical guide rests on the reproducibility of its data. This section details standardized, field-proven methodologies for determining the key properties of this compound.

Protocol for pKa Determination via Potentiometric Titration

Causality: The pKa of a weak acid is the pH at which it is half-neutralized. Potentiometric titration allows for the precise measurement of pH as a function of added base, enabling the accurate determination of this half-equivalence point.

Methodology:

  • Preparation: A known concentration of this compound (e.g., 0.1 M) is prepared in deionized water. A standardized solution of a strong base, typically sodium hydroxide (~0.1 M), is also prepared.

  • Titration: A calibrated pH meter is used to monitor the pH of the this compound solution. The NaOH solution is added incrementally from a burette.

  • Data Collection: The pH is recorded after each addition of the titrant, paying close attention to the region of rapid pH change (the equivalence point).

  • Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The volume at the equivalence point is determined. The volume at the half-equivalence point is then calculated, and the corresponding pH on the curve is the experimental pKa.

titration_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_acid Prepare this compound Solution calibrate Calibrate pH Meter prep_acid->calibrate prep_base Prepare & Standardize NaOH titrate Titrate Acid with Base prep_base->titrate calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine_ep Determine Equivalence Point plot->determine_ep determine_pka Determine pKa at Half-Equivalence determine_ep->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful analytical technique that separates volatile compounds based on their boiling points and interactions with a stationary phase (GC) and then identifies them based on their mass-to-charge ratio and fragmentation patterns (MS). This provides a highly specific fingerprint for this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of compounds based on their volatility.

  • Detection and Analysis: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is compared to a library of known spectra for identification. The purity can be assessed by the relative area of the this compound peak.

PART 4: Applications in Drug Development and Safety Considerations

Relevance in Pharmaceutical Science

This compound and its derivatives are of significant interest in drug development for several reasons:

  • Prodrug Strategies: The carboxylic acid moiety can be esterified to create prodrugs with enhanced bioavailability or targeted delivery.

  • Chemical Intermediate: It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[5][10][11]

  • Flavoring Agent: In oral formulations, this compound or its esters can be used, albeit cautiously due to its strong odor, as a flavoring agent.[11]

Safety and Handling

This compound is corrosive and can cause severe skin burns and eye damage.[12] It also has a very strong and persistent unpleasant odor.[1][6]

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[13]

References

An In-depth Technical Guide on the Biological Significance of Isovaleric Acid in Plants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isovaleric acid (IVA), a branched-chain fatty acid derived from the catabolism of L-leucine, is emerging as a significant metabolite in plant biology.[1] Historically recognized for its role in the aroma of various plants like Valeriana officinalis[2], recent research has illuminated its multifaceted functions that extend beyond its chemical presence. This guide synthesizes current knowledge on the biosynthesis, metabolism, and physiological roles of this compound in plants. We delve into its mitochondrial-centered biosynthesis, its function as a volatile organic compound (VOC) in mediating plant-microbe interactions, and its potential involvement in plant defense and stress signaling. This document provides a comprehensive technical overview, including detailed experimental protocols and pathway diagrams, to serve as a foundational resource for researchers exploring the intricate roles of this short-chain fatty acid in plant systems and its potential applications in agriculture and drug development.

Introduction to this compound in a Botanical Context

This compound, systematically named 3-methylbutanoic acid, is a C5 short-chain fatty acid naturally found in a variety of plants and essential oils. While its pungent, cheesy aroma is a defining characteristic, its biological significance in plants is far more complex.[2][3] It exists as a plant metabolite and plays a role in the intricate chemical language that governs plant interactions with their environment.[1] Found in plants such as valerian, hops, and tobacco, its presence can influence both the plant's intrinsic physiological processes and its interactions with other organisms.[1][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₅H₁₀O₂
Molar Mass 102.13 g/mol
Appearance Colorless liquid
Odor Strong, pungent, cheesy, sweaty
Boiling Point 176.5 °C (349.7 °F; 449.6 K)
Melting Point -29 °C (-20 °F; 244 K)
Solubility in Water Slightly soluble
Acidity (pKa) 4.8 (H₂O)

Source: PubChem CID 10430[1]

Biosynthesis and Metabolism of this compound in Plants

The primary metabolic origin of this compound in both plants and animals is the catabolism of the branched-chain amino acid, L-leucine.[4][5] This degradative pathway is crucial for amino acid homeostasis and energy production, with key enzymatic steps localized within the mitochondria.

The Leucine Catabolic Pathway

The conversion of L-leucine to this compound proceeds through a series of enzymatic reactions, with isovaleryl-CoA being the direct precursor. The central enzyme in this process is Isovaleryl-CoA Dehydrogenase (IVD), a flavoenzyme that catalyzes the oxidation of isovaleryl-CoA.[6][7]

Key steps in the pathway:

  • Transamination: L-leucine is converted to α-ketoisocaproate.

  • Oxidative Decarboxylation: α-ketoisocaproate is converted to isovaleryl-CoA by the branched-chain α-ketoacid dehydrogenase complex.

  • Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by Isovaleryl-CoA Dehydrogenase (IVD).[7][8]

While IVD primarily converts isovaleryl-CoA to 3-methylcrotonyl-CoA, the accumulation of isovaleryl-CoA, potentially through metabolic overflow or specific regulatory mechanisms, can lead to its hydrolysis to form free this compound.[1][9]

Subcellular Localization and Enzymology

Research in Arabidopsis thaliana has definitively localized the putative IVD enzyme to the mitochondria.[8][10] This mitochondrial localization suggests that this organelle is the primary site for at least part of the branched-chain amino acid degradation pathway in plants.[10] The plant IVD is encoded by the nuclear genome and imported into the mitochondrial matrix where it functions.[7] Interestingly, studies on the Arabidopsis IVD have shown that it can oxidize intermediates from both leucine and valine catabolism, suggesting a broader role for this enzyme in branched-chain amino acid degradation in plants compared to its more specific counterpart in animals.[8]

Isovaleric_Acid_Biosynthesis cluster_0 Mitochondrion Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Branched-chain aminotransferase IVCoA Isovaleryl-CoA KIC->IVCoA BCKD complex IVA This compound IVCoA->IVA Hydrolysis (e.g., Acyl-CoA Thioesterase) MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA Isovaleryl-CoA Dehydrogenase (IVD) Further Metabolism Further Metabolism MC_CoA->Further Metabolism Biotin-dependent carboxylation

Figure 1: Simplified biosynthetic pathway of this compound from L-leucine in plant mitochondria.

Ecological Significance: this compound in Plant-Microbe Interactions

One of the most well-documented roles of this compound in the botanical realm is its function as a volatile organic compound (VOC) in mediating interactions between plants and soil microbes. This inter-kingdom signaling can have profound effects on plant growth and development.

Bacterial Volatiles and Plant Growth Inhibition

Studies using a model system with Arabidopsis thaliana and Bacillus species have demonstrated that bacterial VOCs can significantly interfere with normal seedling growth.[9] Through bioassay-guided purification, this compound was identified as a key volatile compound responsible for this inhibitory activity.[9][11] Exposure to this compound emitted by bacteria leads to a marked inhibition of primary root elongation in Arabidopsis seedlings.[12] This finding highlights the importance of this compound as a potent plant growth regulator in the rhizosphere.[9]

The mechanism by which bacterial this compound inhibits plant growth is still under investigation, but it is thought to involve the modulation of phytohormone signaling pathways.[9] The perception of this external chemical signal by the plant root system likely triggers a cascade of downstream events that ultimately disrupt the hormonal balance required for normal root development.

Plant_Microbe_Interaction cluster_soil Rhizosphere cluster_plant Plant Root Soil_Bacteria Soil Bacteria (e.g., Bacillus spp.) Leucine L-Leucine (from root exudates/organic matter) Root_Cell Root Epidermal Cell Soil_Bacteria->Root_Cell Releases Volatile This compound (IVA) Leucine->Soil_Bacteria Metabolized by Phytohormone Phytohormone Signaling (e.g., Auxin disruption) Root_Cell->Phytohormone IVA Perception & Signal Transduction Growth_Inhibition Primary Root Growth Inhibition Phytohormone->Growth_Inhibition Leads to

Figure 2: Logical flow of this compound-mediated plant-microbe interaction in the rhizosphere.

Potential Roles in Plant Defense and Stress Response

While the role of this compound in plant-microbe interactions is becoming clearer, its involvement in defense against herbivores and response to abiotic stress is an area of active research.

Plant-Insect Interactions

As a volatile organic compound, this compound is part of the chemical bouquet that plants emit.[13] These VOCs play crucial roles in repelling herbivores or attracting their natural enemies.[14][15] The characteristic pungent odor of this compound could act as a feeding deterrent for certain insects. Furthermore, its precursor, isovaleraldehyde, is recognized as a key mediator in plant responses to both biotic and abiotic stresses.[16] Changes in the concentration of these branched-chain compounds in the plant volatilome often occur in response to environmental cues, suggesting a dynamic role in defense.[13][16]

Abiotic Stress Response

Plants respond to abiotic stresses like salinity and drought through extensive metabolic reprogramming.[17] This includes the modulation of amino acid metabolism.[18] The catabolism of leucine, leading to this compound, could be part of this broader stress response, potentially providing an alternative energy source or contributing to signaling pathways. For instance, other signaling molecules like salicylic acid are known to be crucial for plant resiliency under unfavorable environmental conditions.[19] The potential cross-talk between this compound metabolism and other stress-related hormone pathways warrants further investigation.

Methodologies for the Study of this compound in Plants

The accurate quantification and assessment of the biological activity of this compound are paramount for understanding its function. This section provides an overview of common analytical techniques and a detailed protocol for a representative bioassay.

Extraction and Quantification

The analysis of short-chain fatty acids like this compound typically requires robust extraction and sensitive detection methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical platforms.[20][21][22]

Table 2: Comparison of Primary Analytical Methods for this compound Quantification

MethodPrincipleDerivatizationAdvantagesDisadvantages
GC-MS Separation of volatile compounds followed by mass-based detection.Often required to improve volatility and chromatographic performance.High sensitivity and specificity; excellent for complex matrices.Can be time-consuming; requires derivatization.
HPLC-UV Separation in a liquid phase with detection by UV absorbance.Required as IVA lacks a strong chromophore.Widely available; robust.Lower sensitivity than MS; derivatization is necessary.

Source: BenchChem, Brewers Association[21][22]

Experimental Protocol 1: Extraction and Quantification of this compound from Plant Tissue via GC-MS

Objective: To extract and quantify this compound from a plant leaf or root sample.

Causality and Self-Validation: This protocol uses an internal standard (Deuterated this compound) to correct for variability in extraction efficiency and instrument response, ensuring accuracy and reproducibility. The acidification step is critical to protonate the carboxyl group, making the molecule more soluble in the organic extraction solvent.

Materials:

  • Plant tissue (fresh or flash-frozen)

  • Liquid nitrogen

  • Diethyl ether (GC grade)

  • Internal Standard (IS): Deuterated this compound (e.g., D7-isovaleric acid) stock solution (100 mg/L in methanol)

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-FFAP)

Procedure:

  • Sample Homogenization: Accurately weigh ~200 mg of fresh plant tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a 15 mL glass centrifuge tube. Add 2 mL of deionized water and vortex vigorously for 1 minute.

  • Internal Standard Spiking: Add a known amount of the internal standard working solution (e.g., 50 µL of 100 mg/L IS to achieve a final concentration of 2.5 mg/L).

  • Acidification: Adjust the sample's pH to < 2 by adding 50 µL of concentrated HCl. This step is crucial for protonating the this compound.

  • Liquid-Liquid Extraction: Add 4 mL of diethyl ether to the tube. Cap tightly and vortex for 5 minutes.

  • Phase Separation: Centrifuge the sample at 4,000 x g for 10 minutes at 4°C. Three layers will form: a top organic layer, a middle plant debris layer, and a bottom aqueous layer.

  • Collection: Carefully transfer the top organic (diethyl ether) layer to a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Concentration (Optional): If low concentrations are expected, the extract can be concentrated under a gentle stream of nitrogen gas.

  • Analysis: Transfer the final extract to a GC autosampler vial. Inject 1 µL into the GC-MS system.

  • Quantification: Create a calibration curve using standards of this compound with the same fixed concentration of the internal standard. Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[20]

Experimental Protocol 2: Arabidopsis Seedling Growth Inhibition Bioassay

Objective: To assess the growth-inhibiting activity of this compound on plant roots.

Causality and Self-Validation: This bioassay uses a volatile-permissive divided plate system to isolate the effect of volatile compounds from direct contact. The inclusion of a solvent control is essential to ensure that the observed effects are due to the this compound itself and not the solvent. Measuring root length provides a quantifiable and sensitive metric for growth inhibition.

Materials:

  • Square petri dishes (100 x 100 mm)

  • Half-strength Murashige-Skoog (MS) medium with 1% agar

  • Arabidopsis thaliana (Col-0) seeds, surface-sterilized

  • This compound

  • Ethanol (as a solvent)

  • Sterile filter paper discs

Procedure:

  • Plate Preparation: Pour half-strength MS medium into the square petri dishes. Once solidified, use a sterile scalpel to remove a central strip of agar, creating two separate agar pads within the same plate.

  • Seed Plating: On one agar pad, place 5-7 surface-sterilized Arabidopsis seeds in a straight line.

  • Treatment Application: On the other, empty side of the plate, place a sterile filter paper disc. Apply a specific amount of this compound solution (e.g., 10 µL of a 10 mM solution in ethanol) to the disc.

  • Control: For the control plate, apply only the solvent (10 µL of ethanol) to the filter paper disc.

  • Incubation: Seal the plates with parafilm and place them vertically in a growth chamber (e.g., 22°C, 16h light/8h dark cycle).

  • Data Collection: After 5-7 days, photograph the plates. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

  • Analysis: Compare the average root length of the this compound-treated seedlings to the solvent control seedlings. Calculate the percentage of growth inhibition.

Experimental_Workflow Start Start: Plant Tissue Collection (e.g., Leaf, Root) Homogenize 1. Homogenize in Liquid N₂ Start->Homogenize Spike 2. Add Internal Standard (e.g., D7-IVA) Homogenize->Spike Acidify 3. Acidify to pH < 2 (with HCl) Spike->Acidify Extract 4. Liquid-Liquid Extraction (with Diethyl Ether) Acidify->Extract Centrifuge 5. Centrifuge for Phase Separation Extract->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Dry 7. Dry with Na₂SO₄ Collect->Dry Analyze 8. GC-MS Analysis Dry->Analyze Quantify 9. Quantify using Calibration Curve Analyze->Quantify

Figure 3: Experimental workflow for the extraction and quantification of this compound from plant tissue.

Conclusion and Future Directions

This compound is a biologically significant molecule in plants, acting as a key intermediate in leucine catabolism and as a potent signaling molecule in the rhizosphere. Its mitochondrial origin underscores the central role of this organelle in branched-chain amino acid metabolism. The established growth-inhibitory effects of bacterially-produced this compound on plants open up new avenues for understanding inter-kingdom communication and its ecological consequences.

Future research should focus on elucidating the endogenous roles of this compound within the plant. Key questions remain regarding its function as an internal signaling molecule, its precise role in plant defense against herbivores and pathogens, and its involvement in the abiotic stress response. Advanced analytical techniques will be crucial for mapping the spatial and temporal distribution of this compound in different plant tissues under various conditions. A deeper understanding of the genetic and molecular mechanisms governing its biosynthesis and perception will provide valuable insights for potential applications in agriculture, such as the development of novel biocontrol agents or the engineering of stress-resilient crops.

References

Methodological & Application

Gas chromatography-mass spectrometry protocol for isovaleric acid analysis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of Isovaleric Acid by Gas Chromatography-Mass Spectrometry

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound

This compound, also known as 3-methylbutanoic acid, is a short-chain branched fatty acid (BCFA) of considerable scientific and commercial interest. It is a product of leucine metabolism by the gut microbiota and a key signaling molecule in host-microbiome interactions.[1] Altered levels of this compound have been linked to various physiological and pathological states, making it a critical biomarker in clinical diagnostics, particularly for the inherited metabolic disorder Isovaleric Acidemia (IVA).[2][3][4][5] Beyond its biomedical importance, this compound is a potent aroma compound, contributing to the characteristic flavor profiles of many fermented foods and beverages.[6][7]

Given its volatility and chemical properties, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the principal analytical technique for the reliable identification and quantification of this compound in diverse and complex matrices.[8] This application note provides two robust, field-proven protocols for the analysis of this compound by GC-MS, designed for researchers, scientists, and drug development professionals. We will explore both a direct injection method for rapid analysis and a derivatization method for enhanced sensitivity, explaining the causality behind each experimental choice to ensure technical accuracy and trustworthy, reproducible results.

Principle of the Method: Navigating the Challenges of a Volatile Fatty Acid

The successful analysis of this compound by GC-MS hinges on overcoming the challenges posed by its molecular structure. As a polar carboxylic acid, it is prone to forming hydrogen bonds, which can lead to poor chromatographic performance, such as broad, tailing peaks, when using standard non-polar GC columns.[9] This compromises resolution and sensitivity. The core of any successful protocol is to mitigate these effects. The overall analytical workflow follows three key stages: Sample Preparation, Chromatographic Separation, and Mass Spectrometric Detection.

  • Sample Preparation: The primary goals are to isolate this compound from the sample matrix (e.g., feces, plasma, or culture media), ensure it is in a form suitable for volatilization, and add an internal standard for accurate quantification.[10]

  • Chromatographic Separation (GC): The prepared sample is injected into the gas chromatograph, where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column based on their boiling points and interactions with the column's stationary phase.

  • Detection and Quantification (MS): As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z). This provides definitive identification and allows for highly selective quantification.

To address the polarity challenge, two primary strategies are employed:

  • Direct Aqueous Injection: This approach utilizes a specialized polar GC column (e.g., a Free Fatty Acid Phase or 'WAX' column).[2][11] The sample is first acidified to protonate the this compound, reducing its polarity and making direct analysis feasible. This method is advantageous for its speed and simplicity.[12]

  • Chemical Derivatization: This strategy involves a chemical reaction to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl-ester.[13] This transformation allows for the use of highly robust and common non-polar columns (e.g., 5% phenyl-methylpolysiloxane) and often results in sharper peaks and improved sensitivity.[9][14][15]

Experimental Workflow: A Visual Overview

The following diagram illustrates the comprehensive workflow for this compound analysis, from initial sample collection through to final data interpretation.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Fecal, Plasma) Homogenize 2. Homogenization & Aliquoting Sample->Homogenize Spike 3. Internal Standard Spiking Homogenize->Spike Acidify 4. Acidification (pH < 2) Spike->Acidify Extract 5. Liquid-Liquid Extraction (e.g., Ether/Heptane) Acidify->Extract Separate 6. Phase Separation (Centrifugation) Extract->Separate Collect 7. Collect Organic Layer Separate->Collect Deriv 8a. Derivatization (e.g., Silylation) [Protocol 2] Collect->Deriv Optional Path Inject_Direct 8b. Direct Injection [Protocol 1] Collect->Inject_Direct GCMS 9. GC-MS Analysis (Separation & Detection) Deriv->GCMS Inject_Direct->GCMS Identify 10. Peak Integration & Analyte Identification GCMS->Identify Calibrate 11. Calibration Curve Generation Identify->Calibrate Quantify 12. Concentration Calculation Calibrate->Quantify Report 13. Final Report Quantify->Report

Caption: High-level workflow for this compound analysis by GC-MS.

Protocol 1: Derivatization-Free Analysis via Direct Aqueous Injection

This method is optimized for speed and high throughput by minimizing sample preparation steps. It is particularly effective for matrices where this compound concentrations are expected to be relatively high.

Step-by-Step Methodology
  • Sample Handling and Extraction (Fecal Matrix Example)

    • Weigh approximately 200 mg of a frozen or lyophilized fecal sample into a 2 mL centrifuge tube.[1]

    • Add 1 mL of sterile, chilled water and homogenize thoroughly using a bead beater or vortex mixer.[1]

    • Transfer a 300 µL aliquot of the homogenate to a clean tube.[1]

    • Internal Standard Spiking: Add a known concentration of an internal standard (IS). A suitable choice is 2-ethylbutyric acid or a stable isotope-labeled standard (e.g., this compound-d7). The IS is crucial for correcting variations in extraction efficiency and instrument response.[1][12]

    • Acidification: Add 200 µL of 85% orthophosphoric acid.[1] This step is critical to protonate the carboxylate anion to its less polar carboxylic acid form (-COO⁻ → -COOH), which is essential for both efficient extraction into an organic solvent and subsequent volatilization in the GC inlet.[12][16]

    • Liquid-Liquid Extraction (LLE): Add 500 µL of a diethyl ether/heptane (1:1 v/v) mixture.[1] LLE is a robust technique for separating analytes based on their differential solubility in immiscible solvents.[17]

    • Vortex vigorously for 2 minutes to ensure intimate contact between the aqueous and organic phases.

    • Centrifuge for 5-10 minutes at >5000 x g to achieve a clean separation of the two phases.[6]

    • Carefully transfer the upper organic layer, which now contains the this compound, to a GC autosampler vial.

  • GC-MS Instrumentation and Parameters The following parameters provide a validated starting point for analysis.

Parameter Setting Rationale & Expert Insight
GC System Agilent 8890 GC or equivalentA modern, electronically controlled GC is essential for reproducible retention times.
Injector Splitless Mode, 200 °CSplitless injection is used to transfer the maximum amount of analyte onto the column, which is critical for trace analysis.[2]
Carrier Gas Helium, Constant Flow @ 2.5 mL/minHelium is an inert carrier gas providing good chromatographic efficiency.[12]
Injection Vol. 1 µLA standard volume for capillary GC.[1][12]
Column DB-FATWAX UI or Stabilwax-DA (30m x 0.25mm ID, 0.25µm film)This is the most critical component for this method. A polar polyethylene glycol (PEG) column is specifically designed to handle acidic compounds and prevent peak tailing.[2][11][18]
Oven Program 55°C (hold 1 min), ramp 8°C/min to 105°C (hold 2 min), ramp 30°C/min to 190°C (hold 1 min)This temperature program provides good separation of early-eluting volatile fatty acids while ensuring that any less volatile matrix components are eluted from the column.[12]
MS System Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer provides excellent sensitivity and selectivity.
Ion Source Electron Ionization (EI), 70 eV, 250 °CStandard EI energy ensures reproducible fragmentation patterns for library matching and compound identification.
Acquisition Selected Ion Monitoring (SIM) ModeFor quantification, SIM mode dramatically increases sensitivity by only monitoring specific ions of interest, rather than scanning the entire mass range.[2][12]
Ions (this compound) m/z 60 (Quantifier) , m/z 102 (Qualifier), m/z 74 (Qualifier)The quantifier ion is typically the most abundant, stable fragment. Qualifier ions are used to confirm identity and purity by maintaining a consistent ratio to the quantifier.

Protocol 2: High-Sensitivity Analysis with Silylation Derivatization

This protocol is recommended for complex matrices (e.g., plasma, serum) or when the expected analyte concentrations are very low. The derivatization step converts the polar this compound into a non-polar Trimethylsilyl (TMS) ester.

Step-by-Step Methodology
  • Sample Preparation and Extraction

    • Follow the same extraction procedure as described in Protocol 1 (steps 1.1 - 1.8).

    • After collecting the organic layer, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all solvent and residual water, as water will interfere with the silylation reagent.[15]

  • Derivatization

    • To the dry residue, add 50 µL of a silylation reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15] MSTFA is a powerful reagent that replaces active hydrogens on carboxyl and hydroxyl groups with a non-polar TMS group.[15]

    • Add 50 µL of a catalyst/solvent such as pyridine or acetonitrile.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure the reaction goes to completion.[15]

    • Cool the vial to room temperature before injection. The sample is now ready for GC-MS analysis.

  • GC-MS Instrumentation and Parameters The derivatization step allows for the use of a standard, robust, non-polar column.

Parameter Setting Rationale & Expert Insight
GC System Agilent 8890 GC or equivalentAs per Protocol 1.
Injector Splitless Mode, 280 °CA higher injector temperature can be used as the derivatized analyte is more thermally stable.[14]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minStandard flow rate for this column dimension.
Injection Vol. 1 µLStandard volume.[14]
Column HP-5MS UI (30m x 0.25mm ID, 0.25µm film)The use of this common, non-polar column is a key advantage of derivatization. It is highly robust, versatile, and provides excellent chromatographic efficiency for non-polar compounds.[14]
Oven Program 100°C (hold 2 min), ramp 15°C/min to 180°C, ramp 5°C/min to 250°C (hold 3 min)This program is tailored for the separation of TMS-derivatized metabolites.[14]
MS System Agilent 5977B MSD or equivalentAs per Protocol 1.
Ion Source Electron Ionization (EI), 70 eV, 250 °CAs per Protocol 1.
Acquisition SIM ModeAs per Protocol 1.
Ions (this compound-TMS) m/z 117 (Quantifier) , m/z 159 (Qualifier)The fragmentation pattern is now characteristic of the TMS-ester derivative, not the free acid. The m/z 117 ion is a characteristic fragment of many TMS-derivatized carboxylic acids.

Data Analysis, Quantification, and Method Trustworthiness

A robust protocol is a self-validating system. Both methods described above must be accompanied by rigorous data analysis and validation to ensure trustworthy results.

  • Analyte Identification: The identity of the this compound peak is confirmed by two criteria:

    • The retention time must match that of a pure, authenticated standard analyzed under the same conditions.

    • The ratio of the qualifier ion(s) to the quantifier ion must be within ±20% of the ratio observed for the pure standard.

  • Quantification:

    • Calibration Curve: Prepare a series of calibration standards of known concentrations spanning the expected sample range.[6] Each standard must be spiked with the same concentration of internal standard as the unknown samples.

    • Data Processing: Integrate the chromatographic peaks for the this compound (or its derivative) and the internal standard in all standards and samples.[6]

    • Linearity: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the standards. The relationship should be linear, with a coefficient of determination (R²) of ≥0.995 demonstrating a reliable correlation.[12][19]

    • Concentration Calculation: The concentration of this compound in an unknown sample is calculated by determining its peak area ratio and interpolating the concentration from the linear regression equation of the calibration curve.

  • Ensuring Trustworthiness: To validate the method's performance in your specific matrix, key parameters should be assessed:

    • Precision & Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Precision (%RSD) should typically be <15%, and accuracy (%Recovery) should be within 85-115%.[12][19]

    • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[18][19]

    • Matrix Effects: Assessed by comparing the slope of a calibration curve made in solvent to one made in an extracted blank matrix. Significant differences may indicate that a matrix-matched calibration curve is necessary.[12][19]

Conclusion

This application note details two comprehensive and validated GC-MS protocols for the quantitative analysis of this compound. The choice between a rapid, derivatization-free method and a more sensitive derivatization-based approach depends on the specific requirements of the research, including the sample matrix, expected concentration range, and desired throughput. By understanding the rationale behind critical steps such as acidification, column selection, and the use of internal standards, researchers can confidently implement and adapt these methods to generate accurate, reproducible, and trustworthy data. This analytical rigor is paramount for advancing our understanding of this compound's role in health, disease, and industrial applications.

References

Application Notes & Protocols: Synthesis of Isovaleric Acid Esters for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isovaleric Acid Esters

This compound, also known as 3-methylbutanoic acid, is a simple branched-chain fatty acid naturally found in plants like valerian (Valeriana officinalis) and is present in the human diet.[1] While the acid itself has an unpleasantly pungent odor, its ester derivatives are often characterized by pleasant, fruity aromas and are widely used in the perfume and food industries.[1][2] In the realm of drug development, this compound esters are of significant interest for several reasons. They can serve as prodrugs to improve the pharmacokinetic properties of parent molecules, or the isovalerate moiety itself can contribute to the pharmacological activity of a compound.[3][4][5]

Several established drugs are, in fact, this compound esters. For instance, Validolum, a medication with sedative and vasodilating effects, has l-menthylisovalerate as its main active component.[3] Similarly, Corvalolum contains the ethyl ester of α-bromothis compound, which imparts sedative and spasmolytic properties.[3] The synthesis of these and novel this compound esters is therefore a critical process in the discovery and development of new therapeutic agents. This guide provides detailed protocols and the underlying scientific rationale for several key synthetic methods.

Strategic Approaches to this compound Ester Synthesis

The choice of synthetic route for preparing this compound esters depends on several factors, including the stability of the starting alcohol, the desired scale of the reaction, and the presence of other functional groups in the molecule. Here, we detail three robust and widely applicable methods: Fischer Esterification, Steglich Esterification, and Enzymatic Synthesis.

Fischer Esterification: The Classic Acid-Catalyzed Approach

Fischer esterification is a time-honored method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[6][7] This is an equilibrium-controlled reaction, and to drive it towards the product side, one must either use a large excess of one reactant (usually the alcohol) or remove water as it is formed.[7]

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the this compound, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[6][7]

  • Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[8]

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing equilibrium to be reached more quickly.[6]

Experimental Protocol: Synthesis of a Generic this compound Ester via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent) and the desired alcohol (5.0 equivalents).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[9]

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the excess acid) and brine.[6][9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.[9]

  • Purification: Purify the crude product by distillation or column chromatography to yield the pure this compound ester.[6]

Steglich Esterification: Mild Conditions for Sensitive Substrates

For more complex drug molecules with acid-labile functional groups, the harsh conditions of Fischer esterification are unsuitable. The Steglich esterification provides a mild and efficient alternative, employing dicyclohexylcarbodiimide (DCC) or a similar coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11] This reaction is typically performed at room temperature.[11]

Causality Behind Experimental Choices:

  • DCC (Coupling Agent): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12]

  • DMAP (Catalyst): DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[10][12] This catalytic cycle significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[11][12]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used.[11][13] Acetonitrile is considered a "greener" solvent option.[13][14]

Experimental Protocol: Synthesis of a Sterically Hindered this compound Ester via Steglich Esterification

  • Reaction Setup: To a solution of this compound (1.0 equivalent), the alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask, add a solution of DCC (1.1 equivalents) in DCM dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[13]

  • Work-up:

    • The dicyclohexylurea (DCU) byproduct precipitates out of the solution and can be removed by filtration.[11]

    • Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl solution, followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel.

Enzymatic Synthesis: A Green Chemistry Approach

Enzymatic esterification, often utilizing lipases, offers a highly selective and environmentally friendly method for synthesizing esters.[15] These reactions are performed under mild conditions (moderate temperature and atmospheric pressure) and can exhibit high regio- and enantioselectivity, which is particularly advantageous when working with complex chiral molecules.[15]

Causality Behind Experimental Choices:

  • Lipase Catalyst: Lipases are enzymes that catalyze the hydrolysis of fats (triglycerides) in nature. In non-aqueous environments, the equilibrium is shifted to favor ester synthesis. Immobilized lipases are often used for enhanced stability and ease of recovery.[16]

  • Organic Solvent: A non-polar organic solvent like hexane or cyclohexane is typically used to solubilize the reactants and shift the equilibrium towards ester formation.[16]

  • Water Removal: The water produced during the reaction can inhibit the enzyme and reverse the reaction. Molecular sieves are commonly added to the reaction mixture to sequester water as it is formed.[16]

Experimental Protocol: Lipase-Catalyzed Synthesis of Isoamyl Isovalerate

  • Reaction Setup: In a screw-capped vial, combine this compound (100 mM), isoamyl alcohol (100 mM), immobilized lipase (e.g., from Candida antarctica), and molecular sieves in cyclohexane.[16]

  • Incubation: Place the vial in a shaking incubator at a controlled temperature (e.g., 30-50 °C) and agitate for 24-48 hours.[16]

  • Work-up:

    • Remove the immobilized enzyme and molecular sieves by filtration.

    • The solvent can be removed under reduced pressure.

  • Purification: In many cases, the product is of high purity after removal of the enzyme and solvent. If necessary, further purification can be achieved by vacuum distillation.

Comparative Analysis of Synthesis Methods

FeatureFischer EsterificationSteglich EsterificationEnzymatic Synthesis
Conditions Harsh (strong acid, heat)Mild (room temperature)Mild (moderate temperature)
Substrate Scope Good for simple, robust alcoholsExcellent for sensitive, sterically hindered substrates[10][12]High selectivity for specific substrates
Byproducts WaterDicyclohexylurea (DCU)Water
Catalyst Strong mineral acid (e.g., H₂SO₄)DCC/DMAPLipase
Advantages Inexpensive reagents, scalable[7]High yields, mild conditions, broad scope[10][11]"Green" process, high selectivity[15]
Disadvantages Not suitable for sensitive moleculesDCC is an allergen, DCU can be difficult to remove completelySlower reaction times, higher cost of enzyme

Application in Prodrug Development: The Case of Valproic Acid Esters

Valproic acid (VPA) is a widely used antiepileptic drug.[17][18] However, its use can be limited by side effects such as teratogenicity and hepatotoxicity.[18] One strategy to mitigate these issues and potentially improve the therapeutic index is the development of ester prodrugs.[17][19] Esterification of VPA can alter its pharmacokinetic profile, and some ester prodrugs have shown anticonvulsant activity with reduced neurotoxicity.[19] The synthesis of these prodrugs would typically employ a mild method like the Steglich esterification to avoid degradation of the parent drug.

Conclusion

The synthesis of this compound esters is a versatile and crucial aspect of modern drug development. The choice of synthetic methodology, whether the classic Fischer esterification, the mild Steglich protocol, or a green enzymatic approach, must be tailored to the specific requirements of the target molecule. By understanding the underlying principles of each method, researchers can efficiently synthesize novel this compound esters as potential therapeutic agents, prodrugs to enhance existing drug properties, and valuable intermediates in the synthesis of complex pharmaceuticals.[2][3][20]

References

Application Note: Quantitative Analysis of Isovaleric Acid in Human Plasma using Deuterated Isovaleric Acid as an Internal Standard by LC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the accurate and robust quantification of isovaleric acid in human plasma. This compound, a key metabolite in leucine catabolism and a significant product of gut microbiota, is an important biomarker for diagnosing inborn errors of metabolism, such as isovaleric acidemia, and for research in metabolomics and microbiome studies.[1] To overcome the challenges associated with the analysis of this volatile and polar short-chain fatty acid, this guide employs the principle of stable isotope dilution mass spectrometry.[2] We present two validated methodologies: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method requiring derivatization and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. Both protocols utilize deuterated this compound (this compound-d7) as an internal standard to ensure the highest degree of accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[3] This document is intended for researchers, scientists, and drug development professionals who require reliable quantification of this compound in a regulated bioanalytical environment.

Introduction: The Rationale for a Stable Isotope Labeled Internal Standard

Accurate quantification of endogenous small molecules like this compound is analytically challenging due to their presence in complex biological matrices and potential for loss during sample processing. The U.S. Food and Drug Administration (FDA) strongly recommends the use of a stable isotope-labeled (SIL) internal standard (IS) for bioanalytical methods to ensure data integrity.[4] A SIL-IS is considered the "gold standard" because it shares nearly identical physicochemical properties with the analyte of interest.[2]

Deuterated this compound is an ideal internal standard for several reasons:

  • Co-elution: It co-elutes with the unlabeled, native this compound during chromatographic separation, ensuring that both compounds experience the same degree of ion suppression or enhancement from matrix components.[5]

  • Similar Extraction Recovery: It mimics the analyte throughout the sample preparation process (e.g., protein precipitation, derivatization, and extraction), effectively compensating for any sample loss.

  • Mass Differentiation: It is easily distinguished from the native analyte by a mass spectrometer due to the mass difference imparted by the deuterium atoms, without significantly altering its chemical behavior.[6]

The use of a SIL-IS is the cornerstone of the isotope dilution method, a definitive quantitative technique that relies on measuring the ratio of the native analyte to the known, spiked amount of the labeled standard.[3] This approach yields highly accurate and precise results, which are critical for clinical diagnostics and pharmaceutical research.

The Principle of Isotope Dilution Mass Spectrometry

The core of this methodology lies in the addition of a known quantity of deuterated this compound to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow. The mass spectrometer measures the peak area response for both the native analyte and the deuterated internal standard. The ratio of these responses is then used to calculate the concentration of the native analyte in the unknown sample by referencing a calibration curve constructed with the same response ratio.

Sample Plasma Sample (Unknown Analyte Conc.) Spike Add Known Conc. of Deuterated IS Sample->Spike Step 1 Extract Extraction / Derivatization (Variable Recovery) Spike->Extract Step 2 MS Mass Spectrometer Measures Peak Area Ratio (Analyte / IS) Extract->MS CalCurve Calibration Curve (Response Ratio vs. Conc.) MS->CalCurve Result Accurate Concentration of Analyte CalCurve->Result

Caption: Principle of Isotope Dilution Mass Spectrometry.

Protocol 1: LC-MS/MS Quantification with Derivatization

This method offers high sensitivity and is suitable for detecting low concentrations of this compound. Derivatization with 3-nitrophenylhydrazine (3-NPH) is employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[1][7]

Materials and Reagents
  • Human plasma (K2EDTA)

  • This compound analytical standard

  • This compound-d7 (MW: 109.17 g/mol )[2][8]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 3-nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Pyridine (reagent grade)

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d7 in methanol.

  • Calibration Standards: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards with concentrations ranging from 10 ng/mL to 25 µg/mL.[7]

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in cold isopropanol. This solution will be used for protein precipitation.

  • Derivatization Reagents:

    • 3-NPH Solution: 200 mM 3-NPH·HCl in 50:50 acetonitrile:water.

    • EDC Solution: 120 mM EDC·HCl with 6% pyridine in 50:50 acetonitrile:water.

Sample Preparation Workflow

The following workflow should be applied to all samples, calibration standards, and quality controls.

start Start: 50 µL Plasma ppt Protein Precipitation: Add 100 µL cold IS Working Solution start->ppt vortex1 Vortex 1 min ppt->vortex1 centrifuge1 Centrifuge 13,000 x g, 10 min, 4°C vortex1->centrifuge1 supernatant1 Transfer Supernatant centrifuge1->supernatant1 derivatize Derivatize: Add 3-NPH & EDC Solutions supernatant1->derivatize incubate Incubate 40°C, 30 min derivatize->incubate dilute Dilute with Water + 0.1% Formic Acid incubate->dilute analyze Inject into LC-MS/MS dilute->analyze

Caption: LC-MS/MS Sample Preparation Workflow.

LC-MS/MS Instrument Parameters
Parameter Recommended Condition
LC System UPLC/UHPLC System
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, <2 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B Acetonitrile[7]
Flow Rate 0.4 mL/min[7]
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[7]
Capillary Voltage -4.5 kV[10]
Source Temperature 550 °C[10]
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Recommended LC-MS/MS Instrument Conditions.

MRM Transitions

The precursor ion for the 3-NPH derivative of this compound (MW 102.13) is [M-H]⁻ at m/z 236.1. The precursor for the this compound-d7 (MW 109.17) derivative is [M-H]⁻ at m/z 243.1. Product ions and collision energies (CE) should be optimized by infusing the individual derivatized standards.[11]

Compound Precursor Ion (Q1) Product Ion (Q3) Dwell Time (ms) Collision Energy (eV)
This compound-3NPH (Quant)236.1137.0100Optimize (e.g., -15 to -25)
This compound-3NPH (Qual)236.1Select 2nd fragment100Optimize
This compound-d7-3NPH (IS)243.1137.0100Optimize (e.g., -15 to -25)

Table 2: Proposed MRM Transitions for 3-NPH Derivatized this compound. Note: The product ion at m/z 137.0 corresponds to the 3-nitrophenylhydrazine fragment. The collision energy must be optimized for your specific instrument to maximize signal intensity.

Protocol 2: GC-MS Quantification with Derivatization

This method is a robust alternative, particularly in laboratories where GC-MS is the primary platform. Derivatization is necessary to increase the volatility of the carboxylic acid for gas-phase analysis.[12] Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective approach.[13]

Materials and Reagents
  • Human plasma (K2EDTA)

  • This compound analytical standard

  • This compound-d7

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine (anhydrous)

Sample Preparation Workflow
  • Internal Standard Spiking: To 100 µL of plasma, calibrator, or QC, add a known amount of this compound-d7 working solution.

  • Acidification: Acidify the sample to pH ~1-2 with HCl to protonate the carboxylic acid.

  • Liquid-Liquid Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge (2000 x g, 5 min) to separate the layers. Repeat the extraction twice.

  • Drying: Pool the organic layers and pass them through a small column of anhydrous sodium sulfate to remove residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of anhydrous pyridine and 50 µL of MSTFA. Cap tightly and heat at 60°C for 30 minutes.[13]

  • Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Instrument Parameters
Parameter Recommended Condition
GC System Gas Chromatograph with Autosampler
Column Polar capillary column (e.g., DB-FFAP or equivalent, 30m x 0.25mm x 0.25µm)[14]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program 80°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min[1]
MS System Single or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temperature 230 °C
Detection Mode Selected Ion Monitoring (SIM)

Table 3: Recommended GC-MS Instrument Conditions.

Selected Ion Monitoring (SIM)

The ions to monitor are based on the fragmentation of the TMS-derivatives. The molecular ion for this compound-TMS is m/z 174, and for this compound-d7-TMS is m/z 181. A common fragment is the loss of a methyl group ([M-15]⁺).

Compound Quantification Ion (m/z) Qualifier Ion (m/z)
This compound-TMS159117
This compound-d7-TMS (IS)166124

Table 4: Recommended Ions for SIM Mode in GC-MS. Note: These ions are proposed based on typical fragmentation. A full scan of the derivatized standards should be performed to confirm the most abundant and selective ions.

Method Validation According to FDA Guidance

A full validation of the chosen bioanalytical method should be performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[15] Since this compound is an endogenous compound, special considerations apply, such as using a surrogate matrix or background subtraction methods for the calibration curve.[7]

Validation Parameter Acceptance Criteria Comments
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six sources of blank matrix.Crucial for endogenous compounds.
Calibration Curve At least 6 non-zero points; r² ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).Use analyte-free or surrogate matrix.[7]
Accuracy & Precision Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations.[16]Assessed using a minimum of 3 validation runs over several days.
Matrix Effect The matrix factor should be consistent across different lots of matrix.Essential for ESI-MS methods.
Recovery Recovery of the analyte and IS should be consistent and reproducible.Not required to be 100%, but consistency is key.
Stability Analyte stability must be demonstrated under various conditions: Freeze-thaw, bench-top, long-term storage, and post-preparative.Stability should be tested in the presence of the IS.

Table 5: Summary of Key Bioanalytical Method Validation Parameters and FDA Acceptance Criteria. [15][16]

Conclusion

The use of deuterated this compound as an internal standard is indispensable for the accurate and precise quantification of this compound in complex biological matrices like human plasma. The stable isotope dilution methodologies detailed in this application note for both LC-MS/MS and GC-MS provide robust, reliable, and validatable frameworks for researchers in clinical and pharmaceutical settings. The high sensitivity of the LC-MS/MS method is ideal for studies requiring low limits of quantification, while the GC-MS method offers a proven and rugged alternative. Adherence to these protocols and proper validation in line with regulatory guidelines will ensure the generation of high-quality, defensible data for diagnostic and research applications.

References

LC-MS/MS method for isovaleric acid detection in fecal samples.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of Isovaleric Acid in Human Fecal Samples using LC-MS/MS

Introduction

This compound, a branched-chain short-chain fatty acid (SCFA), is a significant metabolite produced by the gut microbiota through the fermentation of the amino acid leucine. Its concentration in the gastrointestinal tract is increasingly recognized as a key biomarker for gut health, with alterations in its levels implicated in various conditions, including inflammatory bowel disease (IBD), colorectal cancer, and metabolic disorders. Accurate and robust quantification of this compound in complex biological matrices such as feces is therefore crucial for researchers, clinicians, and professionals in drug development to understand disease pathogenesis and evaluate the efficacy of therapeutic interventions targeting the gut microbiome.

This application note provides a detailed, step-by-step protocol for the sensitive and selective quantification of this compound in human fecal samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein incorporates best practices for sample preparation, including an optimized extraction and derivatization procedure to enhance analytical performance, and has been developed to ensure high accuracy, precision, and reliability.

Principle of the Method

The accurate measurement of this compound in fecal samples presents analytical challenges due to its volatile nature and the complexity of the sample matrix. This method utilizes a derivatization step to improve the chromatographic retention and ionization efficiency of this compound. The derivatized analyte is then separated from other matrix components using reverse-phase liquid chromatography and subsequently detected by tandem mass spectrometry. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the derivatized this compound and its stable isotope-labeled internal standard. Quantification is achieved by constructing a calibration curve from the analysis of standards with known concentrations.

Materials and Reagents

Chemicals and Standards

  • This compound (≥99% purity)

  • This compound-d7 (internal standard, ≥98% atom % D)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (≥98%)

  • Pyridine

  • Human Fecal Homogenate (as a representative matrix for standard curve preparation)

Equipment

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Homogenizer

  • Centrifuge capable of 4°C

  • Vortex mixer

  • Analytical balance

  • Calibrated pipettes

  • Autosampler vials

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis fecal_sample Fecal Sample Collection & Storage (-80°C) homogenization Homogenization in PBS fecal_sample->homogenization extraction Supernatant Collection after Centrifugation homogenization->extraction derivatization Derivatization with 3-NPH extraction->derivatization quench Quenching of Reaction derivatization->quench dilution Dilution and Transfer to Autosampler Vial quench->dilution lc_separation Chromatographic Separation dilution->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Figure 1: Overall workflow for the quantification of this compound in fecal samples.

Step-by-Step Protocol

1. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d7 in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of this compound with 50% methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the primary stock solution of this compound-d7 with 50% methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the appropriate working standard solutions into a surrogate matrix (e.g., charcoal-stripped fecal homogenate).

2. Fecal Sample Preparation

  • Homogenization: Homogenize frozen fecal samples with phosphate-buffered saline (PBS) at a 1:5 (w/v) ratio.

  • Extraction:

    • To 100 µL of fecal homogenate, add 10 µL of the internal standard working solution (10 µg/mL).

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • To the supernatant, add 50 µL of 200 mM 3-NPH in 50% methanol and 50 µL of 120 mM EDC in 50% methanol containing 6% pyridine.

    • Vortex and incubate at 40°C for 30 minutes.

  • Quenching: Add 10 µL of 1% formic acid to quench the reaction.

  • Final Preparation: Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes

Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow 800 L/hr

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-3NPH238.1137.115
This compound-d7-3NPH245.1137.115

Data Analysis and Quantification

The concentration of this compound in the fecal samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations of the calibration standards. A linear regression analysis with a weighting factor of 1/x is typically used to fit the data. The concentration of this compound in the unknown samples is then calculated from the regression equation.

Method Validation

A full method validation should be performed according to the US Food and Drug Administration (FDA) Bioanalytical Method Validation guidance to ensure the reliability of the results. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, inappropriate mobile phase pHReplace the column, ensure the mobile phase pH is appropriate for the analyte and column chemistry.
Low Signal Intensity Inefficient derivatization, ion suppressionOptimize derivatization conditions (time, temperature), dilute the sample to minimize matrix effects.
High Background Noise Contaminated solvents or reagents, dirty ion sourceUse high-purity solvents and reagents, clean the mass spectrometer ion source according to the manufacturer's instructions.
Inconsistent Results Inaccurate pipetting, incomplete sample extractionEnsure proper pipetting technique, optimize the extraction procedure for efficiency and reproducibility.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in human fecal samples. The detailed protocol, from sample preparation to data analysis, offers a validated approach for researchers and drug development professionals. The successful implementation of this method will enable a more accurate assessment of the role of this compound in gut health and disease, ultimately contributing to the development of novel diagnostic and therapeutic strategies.

Application Note & Protocol: A Robust Palladium-Catalyzed Approach to the Synthesis of Isovaleric Acid via Hydrocarboxylation of Isobutylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and technical guidance for the synthesis of isovaleric acid, a valuable building block in the pharmaceutical and fragrance industries. The featured methodology is a palladium-catalyzed hydrocarboxylation of isobutylene, an abundant and cost-effective petrochemical feedstock. This process offers a direct and efficient route to this compound and its esters, representing a significant advancement over classical multi-step synthetic procedures. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a step-by-step experimental protocol, and present representative data to guide researchers, scientists, and drug development professionals in the successful application of this powerful catalytic transformation.

Introduction: The Significance of this compound and the Merits of Palladium Catalysis

This compound, also known as 3-methylbutanoic acid, is a carboxylic acid with a characteristic pungent odor. Its esters are widely used as fragrance and flavor components, and the acid itself is a crucial intermediate in the synthesis of various pharmaceuticals, including sedatives and hypnotics like Validolum and Corvalolum. Traditional synthetic routes to this compound often involve the oxidation of isoamyl alcohol or isovaleraldehyde, which may require harsh oxidants and multiple steps.[1]

Modern organometallic chemistry offers more elegant and atom-economical solutions. Palladium-catalyzed carbonylation reactions, in particular, have emerged as a versatile tool for the synthesis of carboxylic acids and their derivatives.[2][3] The hydrocarboxylation of alkenes, such as isobutylene, allows for the direct incorporation of a carboxyl group, streamlining the synthetic process. This approach is not only efficient but also aligns with the principles of green chemistry by utilizing a readily available C4 feedstock.

The protocol detailed herein focuses on a phosphine-ligated palladium catalyst system, which has demonstrated high activity and regioselectivity for the carbonylation of isobutylene. Understanding the nuances of this catalytic system is paramount for achieving high yields and ensuring reproducibility.

The Catalytic Heart: Mechanism of Hydrocarboxylation

The palladium-catalyzed hydrocarboxylation of an alkene like isobutylene is believed to proceed through a "hydride cycle".[4] The key steps involve the formation of a palladium hydride species, which then participates in the catalytic loop. While the exact mechanism can be influenced by the specific ligands and additives, a generally accepted pathway is illustrated below.

Palladium_Catalyzed_Hydrocarboxylation Pd0 Pd(0)L_n PdH H-Pd(II)-X L_n Pd0->PdH Oxidative Addition Alkene_Complex Alkene-Pd(II) Complex PdH->Alkene_Complex Coordination Alkyl_Pd Alkyl-Pd(II) Complex Alkene_Complex->Alkyl_Pd Hydropalladation (1,2-Insertion) Acyl_Pd Acyl-Pd(II) Complex Alkyl_Pd->Acyl_Pd CO Insertion (1,1-Insertion) Acyl_Pd->Pd0 Reductive Elimination Product This compound Acyl_Pd->Product Hydrolysis HX HX (e.g., TsOH) HX->Pd0 Isobutylene Isobutylene Isobutylene->PdH CO CO CO->Alkyl_Pd H2O H₂O H2O->Acyl_Pd

Caption: Fig. 1: Simplified Catalytic Cycle for Hydrocarboxylation.

Causality Behind the Steps:

  • Oxidative Addition & Catalyst Activation: The active catalyst is often a Pd(0) species, which can be generated in situ from a Pd(II) precursor. An acid co-catalyst, such as p-toluenesulfonic acid (TsOH), protonates the Pd(0) complex to form a palladium(II) hydride intermediate (H-Pd(II)-X). This hydride is the key species that initiates the reaction with the alkene.[4]

  • Alkene Coordination and Insertion: Isobutylene coordinates to the palladium hydride complex. This is followed by a 1,2-insertion of the alkene into the Pd-H bond, a step known as hydropalladation. This regioselective insertion forms an isobutyl-palladium intermediate.

  • CO Insertion: Carbon monoxide then inserts into the palladium-carbon bond of the isobutyl-palladium species. This migratory insertion step forms an isovaleryl-palladium complex.

  • Reductive Elimination/Hydrolysis: The final step involves the cleavage of the isovaleryl group from the palladium center. In the presence of water, this occurs via hydrolysis to yield this compound and regenerate the active palladium catalyst, allowing the cycle to continue. If an alcohol is used instead of water (hydroalkoxycarbonylation), an ester is formed.[4]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the hydroalkoxycarbonylation of isobutylene, adapted for the direct synthesis of this compound. It should be performed by trained personnel in a well-equipped chemical laboratory.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Palladium(II) acetylacetonate (Pd(acac)₂)≥99%Standard SupplierCatalyst Precursor
Triphenylphosphine (PPh₃)≥99%Standard SupplierLigand
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)≥98.5%Standard SupplierCo-catalyst
Isobutylene≥99%Standard SupplierSubstrate
Carbon Monoxide (CO)High PurityGas SupplierC1 Source
DioxaneAnhydrousStandard SupplierSolvent
Deionized WaterHigh PurityIn-houseNucleophile
Diethyl EtherACS GradeStandard SupplierFor Extraction
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-houseFor Neutralization
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierDrying Agent

3.2. Equipment

  • High-pressure stainless-steel autoclave (e.g., 100 mL capacity) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Standard laboratory glassware (flasks, separatory funnel, etc.).

  • Rotary evaporator.

  • Distillation apparatus.

3.3. Step-by-Step Procedure

  • Catalyst Preparation (Under Inert Atmosphere):

    • To a dry Schlenk flask under an argon or nitrogen atmosphere, add Pd(acac)₂ (e.g., 0.304 g, 1.0 mmol), PPh₃ (e.g., 1.83 g, 7.0 mmol), and TsOH·H₂O (e.g., 2.28 g, 12.0 mmol).

    • Add 20 mL of anhydrous dioxane to the flask and stir until the solids are dissolved.

  • Reactor Setup:

    • Transfer the catalyst solution to the high-pressure autoclave.

    • Add an additional 30 mL of dioxane and 5 mL of deionized water to the autoclave.

    • Seal the autoclave securely according to the manufacturer's instructions.

  • Reaction Execution:

    • Purge the autoclave three times with nitrogen gas, followed by three purges with carbon monoxide to remove any residual air.

    • Introduce isobutylene (e.g., 6.17 g, 110 mmol) into the reactor. This can be done by condensing a known mass of the gas into a cooled pressure vessel and then transferring it to the autoclave.

    • Pressurize the autoclave with carbon monoxide to an initial pressure of 2.0 MPa.

    • Begin vigorous stirring and heat the reactor to 100 °C.

    • Maintain the reaction at this temperature and pressure for 3-5 hours. Monitor the pressure, as a drop will indicate consumption of the gaseous reactants.

  • Work-up and Purification:

    • After the reaction time has elapsed, cool the autoclave to room temperature.

    • Carefully vent the excess carbon monoxide in a well-ventilated fume hood.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Remove the dioxane under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add 50 mL of diethyl ether.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 25 mL) to remove any unreacted TsOH.

    • Acidify the combined aqueous layers with concentrated HCl to a pH of ~2 and extract with diethyl ether (3 x 30 mL).

    • Combine the organic extracts from the acidification step, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Expected Results and Data Presentation

The yield of this compound can be expected to be in the range of 70-90% based on the converted isobutylene. The regioselectivity is typically high, with the formation of the branched-chain acid being strongly favored over the linear isomer.

Table 1: Representative Reaction Parameters and Expected Outcome

ParameterValue
Catalyst Loading
Pd(acac)₂~0.9 mol% (relative to isobutylene)
PPh₃~6.4 mol%
TsOH·H₂O~10.9 mol%
Reactants
Isobutylene:Pd ratio~110:1
Conditions
Temperature100 °C
CO Pressure2.0 MPa
Reaction Time3-5 hours
Outcome
Expected Yield70-90%
Regioselectivity>98% for this compound

Troubleshooting and Expert Insights

  • Low Conversion: Inadequate removal of air from the autoclave can poison the catalyst. Ensure thorough purging with inert gas and then CO. The activity of the catalyst can also be sensitive to the quality of reagents and solvent; use of anhydrous solvents and high-purity reagents is crucial.

  • Poor Selectivity: The ratio of ligand to palladium is critical. A sufficient excess of phosphine ligand helps to stabilize the active catalytic species and prevent the formation of palladium black. The choice of ligand itself can also influence selectivity.[3]

  • Safety Considerations: This reaction involves a flammable gas (isobutylene) and a toxic gas (carbon monoxide) under high pressure and temperature. It must be conducted in a properly functioning high-pressure reactor within a fume hood. Adherence to all safety protocols for high-pressure reactions is mandatory.

Conclusion

The palladium-catalyzed hydrocarboxylation of isobutylene is a highly effective and direct method for the synthesis of this compound. By carefully controlling the reaction parameters and understanding the underlying catalytic mechanism, researchers can achieve high yields and selectivities. This protocol provides a solid foundation for the implementation of this valuable transformation in both academic and industrial settings, facilitating the production of important pharmaceutical and commercial chemicals.

References

Isovaleric Acid: A Key Biomarker in Metabolic Disorders - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Isovaleric Acid in Metabolic Health

This compound, a short-chain fatty acid (SCFA), is a critical intermediate in the catabolism of the essential branched-chain amino acid, leucine.[1][2] Its metabolic pathway is finely regulated, and any disruption can lead to a cascade of physiological consequences. The accumulation of this compound and its derivatives serves as a crucial diagnostic and monitoring biomarker for a spectrum of metabolic disorders, most notably Isovaleric Acidemia (IVA).[3][4] Furthermore, emerging research has implicated this compound, as a product of gut microbial metabolism, in broader aspects of metabolic health, including insulin resistance and gut-brain axis communication.[5][6][7]

This comprehensive guide provides an in-depth exploration of this compound's role as a biomarker, offering detailed protocols for its accurate quantification in biological matrices. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the principles underpinning these methodologies.

The Biochemical Landscape of this compound Metabolism

The catabolism of leucine primarily occurs within the mitochondria. A key enzymatic step is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by isovaleryl-CoA dehydrogenase (IVD).[8][9] A deficiency in this enzyme, typically due to mutations in the IVD gene, leads to the accumulation of isovaleryl-CoA.[4] This excess is then hydrolyzed to this compound or conjugated with glycine and carnitine to form isovalerylglycine (IVG) and isovaleryl (C5)-carnitine, respectively, which are then excreted in the urine.[3][10]

Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Normal Pathway Isovaleric_Acid This compound (Accumulates) Isovaleryl_CoA->Isovaleric_Acid IVD Deficiency Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Metabolic_Pathway Further Metabolism Methylcrotonyl_CoA->Metabolic_Pathway IVG Isovalerylglycine (Excreted in Urine) Isovaleric_Acid->IVG Conjugation C5_Carnitine Isovaleryl (C5)-Carnitine (Excreted in Urine) Isovaleric_Acid->C5_Carnitine Conjugation Glycine Glycine Carnitine Carnitine

Figure 1: Simplified Leucine Catabolism and this compound Accumulation in IVD Deficiency.

This compound as a Biomarker in Disease

Isovaleric Acidemia (IVA)

IVA is an autosomal recessive inherited disorder characterized by the deficiency of the IVD enzyme.[11] The clinical presentation can range from life-threatening metabolic crises in neonates to a milder, chronic intermittent form with developmental delay.[3][12] A distinctive "sweaty feet" odor, caused by the accumulation of this compound, is a hallmark of the condition during acute illness.[4][13]

Diagnostic Markers for IVA:

BiomarkerBiological MatrixSignificance
Isovaleryl (C5)-carnitine Dried Blood Spot, PlasmaPrimary marker for newborn screening.[14][15]
Isovalerylglycine (IVG) UrineHighly specific confirmatory marker.[3][16]
3-Hydroxythis compound UrineSupportive diagnostic marker.[3][17]
This compound Plasma, UrineWhile the causative agent, its volatility makes direct routine measurement less common.[3]
Gut Dysbiosis and Other Metabolic Conditions

The gut microbiota produces this compound through the fermentation of leucine.[5] Alterations in the gut microbiome can, therefore, influence systemic levels of this compound. Emerging research suggests a link between gut-derived this compound and:

  • Insulin Resistance and Diabetes: Some studies have shown an association between altered levels of branched-chain fatty acids, including this compound, and insulin resistance.[7][18]

  • Gut-Brain Axis: this compound can cross the blood-brain barrier and may influence neurological function.[6]

  • Hypertension: A recent study has linked a gut microbiota-derived metabolite of this compound, isovalerylcarnitine, to salt sensitivity of blood pressure.[19]

Quantitative Analysis of this compound: Protocols and Methodologies

The accurate quantification of this compound and its derivatives is paramount for the diagnosis and management of metabolic disorders. Due to their volatile nature and the presence of structural isomers, robust analytical methods are required.[20] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.[21][22]

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Plasma, Urine, Feces) Homogenization Homogenization (for Fecal Samples) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Homogenization->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS, 3-NPH for LC-MS/MS) Protein_Precipitation->Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Quantification Quantification using Internal Standards GC_MS->Quantification LC_MS_MS->Quantification Data_Review Data Review and Interpretation Quantification->Data_Review

Figure 2: General Experimental Workflow for this compound Quantification.

Protocol 1: GC-MS Analysis of this compound in Fecal Samples

This protocol is adapted for the quantification of volatile fatty acids in fecal samples and involves a derivatization step to enhance volatility and improve chromatographic separation.[5]

1. Sample Handling and Preparation:

  • Collect fecal samples and immediately freeze at -80°C until analysis to prevent alterations in SCFA concentrations.[5]

  • Weigh approximately 200 mg of the frozen stool sample.

  • Add 1 mL of sterile, chilled water and homogenize thoroughly.

2. Extraction of this compound:

  • To a 300 µL aliquot of the fecal homogenate, add 700 µL of water.

  • Acidify the sample by adding 200 µL of orthophosphoric acid (85%).[5]

  • Spike the mixture with 100 µL of an internal standard solution (e.g., 2-ethylbutyric acid, 20 mM) for accurate quantification.[5]

  • Add 500 µL of a diethyl ether/heptane (1:1) mixture to the acidified and spiked sample.

  • Vortex vigorously for 2 minutes.

  • Centrifuge for 5 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic phase to a clean vial.

3. Derivatization:

  • To the extracted organic phase, add a suitable silylating derivatizing agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[23]

  • The derivatization reaction converts the carboxylic acids into their more volatile silyl ester derivatives.

4. GC-MS Instrumental Analysis:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: A polar capillary column, such as one with a polyethylene glycol stationary phase, is suitable for VFA analysis.[21]

  • Injector: Splitless injection is often used for trace analysis.[21]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 50-80°C, held for a few minutes, followed by a ramp up to 200-250°C.[21]

  • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[21][22]

Protocol 2: LC-MS/MS Analysis of this compound in Plasma/Serum

This protocol utilizes a chemical derivatization step to improve chromatographic retention and ionization efficiency of this compound.[20]

1. Sample Preparation:

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an isotopically labeled internal standard (e.g., d9-isovaleric acid) to precipitate proteins.[22]

  • Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[22]

  • Transfer the supernatant to a new vial.

2. Derivatization:

  • The supernatant containing the SCFAs is derivatized. A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group of the SCFAs.[20] The reaction is often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[21]

3. LC-MS/MS Instrumental Analysis:

  • LC System: Agilent 1200 Series LC or equivalent.[16]

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source.[16][20]

  • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[22]

  • Mobile Phase A: 0.1% formic acid in water.[22]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[22]

  • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.[22]

  • Flow Rate: 0.3 mL/min.[22]

  • Ionization Mode: Negative.[22]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The specific precursor-to-product ion transitions for the derivatized this compound and the internal standard are monitored.[20][22]

Data Interpretation and Quality Control

Concentration Ranges of this compound:

Biological MatrixConditionConcentration Range
SerumHealthy Adults1155.0 ± 490.4 ng/mL[24]
FecesHealthy AdultsVaries significantly based on diet and gut microbiota.[5]
Plasma/UrineIsovaleric AcidemiaSignificantly elevated levels of this compound and its conjugates.[3][25]

Self-Validating System for Protocols:

  • Internal Standards: The use of a stable isotope-labeled internal standard for this compound in both GC-MS and LC-MS/MS protocols is crucial. This corrects for variations in sample preparation and instrument response, ensuring the accuracy and precision of the quantitative results.

  • Calibration Curves: A multi-point calibration curve should be prepared using standards of known concentrations to establish the linear range of the assay.

  • Quality Control Samples: Include quality control samples at low, medium, and high concentrations in each analytical run to monitor the performance of the assay.

Conclusion and Future Perspectives

This compound is a well-established and critical biomarker for the diagnosis and management of Isovaleric Acidemia. The analytical protocols detailed herein provide robust and reliable methods for its quantification. As our understanding of the intricate interplay between the gut microbiome and host metabolism expands, the role of this compound as a potential biomarker for a wider range of metabolic disorders is an exciting and rapidly evolving area of research. The continued development and application of sensitive and specific analytical techniques will be instrumental in unlocking the full clinical potential of this compound as a key indicator of metabolic health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Isovaleric & Valeric Acid Resolution

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Guide for Chromatographers

Welcome to the technical support center for resolving isovaleric and valeric acid in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in separating these structurally similar short-chain fatty acids (SCFAs). As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve baseline resolution and accurate quantification.

The separation of isovaleric acid (3-methylbutanoic acid) and valeric acid (pentanoic acid) is a common analytical challenge due to their isomeric nature. They share the same molecular weight and similar physicochemical properties, making their separation by conventional reversed-phase chromatography difficult. This guide provides a structured approach to method development and troubleshooting.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying principles.

Issue 1: Poor or No Resolution Between Isovaleric and Valeric Acid Peaks

This is the most frequent challenge. The peaks are either completely merged or show minimal separation, making accurate quantification impossible.

  • Inadequate Mobile Phase pH: The ionization state of the carboxylic acids is a critical factor for retention in reversed-phase HPLC.[1][2][3]

    • Explanation: At a pH well below the pKa of the acids (around 4.8), they will be in their neutral, protonated form, leading to increased hydrophobicity and retention on a C18 column.[1][2] If the pH is too close to or above the pKa, the acids will be ionized, becoming more polar and eluting earlier with poor retention and resolution.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the acids. A pH range of 2.5-3.0 is often a good starting point. Use a buffer like phosphate or formate to maintain a stable pH.[1]

  • Insufficient Selectivity of the Stationary Phase: A standard C18 column separates primarily based on hydrophobicity.[4] Since these isomers have very similar hydrophobicity, a C18 column may not provide enough selectivity.[5]

    • Explanation: The slight difference in their branched vs. straight-chain structure is often not enough for a standard C18 phase to differentiate between them.

    • Solution: Consider a stationary phase that offers alternative separation mechanisms.

      • Phenyl-Hexyl Columns: These columns provide π-π interactions with the aromatic ring, which can offer unique selectivity for isomers.[6][7][8][9][10] The hexyl ligand also provides hydrophobicity.

      • Polar-Embedded Columns: Columns with polar-embedded groups (e.g., amide, carbamate) can offer different selectivity through hydrogen bonding interactions.

      • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and can be effective for organic acids.[11][12][13][14]

  • Suboptimal Organic Modifier: The choice and concentration of the organic solvent in the mobile phase significantly impact selectivity.[15][16]

    • Explanation: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different solvent strengths and can interact differently with the analyte and stationary phase, thus affecting selectivity.

    • Solution:

      • If using acetonitrile, try switching to methanol, or vice-versa.

      • Optimize the percentage of the organic modifier. A lower percentage of organic solvent will increase retention times, which may improve resolution.[17] Start with a low organic concentration and create a shallow gradient or run isocratically.

  • Inadequate Temperature Control: Column temperature affects mobile phase viscosity and mass transfer kinetics, which can influence selectivity.[18][19]

    • Explanation: Changing the temperature can alter the selectivity between two closely eluting peaks. Lowering the temperature generally increases retention and can sometimes improve resolution, while higher temperatures can improve efficiency but may decrease retention.[19]

    • Solution: Experiment with different column temperatures, for example, in 5 °C increments (e.g., 25°C, 30°C, 35°C). Ensure the column oven is stable.

G cluster_0 Primary Challenge cluster_1 Method Optimization Strategies cluster_2 Alternative Approaches cluster_3 Desired Outcome a Poor Resolution of Isovaleric & Valeric Acid b Mobile Phase Optimization (pH, Organic Modifier) a->b Adjust Selectivity c Stationary Phase Selection (Phenyl-Hexyl, etc.) a->c Change Interaction Mechanism d Temperature & Flow Rate Adjustment a->d Fine-tune Efficiency e Chemical Derivatization a->e Enhance Detectability & Separation f Ion-Exchange Chromatography a->f Utilize Charge Differences g g b->g Achieve Baseline Separation c->g d->g h h e->h Successful Quantification f->h

References

Navigating the Volatility: A Technical Guide to Isovaleric Acid Quantification by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the quantification of isovaleric acid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key short-chain fatty acid (SCFA), is a vital metabolite in gut microbiota research and a biomarker for certain metabolic disorders.[1][2] However, its inherent volatility and polarity present unique analytical challenges.[3] This guide provides in-depth, experience-based solutions to common problems encountered during its analysis, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

Troubleshooting Guide: From Sample to Signal

This section addresses specific issues in a question-and-answer format, providing a logical workflow for diagnosing and resolving common experimental hurdles.

Q1: I'm observing significant peak tailing for my this compound standard. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing polar, acidic compounds like this compound. It's often a result of unwanted interactions between the analyte and active sites within the GC system.

Possible Causes & Solutions:

  • Active Sites in the Inlet: The glass inlet liner is a primary site for unwanted interactions. Acidic silanol groups on the surface of undeactivated liners can strongly interact with the carboxylic acid group of this compound.

    • Solution: Use a deactivated inlet liner. If the problem persists, consider replacing the liner as its deactivation may have degraded over time.[4]

  • Column Degradation: The stationary phase of the GC column can degrade with use, exposing active sites.

    • Solution: Condition the column according to the manufacturer's instructions. If peak shape does not improve, the column may need to be replaced.[4]

  • Sample Overload: Injecting too much of the analyte can saturate the column, leading to broadened and tailing peaks.[4]

    • Solution: Dilute your sample and reinject. A noticeable improvement in peak shape upon dilution is a strong indicator of column overload.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical workflow for this compound quantification.

Sample Preparation & Derivatization

Q2: Is derivatization necessary for this compound analysis by GC-MS?

While direct injection is possible, derivatization is highly recommended to improve the chromatographic properties of this compound.[5][6] The process converts the polar carboxylic acid into a less polar, more volatile ester, resulting in sharper peaks, reduced tailing, and improved sensitivity.[3][5]

Q3: What are the most common derivatization reagents for this compound?

Several reagents are effective for derivatizing this compound. The choice often depends on the sample matrix and the desired sensitivity.

  • Propyl chloroformate (PCF): A common method that converts carboxylic acids into their propyl ester derivatives.[1]

  • Isobutyl chloroformate/isobutanol: This reagent allows for derivatization in an aqueous solution, which is advantageous as it eliminates the need for a sample drying step that can lead to the loss of volatile SCFAs.[3]

  • Pentafluorobenzyl bromide (PFBBr): This reagent is used to form pentafluorobenzyl esters, which are suitable for GC-MS analysis.[7]

  • BF3/Methanol: This classic reagent methylates fatty acids but requires careful handling due to its toxicity.[8]

Q4: How can I minimize the loss of volatile this compound during sample preparation?

The high volatility of this compound makes it susceptible to loss during sample handling, especially during steps that involve heating or drying.[3][9]

  • Minimize Evaporation: Avoid or minimize any sample drying steps. If a concentration step is necessary, consider alkaline vacuum centrifugation to prevent the loss of the acidic analyte.[5]

  • Proper Storage: Fecal and other biological samples should be collected and immediately frozen at -80°C to halt microbial activity that could alter SCFA concentrations.[1]

  • Derivatization in Aqueous Media: As mentioned, using reagents like isobutyl chloroformate/isobutanol that work in aqueous conditions can prevent analyte loss during a drying phase.[3]

GC-MS Parameters & Data Analysis

Q5: What type of GC column is best suited for analyzing derivatized this compound?

A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is generally suitable for the analysis of derivatized short-chain fatty acids.[2] These columns provide good separation of the relatively polar ester derivatives.

Q6: What are the recommended GC oven temperature program and injector settings?

The optimal parameters will depend on the specific derivative and column used. However, a general starting point would be:

  • Injector: A splitless injection is often preferred for trace analysis to maximize the amount of analyte transferred to the column.[2] The injector temperature should be high enough to ensure rapid volatilization of the derivative without causing thermal degradation. A temperature of around 240°C is a reasonable starting point.[10]

  • Oven Program: An initial oven temperature of around 50-80°C, held for a few minutes, followed by a temperature ramp up to 200-250°C is a typical approach.[2] This allows for the separation of early-eluting compounds while ensuring that the derivatized this compound elutes in a reasonable time with good peak shape.

Q7: What is the benefit of using a stable isotope-labeled internal standard?

Using a stable isotope-labeled internal standard, such as deuterated this compound, is the gold standard for accurate quantification.[5][7] This approach, known as stable isotope dilution analysis, corrects for variations in sample preparation, injection volume, and instrument response.[7][11] The internal standard is added to the sample at the beginning of the workflow and experiences the same processing as the native analyte, leading to highly accurate and precise results.[5][7]

Q8: Should I use full-scan or selected ion monitoring (SIM) mode for MS detection?

The choice between full-scan and SIM mode depends on the goals of your analysis.

  • Full-Scan Mode: This mode is useful for identifying unknown compounds in your sample and for method development. It provides a complete mass spectrum for each chromatographic peak.

  • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode offers significantly higher sensitivity and selectivity.[2][5] In this mode, the mass spectrometer is set to monitor only a few specific ions that are characteristic of your derivatized this compound and internal standard. This reduces chemical noise and improves the signal-to-noise ratio, allowing for lower detection limits.[5]

Experimental Protocols & Data

Protocol: this compound Quantification in Fecal Samples with Propyl Chloroformate Derivatization

This protocol provides a step-by-step method for the analysis of this compound in fecal samples.[1]

  • Sample Preparation:

    • Weigh approximately 200 mg of a frozen or lyophilized stool sample.

    • Add 1 mL of sterile, chilled water and homogenize thoroughly.

  • Extraction:

    • Take a 300 µL aliquot of the fecal homogenate and add 700 µL of water.

    • Acidify the sample by adding 200 µL of orthophosphoric acid (85%).

    • Spike the mixture with 100 µL of an internal standard solution (e.g., 2-ethylbutyric acid, 20 mM).[1]

    • Add 500 µL of a diethyl ether/heptane (1:1) mixture and vortex vigorously for 2 minutes.

    • Centrifuge for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a new vial for derivatization.

  • Derivatization:

    • Add the derivatizing agent, propyl chloroformate (PCF), to the extracted organic phase. The exact amount will depend on the concentration of the reagent and the expected concentration of SCFAs.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

Table 1: Example GC-MS Parameters
ParameterSetting
GC System Agilent 7890B GC with 5977B MSD[3]
Injector Splitless, 240°C[10]
Column SH-WAX (60 m x 0.25 mm I.D., df=0.5 µm)[10]
Carrier Gas Helium, constant linear velocity of 34.0 cm/s[10]
Oven Program 80°C (2 min), then 40°C/min to 200°C, then 25°C/min to 240°C (2 min)[10]
MS System
Ion Source Temp 200°C[10]
Interface Temp 240°C[10]
Mode Selected Ion Monitoring (SIM)

Visualizing the Workflow

Troubleshooting Logic for Peak Tailing

start Poor Peak Shape (Tailing) q1 Is the peak overloaded? start->q1 a1_yes Yes q1->a1_yes Check a1_no No q1->a1_no Check s1 Dilute sample and reinject a1_yes->s1 q2 Are you using a deactivated liner? a1_no->q2 end Improved Peak Shape s1->end a2_yes Yes q2->a2_yes Verify a2_no No q2->a2_no Verify q3 Is the column conditioned? a2_yes->q3 s2 Install a new deactivated liner a2_no->s2 s2->end a3_yes Yes q3->a3_yes Verify a3_no No q3->a3_no Verify s4 Replace the column a3_yes->s4 s3 Condition the column a3_no->s3 s3->end s4->end

Caption: Troubleshooting workflow for this compound peak tailing.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Isovaleric Acid in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues related to isovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems affecting peak shape, such as tailing, fronting, and broadening, in both Liquid and Gas Chromatography. As Senior Application Scientists, we provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your method development and analysis.

Understanding this compound's Chromatographic Behavior

This compound is a short-chain fatty acid (SCFA) that presents unique challenges in chromatography due to its chemical properties. Its carboxylic acid functional group makes it a polar and acidic compound with a pKa of approximately 4.78.[1] This means that its ionization state is highly dependent on the pH of its environment, which is a critical factor in chromatographic separations. Furthermore, its high polarity can lead to undesirable secondary interactions with the stationary phase, particularly in Liquid Chromatography (LC), while its volatility and potential for thermal degradation are key considerations in Gas Chromatography (GC). Poor peak shape is a common manifestation of these challenges and can significantly compromise the accuracy and reliability of quantification.[2][3]

Part 1: Troubleshooting in High-Performance Liquid Chromatography (HPLC)

Q1: My this compound peak is exhibiting significant tailing in my reversed-phase HPLC method. What is the primary cause and how can I fix it?

A1: The most common cause of peak tailing for acidic compounds like this compound on silica-based columns (e.g., C18) is secondary interaction with residual silanol groups (Si-OH) on the stationary phase surface. [2][3]

Expertise & Experience: At a mobile phase pH near or above this compound's pKa (~4.78), both the analyte and the silanol groups can become ionized (negatively charged). This leads to electrostatic repulsion and other complex, undesirable interactions that delay a portion of the analyte molecules from eluting, resulting in a tailed peak.[4][5] The primary retention mechanism on a C18 column should be hydrophobic interaction, but these secondary interactions create a mixed-mode retention that degrades peak shape.[2]

Troubleshooting Protocol:
  • Optimize Mobile Phase pH: The most effective solution is to suppress the ionization of both the this compound and the silanol groups.

    • Action: Add an acidic modifier to your mobile phase to lower the pH to a value between 2.5 and 3.0.[2] This ensures that the this compound is fully protonated (in its neutral form) and that the silanol groups are also protonated, minimizing secondary interactions.[4][6]

    • Recommended Modifiers:

      • 0.1% Formic Acid (MS-compatible)

      • 0.1% Phosphoric Acid (UV detection only)[7]

  • Select an Appropriate Column: Modern columns are designed to minimize silanol activity.

    • Action: Use a high-purity, end-capped column. End-capping is a process where residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane) to "shield" them from interacting with the analyte.[4][6] Columns with low silanol activity are often marketed as "base-deactivated" or suitable for polar compounds.[7][8]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]

    • Action: Prepare a dilution series of your sample (e.g., 1:5, 1:10) and inject them. If the peak shape improves with dilution, column overload is a likely contributor.[9]

  • Ensure Solvent Compatibility: The solvent used to dissolve your sample should be as close in composition to the initial mobile phase as possible.

    • Action: If your sample is dissolved in a solvent significantly stronger (e.g., 100% acetonitrile) than your mobile phase (e.g., 95% water), it can cause peak distortion. Whenever feasible, dissolve your sample in the mobile phase.

Logical Troubleshooting Workflow for HPLC Peak Tailing

Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH Adjust pH with 0.1% Acid (Formic or Phosphoric) Check_pH->Adjust_pH No Check_Column Using End-Capped, High-Purity Column? Check_pH->Check_Column Yes Adjust_pH->Check_Column Select_Column Switch to a Modern, End-Capped Column Check_Column->Select_Column No Check_Overload Is Peak Shape Concentration Dependent? Check_Column->Check_Overload Yes Select_Column->Check_Overload Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Overload->Dilute_Sample Yes End Symmetrical Peak Check_Overload->End No Dilute_Sample->End

Caption: Troubleshooting workflow for this compound peak tailing in HPLC.

Part 2: Troubleshooting in Gas Chromatography (GC)

Q2: My this compound peak is broad and tailing significantly in my GC analysis. What's wrong?

A2: Direct analysis of free fatty acids like this compound by GC is challenging due to their high polarity and tendency to interact with active sites in the GC system. This leads to poor peak shape. The two most effective solutions are to use a specialized GC column or to derivatize the analyte. [9][10]

Expertise & Experience: Standard non-polar or mid-polar GC columns (e.g., DB-5, DB-17) are not suitable for free carboxylic acids. The polar carboxyl group can adsorb to any active site in the system, including the inlet liner, column stationary phase, or connection points, causing severe peak tailing.[9][11] Furthermore, the high boiling point and potential for thermal degradation of underivatized acids can also contribute to broad peaks.

Troubleshooting Protocol:
  • Select a Specialized Column: The stationary phase must be compatible with polar, acidic compounds.

    • Action: Use a column with a polar stationary phase specifically designed for the analysis of free fatty acids.[9]

    • Recommended Columns:

      • WAX Phases (Polyethylene Glycol - PEG): Good general-purpose polar columns.[12][13]

      • FFAP (Free Fatty Acid Phase): These are specifically designed, acid-modified polyester phases that provide excellent peak shape for free carboxylic acids.[9]

  • Derivatize the this compound: This is often the most robust solution. Derivatization converts the polar carboxylic acid into a less polar, more volatile, and more thermally stable ester.[10][14]

    • Action: Chemically modify the this compound before injection.

    • Common Derivatization Methods:

      • Silylation (e.g., using BSTFA): This replaces the acidic proton with a trimethylsilyl (TMS) group, creating a TMS ester. This is a very common and effective technique.

      • Esterification (e.g., using BF3/Methanol): This converts the acid to its methyl ester (FAME - Fatty Acid Methyl Ester).[15]

Experimental Protocol: Silylation of this compound with BSTFA
  • Sample Preparation: Evaporate the solvent from the sample containing this compound to complete dryness under a gentle stream of nitrogen. Water must be removed as it will quench the derivatization reagent.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with 1% TMCS (trimethylchlorosilane) as a catalyst, to the dry sample.[9]

  • Reaction: Cap the vial tightly and heat at 60-75°C for 30-45 minutes to ensure the reaction goes to completion.[14]

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Visualization of Derivatization

cluster_0 Derivatization Workflow Dry_Sample 1. Dry Sample (under Nitrogen) Add_Reagents 2. Add Solvent + BSTFA/TMCS Heat_React 3. Heat at 60-75°C for 30-45 min Inject 4. Cool and Inject into GC

Caption: Workflow for the derivatization of this compound using BSTFA.

Q3: I'm using an appropriate FFAP column for my GC analysis, but I'm still seeing some peak tailing for this compound. What else could be the cause?

A3: Even with the correct column, peak tailing can occur due to active sites elsewhere in the system or column degradation. [9][11]

Expertise & Experience: The entire sample path, from the injection port to the detector, must be inert. Any contamination or degradation can create active sites for analyte interaction.

Systematic Troubleshooting Checklist:
Potential CauseDiagnostic StepRecommended Action
Contaminated Inlet Liner Visually inspect the liner for residue or discoloration.Replace the inlet liner. Use a deactivated liner for best results.[9]
Column Contamination The front end of the column accumulates non-volatile matrix components over time.Trim the column inlet: Remove 15-20 cm from the front of the column and reinstall.[9]
Column Degradation Polar columns like FFAP can degrade with exposure to oxygen at high temperatures.Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[9]
Column Overload Peak shape is worse at higher concentrations.Reduce the injection volume or dilute the sample. If using a split injection, increase the split ratio.[9]

References

Technical Support Center: Enhancing the Efficiency of Isovaleric Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isovaleric acid (3-methylbutanoic acid) synthesis. As a Senior Application Scientist, my goal is to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common challenges and optimize reaction efficiency. This guide is structured to address specific issues through a troubleshooting-oriented format, grounded in established chemical principles and supported by authoritative references.

Part 1: Troubleshooting Guide

This section addresses specific experimental hurdles in a direct question-and-answer format.

Issue 1: Low Reaction Yield or Poor Conversion of Starting Material

Question: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve the conversion rate?

Possible Causes & Solutions:

  • Incomplete Oxidation: The oxidation of precursors like isoamyl alcohol or isovaleraldehyde is a primary synthesis route.[1][2] Incomplete reactions are a frequent cause of low yields.

    • Causality: The oxidizing agent may be depleted before all the substrate is consumed, or the reaction conditions (temperature, pressure) may not be optimal for the reaction to proceed to completion.

    • Recommended Solutions:

      • Verify Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess (5-10 mol%) can often drive the reaction to completion.

      • Optimize Temperature: For catalytic air oxidation of isovaleraldehyde, maintaining a specific temperature range, such as 30-35°C, is crucial to balance reaction rate and catalyst stability.[3] Monitor the reaction temperature closely, as oxidation is often exothermic.

      • Catalyst Activity: If using a catalyst (e.g., palladium acetate), ensure it has not been deactivated.[3] Use a fresh batch of catalyst or regenerate it according to standard procedures. Consider increasing the catalyst loading if kinetics are slow.

      • Reaction Time: Extend the reaction time and monitor progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to ensure the reaction has reached completion.

  • Sub-optimal Hydroformylation Conditions: When synthesizing from isobutylene, the hydroformylation step to produce isovaleraldehyde is critical.[4][5]

    • Causality: This reaction is highly sensitive to pressure, temperature, and catalyst (typically cobalt or rhodium-based). Incorrect parameters can lead to low conversion or the formation of undesired isomers.[6]

    • Recommended Solutions:

      • Pressure Control: Ensure the pressure of synthesis gas (syngas, a mixture of CO and H₂) is maintained at the optimal level for your specific catalyst system. High pressure generally favors the reaction.

      • Catalyst Choice: The choice of catalyst and ligands significantly impacts regioselectivity and efficiency. For instance, phosphine-palladium complexes are used for hydroalkoxycarbonylation to form esters directly.[7]

      • Purity of Reactants: Ensure isobutylene and syngas are free from impurities (like sulfur compounds) that can poison the catalyst.

  • Side Reactions in Guerbet Condensation: If using a Guerbet reaction to produce higher alcohols as precursors, side reactions can consume the starting material.[8][9]

    • Causality: The Guerbet reaction involves a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation.[10] Competing pathways like the Cannizzaro reaction can occur, where aldehydes disproportionate into an alcohol and a carboxylic acid, reducing the yield of the desired dimer alcohol.[8]

    • Recommended Solutions:

      • Base Selection: The choice and concentration of the base (e.g., alkali metal hydroxides) are critical. Titrate the base carefully to favor the aldol condensation without promoting excessive Cannizzaro side reactions.

      • Hydrogen Management: The reaction requires a hydrogen transfer catalyst (e.g., Raney Nickel).[8] Ensuring the catalyst is active is key. In some systems, a hydrogen acceptor may be required to facilitate the initial dehydrogenation step.[8]

Troubleshooting Workflow: Low Yield

G start Problem: Low Yield check_purity 1. Analyze Starting Material Purity (GC/NMR) start->check_purity impure Impure? check_purity->impure check_reagents 2. Verify Reagent Stoichiometry & Activity incorrect_stoich Incorrect? check_reagents->incorrect_stoich monitor_reaction 3. Monitor Reaction Kinetics (TLC/GC) incomplete Incomplete? monitor_reaction->incomplete optimize_conditions 4. Optimize Reaction Conditions adjust_params Action: Systematically Adjust Temp, Pressure, Catalyst Load optimize_conditions->adjust_params impure->check_reagents No purify Action: Purify/ Replace Starting Material impure->purify Yes incorrect_stoich->monitor_reaction No adjust_reagents Action: Adjust Molar Ratios/ Use Fresh Reagents incorrect_stoich->adjust_reagents Yes incomplete->optimize_conditions No extend_time Action: Extend Reaction Time incomplete->extend_time Yes end Yield Improved purify->end adjust_reagents->end extend_time->end adjust_params->end

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Issue 2: Significant Byproduct Formation

Question: My final product is contaminated with significant byproducts. How can I improve the selectivity of my reaction?

Possible Causes & Solutions:

  • Over-oxidation or Side Reactions:

    • Causality: In the oxidation of isoamyl alcohol, harsh conditions can lead to the cleavage of C-C bonds, producing smaller carboxylic acids. When oxidizing isovaleraldehyde, self-condensation reactions (aldol condensation) can occur if the conditions are not controlled.[2]

    • Recommended Solutions:

      • Milder Oxidants: Consider using a milder or more selective oxidizing agent.

      • Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction, thus improving selectivity.

      • pH Control: For reactions involving intermediates that can undergo acid- or base-catalyzed side reactions, maintaining the optimal pH is critical.

  • Isomer Formation in Hydroformylation:

    • Causality: The hydroformylation of isobutylene can produce both the desired isovaleraldehyde and its isomer, 2,2-dimethylpropanal.[5] The ratio is highly dependent on the catalyst and reaction conditions.

    • Recommended Solutions:

      • Ligand Modification: In rhodium or cobalt catalysis, the choice of ligand (e.g., phosphine ligands) is the most powerful tool for controlling regioselectivity. Bulky ligands often favor the formation of the terminal aldehyde.

      • Condition Optimization: Systematically screen temperature and pressure. Lower temperatures and higher CO partial pressures sometimes favor the formation of the linear (or less branched) product.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my crude this compound. What are the best practices?

Possible Causes & Solutions:

  • Azeotrope with Water:

    • Causality: this compound has moderate solubility in water and can be difficult to separate completely by simple distillation if water is present.[1]

    • Recommended Solutions:

      • Solvent Extraction: Before distillation, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash with brine (saturated NaCl solution) to remove the bulk of the water.

      • Drying Agent: Dry the organic phase with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before removing the solvent.

  • Similar Boiling Points of Contaminants:

    • Causality: Byproducts such as other short-chain fatty acids or unreacted starting material (isoamyl alcohol, b.p. ~131°C) can have boiling points close to this compound (b.p. ~176°C), making simple distillation inefficient.[1]

    • Recommended Solutions:

      • Fractional Distillation: Use a fractional distillation column (e.g., a Vigreux or packed column) to achieve better separation of components with close boiling points.

      • Chromatography: For high-purity applications, column chromatography on silica gel can be effective.[11] A gradient of hexane/ethyl acetate is a common eluent system.

      • Reactive Extraction: Advanced methods for separating carboxylic acids include reactive extraction using phosphonium-based ionic liquids, which can achieve very high separation efficiency.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis methods for this compound? The main industrial routes are the oxidation of isoamyl alcohol and the hydroformylation of isobutylene.[1][4] Fermentation processes, which convert amino acids like leucine into this compound, are also used, particularly for producing "natural" grade this compound for the flavor and fragrance industries.[1][13]

Q2: How does the choice of starting material affect the synthesis? The choice of starting material dictates the chemistry and potential challenges:

  • Isobutylene: An inexpensive feedstock from petroleum cracking. The process involves hydroformylation to isovaleraldehyde followed by oxidation.[4][7] The main challenge is controlling the regioselectivity of the hydroformylation step to minimize isomer impurities.[5]

  • Isoamyl Alcohol: Can be sourced from fusel oil (a byproduct of ethanol fermentation) or synthesized. The process is a direct oxidation to this compound. The key is to achieve complete oxidation without causing C-C bond cleavage.[1]

  • Isovaleraldehyde: This route is a direct oxidation to the final product.[2][3] It is often the final step in a multi-step synthesis starting from other precursors. The main challenge is preventing side reactions like aldol condensations.[2]

  • L-Leucine: This is a biocatalytic route. Microorganisms like Propionibacterium freudenreichii catabolize leucine first via transamination to α-ketoisocaproic acid, which is then converted to this compound.[14][15][16] This method offers high specificity but generally has slower reaction rates than chemical synthesis.

Q3: What are the advantages of biocatalytic synthesis of this compound? Biocatalytic synthesis offers several key advantages aligned with green chemistry principles:

  • High Selectivity: Enzymatic reactions are highly specific, leading to the formation of the desired product with minimal byproducts. This simplifies downstream purification.[17]

  • Mild Reaction Conditions: Fermentation and enzymatic conversions occur at or near ambient temperature and pressure, reducing energy consumption and the need for specialized high-pressure equipment.

  • Renewable Feedstocks: This route can utilize renewable feedstocks like the amino acid leucine.

  • "Natural" Labeling: For applications in food, beverages, and cosmetics, products from fermentation can be labeled as "natural," which has significant market value.[13]

Q4: Can you provide a general overview of the reaction pathway from L-Leucine? Certainly. The catabolism of L-Leucine to this compound in microorganisms like P. freudenreichii is a two-step enzymatic process:

  • Transamination: The first step is the removal of the amine group from L-leucine, which is transferred to an α-keto acid (like α-ketoglutarate). This reaction is catalyzed by a transaminase and produces α-ketoisocaproic acid.[14][15]

  • Oxidative Decarboxylation: The α-ketoisocaproic acid is then converted to this compound. This step involves an oxidative decarboxylation, where the keto acid is converted to an acyl-CoA derivative (isovaleryl-CoA), which is subsequently hydrolyzed to this compound.[14][18]

Key Synthesis Pathways to this compound

G cluster_chem Chemical Synthesis cluster_bio Biocatalytic Synthesis isobutylene Isobutylene isovaleraldehyde Isovaleraldehyde isobutylene->isovaleraldehyde Hydroformylation (+ CO, H₂) isoamyl_alc Isoamyl Alcohol isovaleric_acid This compound isoamyl_alc->isovaleric_acid Direct Oxidation isovaleraldehyde->isovaleric_acid Oxidation leucine L-Leucine kic α-Ketoisocaproic Acid leucine->kic Transamination kic->isovaleric_acid Oxidative Decarboxylation

Caption: Major chemical and biocatalytic routes for this compound synthesis.

Part 3: Protocols and Data

Protocol: Catalytic Oxidation of Isovaleraldehyde to this compound

This protocol is adapted from a representative synthetic method for the aerobic oxidation of aldehydes.[3]

Materials:

  • Isovaleraldehyde (≥98% purity)

  • This compound (can be used as a solvent/co-catalyst)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Suitable ligand (e.g., phosphine-based, as specified in literature)

  • Reaction Vessel: 1L three-neck flask equipped with a mechanical stirrer, gas inlet, and thermometer/condenser.

  • Air or Oxygen Source with flow meter.

Procedure:

  • Setup: Assemble the dry reaction vessel under an inert atmosphere (e.g., Nitrogen).

  • Charging Reagents: To the flask, add isovaleraldehyde (e.g., 1.86 mol), this compound (e.g., 1.57 mol, acting as solvent), the specified ligand (e.g., 0.04 mmol), palladium acetate (e.g., 0.2 mmol), and potassium acetate (e.g., 260 mg).[3]

  • Initiation: Begin mechanical stirring. Allow the mixture to reach the target initiation temperature (e.g., 30°C).

  • Reaction: Start bubbling air through the mixture at a controlled flow rate. The reaction is exothermic; use a water bath to maintain the temperature between 30-35°C.[3]

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via GC to track the disappearance of the isovaleraldehyde peak.

  • Completion: Continue the reaction for the required duration (e.g., 6-8 hours) or until the starting material is consumed.[3]

  • Workup:

    • Once complete, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the catalyst.

    • The crude product can be purified by fractional distillation under reduced pressure to yield high-purity this compound.

Safety Note: Aldehydes can auto-oxidize to form explosive peroxides. Ensure starting materials are tested for and free of peroxides. The oxidation reaction is exothermic and requires careful temperature control to prevent runaways.

Table: Comparison of Synthesis Methods
Synthesis MethodStarting Material(s)Key Reagents/CatalystsTypical YieldKey Advantages & Disadvantages
Oxidation Isoamyl AlcoholStrong oxidant (e.g., KMnO₄, H₂CrO₄)VariableAdv: Direct, one-step reaction. Disadv: Use of stoichiometric, hazardous oxidants; potential for over-oxidation.[1]
Hydroformylation-Oxidation Isobutylene, Syngas (CO, H₂)Co or Rh complex (hydroformylation); Oxidant (oxidation)HighAdv: Utilizes inexpensive petrochemical feedstock. Disadv: Requires high-pressure equipment; control of isomer formation is critical.[4][6]
Catalytic Air Oxidation IsovaleraldehydeAir/O₂, Palladium or other metal catalyst>99%[3]Adv: High efficiency, uses air as a green oxidant. Disadv: Requires catalyst, potential for catalyst deactivation.
Biocatalysis/Fermentation L-LeucineMicroorganisms (e.g., P. freudenreichii)Strain-dependentAdv: Produces "natural" product, mild conditions, high selectivity. Disadv: Slower reaction rates, complex downstream processing from broth.[14][19]

References

Calibration curve issues for isovaleric acid quantification.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isovaleric Acid Quantification

A-Level Message for Senior Application Scientist: This guide provides a comprehensive, experience-driven resource for troubleshooting common issues in the quantification of this compound. It is designed for researchers and drug development professionals who require robust and reliable analytical methods. The content moves beyond simple procedural steps to explain the underlying scientific principles, ensuring that users can not only solve immediate problems but also prevent future occurrences.

Introduction: The Challenge of Quantifying this compound

This compound, a short-chain fatty acid (SCFA), is a critical biomarker in metabolic research, gut microbiome studies, and clinical diagnostics for conditions like isovaleric acidemia.[1] However, its quantification is notoriously challenging due to its inherent chemical properties. As a volatile fatty acid (VFA), it is prone to issues such as poor chromatographic peak shape, low sensitivity, and non-linear calibration curves.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common and complex problems encountered during method development and routine analysis.

Troubleshooting Guide & FAQs

Q1: My calibration curve for this compound is non-linear with a poor correlation coefficient (R² < 0.99). What are the likely causes and how can I fix it?

A non-linear calibration curve is one of the most frequent issues. An R² value below 0.99 is a clear indicator that the relationship between concentration and instrument response is not proportional across your calibration range, which compromises the accuracy of your unknown sample quantification.[4]

Root Cause Analysis:

  • Analyte Adsorption: this compound's free carboxyl group is highly polar and can interact with active sites in the GC inlet liner or the front of the analytical column. This is particularly problematic at lower concentrations, where a larger fraction of the analyte is adsorbed, leading to a disproportionately low response. This causes the curve to "bend" towards the x-axis at the low end.

  • Detector Saturation: At the high end of the concentration range, the detector (e.g., a Flame Ionization Detector - FID) can become saturated, leading to a response that no longer increases linearly with concentration. This will cause the curve to plateau.

  • Improper Standard Preparation: Errors in serial dilutions, solvent evaporation (especially with volatile solvents), or instability of the standards can introduce significant deviations from linearity. Acetic acid, another common SCFA, is known for having a high background signal due to its ubiquity, which can interfere with quantification if not carefully managed.[5]

  • Chemical Instability: At certain pH values or temperatures, this compound can degrade or volatilize from the sample matrix, particularly from aqueous solutions.

Troubleshooting Workflow:

start Non-Linear Curve (R² < 0.99) check_range Analyze Curve Shape start->check_range low_end Bending at Low Concentrations? check_range->low_end high_end Plateau at High Concentrations? check_range->high_end adsorption Suspect Adsorption/Loss low_end->adsorption Yes prep_error Suspect Standard Prep Error low_end->prep_error No saturation Suspect Detector Saturation high_end->saturation Yes high_end->prep_error No derivatize Protocol 2: Derivatize Standards & Samples adsorption->derivatize inert_flow Use Inert Liner / Trim Column adsorption->inert_flow end_solution Re-inject and Re-evaluate Linearity derivatize->end_solution inert_flow->end_solution reduce_range Reduce Upper Concentration Limit saturation->reduce_range dilute Dilute High-Concentration Samples saturation->dilute reduce_range->end_solution dilute->end_solution remake_standards Protocol 1: Remake Standards Freshly prep_error->remake_standards use_is Incorporate Internal Standard (IS) prep_error->use_is remake_standards->end_solution use_is->end_solution

Caption: Troubleshooting workflow for a non-linear calibration curve.

Solutions:

  • Derivatization (Recommended): This is the most robust solution for active analytes like this compound.[6][7] By converting the polar carboxyl group into a less polar, more volatile ester or other derivative, you significantly reduce the potential for adsorption.[8] This improves peak shape and enhances linearity. A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH).[3][9]

  • Use an Internal Standard (IS): An internal standard is crucial for accuracy.[10] A stable, isotopically labeled version of the analyte (e.g., d9-isovaleric acid) is ideal as it behaves almost identically to the analyte during sample preparation and injection, correcting for variations.[1] If an isotopic standard is unavailable, a structurally similar compound that is not present in your samples (e.g., 2-ethylbutyric acid) can be used.[11]

  • Optimize Your Calibration Range: The linear range is the interval between the lower and upper concentrations for which the method is shown to be accurate, precise, and linear.[4] If you suspect saturation, reduce the concentration of your highest standard. If the issue is at the low end, you may need to increase the concentration of your lowest standard or implement a more sensitive detection method.

  • Ensure System Inertness: Use high-quality, deactivated GC inlet liners. If peak shape is poor (see Q2), trimming the first 10-20 cm of the analytical column can remove active sites that have accumulated over time.[12]

Q2: My this compound peak is tailing or fronting. What does this indicate and how can I achieve a symmetrical peak?

Peak shape is a critical indicator of chromatographic performance. Tailing peaks are a common issue with acidic compounds and lead to inaccurate integration and reduced sensitivity.

Root Cause Analysis:

  • Peak Tailing (Asymmetrical peak with a drawn-out tail):

    • Active Sites: This is the most common cause for acids. The free carboxyl group of this compound adsorbs to active sites (e.g., exposed silanols) in the GC inlet liner, on glass wool, or at the head of the column.[13]

    • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to tailing.[13]

    • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volume and disturb the sample path, causing peak distortion.[12]

  • Peak Fronting (Asymmetrical peak with a sloping front):

    • Column Overload: While it can cause tailing, severe overload is a more frequent cause of fronting.

    • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (more non-polar for a non-polar column) than the mobile phase, the analyte can travel too quickly at the start, causing a fronting peak.[14]

Solutions:

  • Acidify the Sample: For aqueous samples, acidifying the sample to a pH below the pKa of this compound (~4.7) with an acid like hydrochloric or formic acid ensures it is in its protonated, less polar form, which can reduce tailing.[1][15]

  • Use a Specialized Column: Employ a GC column specifically designed for volatile fatty acid analysis. These columns often have a polyethylene glycol (PEG) stationary phase (e.g., a "WAX" column) that is more resistant to acidic compounds.[9]

  • Derivatize the Analyte: As mentioned in Q1, derivatization is a highly effective way to eliminate the active carboxyl group, which is the primary cause of tailing.[6][16]

  • Check System Maintenance:

    • Regularly replace the inlet liner with a deactivated one.

    • Ensure the column is cut cleanly at a 90-degree angle.

    • Verify the column is installed at the correct depth in the inlet as specified by the instrument manufacturer.[12]

Data Presentation: Impact of Derivatization on Peak Shape

ParameterWithout DerivatizationWith Derivatization (e.g., as 3-NPH ester)
Peak Shape Tailing (Asymmetry > 1.5)Symmetrical (Asymmetry ≈ 1.0)
Retention Time Shorter, may be variableLonger, more stable
Response Lower, less reproducibleHigher, more reproducible
Linearity (R²) Often < 0.99Typically > 0.995
Q3: I am observing high variability and poor reproducibility between injections. Where should I start troubleshooting?

Poor reproducibility invalidates your quantitative results. The issue can stem from the sample itself, the preparation process, or the instrument.

Root Cause Analysis:

  • Sample Volatility: this compound is volatile. If samples or standards are left uncapped, even for short periods, the concentration can change, leading to inconsistent results. This is a particular concern for acetic acid but applies to all SCFAs.[5]

  • Inconsistent Sample Preparation: Manual steps, such as pipetting, extraction, and derivatization, are major sources of variability. For complex matrices like feces or serum, extraction efficiency can vary between samples.[17]

  • Autosampler/Injection Issues: Problems with the autosampler syringe (e.g., air bubbles, sample carryover) or a leaking injector septum can lead to inconsistent injection volumes.

  • Matrix Effects: Components in the sample matrix (e.g., proteins, salts in serum or fecal extracts) can interfere with the analysis, either suppressing or enhancing the analyte signal.[17][18] This effect can vary from sample to sample.

Troubleshooting Workflow:

start High Variability (Poor RSD) check_is Using an Internal Standard (IS)? start->check_is no_is No: Implement IS (Protocol 1) check_is->no_is No yes_is Yes: Check IS Response check_is->yes_is Yes end_solution Re-analyze QC Samples no_is->end_solution is_response IS Response Stable? yes_is->is_response is_unstable No: Troubleshoot Injection System (Leaking Septum, Syringe) is_response->is_unstable No is_stable Yes: Analyte/IS Ratio is Variable is_response->is_stable Yes is_unstable->end_solution analyte_issue Suspect Sample Prep or Matrix Effects is_stable->analyte_issue optimize_prep Optimize Sample Prep (Extraction, Derivatization) analyte_issue->optimize_prep matrix_eval Evaluate Matrix Effects (Spike Recovery) analyte_issue->matrix_eval optimize_prep->end_solution matrix_eval->end_solution

Caption: Troubleshooting workflow for high result variability.

Solutions:

  • Implement a Robust Internal Standard (IS) Method: This is the most effective way to combat variability. The ratio of the analyte peak area to the IS peak area should be used for calibration, which corrects for inconsistencies in injection volume and sample preparation.[1][10]

  • Control Sample Handling: Always use tightly sealed vials. Prepare standards and samples in a consistent manner and analyze them promptly. If storage is necessary, store at -20°C or -80°C to minimize volatilization and degradation.[19]

  • Validate Sample Preparation: Perform spike-recovery experiments to assess the efficiency and reproducibility of your extraction method. The recovery should be consistent across the expected concentration range.

  • Perform Instrument Maintenance: Regularly check for leaks in the injection port and replace the septum. Ensure the autosampler syringe is clean and functioning correctly.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards with Internal Standard

This protocol describes the preparation of a stock solution and a set of calibration standards for this compound using an internal standard.

Materials:

  • This compound standard (≥99% purity)

  • Internal Standard (e.g., d9-isovaleric acid or 2-ethylbutyric acid)

  • Methanol or other suitable solvent (HPLC or GC grade)

  • Class A volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare 1000 mg/L Stock Standard (Analyte):

    • Accurately weigh 100 mg of pure this compound.

    • Transfer to a 100 mL Class A volumetric flask.

    • Dissolve and bring to volume with the chosen solvent. Mix thoroughly. This is the Analyte Stock .[1]

  • Prepare 1000 mg/L Stock Standard (Internal Standard):

    • Prepare a 1000 mg/L stock solution of the internal standard using the same method as in step 1. This is the IS Stock .

  • Prepare Intermediate and Working Standards:

    • Create an intermediate stock solution (e.g., 100 mg/L) by diluting the Analyte Stock .

    • Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 mg/L) by serial dilution of the intermediate stock.

  • Spike with Internal Standard:

    • To each calibration standard and every sample, add a constant volume of the IS Stock or a diluted IS working solution to achieve a consistent final concentration (e.g., 10 mg/L) in every vial.[1]

  • Construct the Calibration Curve:

    • Analyze the standards from lowest to highest concentration.

    • Calculate the Peak Area Ratio (PAR) for each standard: PAR = (Peak Area of this compound) / (Peak Area of Internal Standard).

    • Plot the PAR (y-axis) against the known concentration of this compound (x-axis).

    • Apply a linear regression to the data points. The resulting equation will be used to calculate the concentration of unknown samples.[1]

References

Reducing background noise in isovaleric acid mass spectrometry.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Noise Reduction and Signal Optimization

Welcome to the technical support center for the mass spectrometric analysis of isovaleric acid. This guide is designed for researchers, clinical scientists, and drug development professionals who encounter the common but surmountable challenge of background noise in their assays. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and produce high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in this compound mass spectrometry?

Background noise in the context of LC-MS can be broadly categorized into two main types: chemical noise and electronic noise.

  • Chemical Noise: This is the most significant contributor in complex biological matrices. It consists of real ions that are detected by the mass spectrometer but are not the analyte of interest.[1][2][3] Sources include co-eluting endogenous metabolites, residual proteins, phospholipids from cell membranes, mobile phase additives, and contaminants from sample collection tubes or solvents.[4][5] For this compound, a particular challenge is isobaric interference from structural isomers like valeric acid or pivalic acid, which have the same mass and can be mistaken for the analyte if not chromatographically resolved.[6]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[7][8] It typically appears as random, high-frequency signals across the baseline and defines the ultimate limit of detection when all chemical noise is eliminated.[1][9][10]

Q2: Why is reducing background noise so critical for this compound analysis?

High background noise directly compromises assay sensitivity and accuracy. It raises the limit of quantitation (LOQ), making it difficult to detect subtle but physiologically significant changes in this compound concentrations, which is critical in diagnosing and monitoring metabolic disorders like Isovaleric Acidemia (IVA).[11][12][13] Furthermore, noise, particularly from ion suppression, can lead to inaccurate quantification, affecting the reliability of clinical diagnostic data and pharmacokinetic studies.[4][14]

Q3: How can I quickly differentiate between chemical and electronic noise?

A simple diagnostic test can help you identify the dominant noise source. Turn off the electrospray ionization (ESI) source voltage and stop the flow of liquid into the mass spectrometer.

  • If the noise level in your baseline drops dramatically, the primary contributor is chemical noise .[15] This indicates that the noise is coming from ionized species entering the instrument.

  • If the noise persists at a similar level, it is likely electronic noise . This points to an issue with the detector or instrument electronics.[15]

Troubleshooting Guides: From Sample to Signal

This section provides in-depth, actionable strategies to systematically identify and eliminate sources of background noise.

Guide 1: Mitigating Chemical Noise and Matrix Effects at the Source

The most effective way to reduce chemical noise is to prevent it from reaching the mass spectrometer in the first place.[4] This begins with rigorous sample preparation.

Problem: You observe a high, noisy baseline, poor signal-to-noise (S/N) ratio, and inconsistent analyte response between injections, suggesting significant matrix effects.

Causality: Complex biological matrices like plasma or urine contain high concentrations of proteins, salts, and phospholipids that interfere with the ionization of this compound.[14] This phenomenon, known as ion suppression or enhancement, occurs when matrix components compete with the analyte for ionization in the ESI source, leading to a suppressed and unstable signal.[4][14]

Solutions:

  • Optimized Sample Preparation: The goal is to selectively remove interferences while efficiently recovering your analyte.

    • Protein Precipitation (PPT): A fast and simple method, but often insufficient for removing phospholipids, which are a major cause of ion suppression.[4] It is best used as a first step before a more selective cleanup.

    • Liquid-Liquid Extraction (LLE): Offers improved cleanliness over PPT. By carefully selecting an appropriate organic solvent and adjusting the pH, you can selectively extract the less polar this compound, leaving more polar interferences in the aqueous phase.[4][14]

    • Solid-Phase Extraction (SPE): A highly selective and effective technique. By choosing the correct sorbent chemistry (e.g., mixed-mode anion exchange), you can bind this compound, wash away interferences, and then elute a much cleaner, concentrated sample.[14]

    Technique Pros Cons Best For
    Protein Precipitation (PPT)Fast, inexpensive, simple workflow.Prone to significant matrix effects from phospholipids; does not concentrate the analyte.[4]High-throughput screening where some matrix effect is tolerable.
    Liquid-Liquid Extraction (LLE)Better cleanup than PPT; can concentrate the analyte.More labor-intensive; requires solvent optimization.[4]Assays requiring moderate cleanliness and analyte concentration.
    Solid-Phase Extraction (SPE)Excellent removal of interferences; provides highest concentration factor.[14]Most time-consuming and expensive; requires method development.Low-level quantification and assays demanding the highest data quality.
  • Chemical Derivatization: This is a powerful strategy for small, polar molecules like this compound. Derivatization converts the analyte into a less polar, more easily ionizable form, which achieves two critical goals:

    • Improved Chromatographic Retention: this compound is poorly retained on standard reversed-phase columns. Derivatization adds a non-polar moiety, improving retention and moving the analyte's elution time away from the "void volume" where many polar matrix components elute.[6][16]

    • Enhanced Ionization Efficiency: The derivatizing agent can introduce a readily chargeable group (e.g., a permanent positive charge), significantly boosting the signal intensity and moving it to a higher, less noisy mass range.[16][17] A common reagent for this purpose is 3-nitrophenylhydrazine (3-NPH).[6]

This protocol is adapted for the analysis of this compound in serum or plasma and is designed to enhance sensitivity and chromatographic performance.[6]

  • Protein Precipitation:

    • To 100 µL of sample (or standard/QC), add 400 µL of ice-cold acetonitrile containing your stable isotope-labeled internal standard (e.g., D9-isovaleric acid).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Solvent Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen at 30-40°C until all solvent has evaporated.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL 3-NPH hydrochloride in 50% acetonitrile/water.

    • Add 50 µL of a solution containing 6 mg/mL N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile/water.

    • Vortex briefly and incubate at 40°C for 30 minutes.

    • After incubation, add 100 µL of 0.1% formic acid in water to stop the reaction.

    • Centrifuge the final solution to pellet any precipitate before transferring to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Plasma/Serum Sample + Internal Standard PPT 2. Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge1 3. Centrifugation PPT->Centrifuge1 Supernatant 4. Collect Supernatant Centrifuge1->Supernatant Dry 5. Evaporate to Dryness Supernatant->Dry Reagents 6. Add 3-NPH & EDC Reagents Dry->Reagents Incubate 7. Incubate (40°C) Reagents->Incubate Quench 8. Quench Reaction Incubate->Quench LCMS 9. LC-MS/MS Analysis Quench->LCMS

Caption: Experimental workflow for this compound derivatization.

Guide 2: Resolving Isobaric Interferences

Problem: You have a clean baseline, but your quantitative results are erroneously high or you suspect co-elution with an isomer. This is a known issue in newborn screening for IVA, where pivaloylcarnitine (from maternal antibiotic use) can interfere with the detection of isovalerylcarnitine, a key biomarker.[18]

Causality: Isobaric compounds have the same nominal mass and cannot be distinguished by a mass spectrometer alone (unless it has extremely high resolution). If they are not separated chromatographically, they will contribute to the same signal, leading to false positives or inaccurate quantification.

Solutions:

  • Chromatographic Optimization: This is the most direct way to resolve isomers.

    • Increase Column Length or Decrease Particle Size: Both actions increase chromatographic efficiency, providing more resolving power.

    • Optimize Mobile Phase Gradient: A shallower, longer gradient gives the column more time to separate closely eluting compounds.

    • Evaluate Different Column Chemistries: If a standard C18 column is insufficient, consider a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) that can offer alternative selectivity for the isomers.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitraps or TOFs can measure mass with very high accuracy. While isomers like this compound and valeric acid have identical elemental compositions and exact masses, other interferences (like pivalic acid derivatives) may have slightly different exact masses that can be resolved by HRMS.

Guide 3: Taming System and Electronic Noise

Problem: The baseline is noisy across the entire chromatogram, independent of when the analyte elutes. The noise appears random and of high frequency.

Causality: This type of noise can originate from a contaminated ion source, unstable solvent delivery, or the MS detector itself.[5][7] Optimizing instrument parameters is key to ensuring the detector is measuring a stable ion beam.

Solutions:

  • Rigorous System Maintenance:

    • Clean the Ion Source: Regularly clean the ion source components (capillary, cone, lenses) as per the manufacturer's protocol. Contamination buildup is a common cause of high background noise and signal suppression.[19]

    • Use High-Purity Solvents and Additives: Ensure all mobile phases and additives are LC-MS grade. Lower-grade reagents can introduce a significant amount of chemical noise.[5][20]

    • System "Steam Cleaning": For persistent background, flushing the system overnight with a high flow of a strong solvent mixture at elevated temperatures can help remove contaminants.[21]

  • MS Parameter Optimization:

    • Cone/Nozzle Gas Flow: This gas helps to desolvate ions and prevent neutral contaminants from entering the mass spectrometer. Optimizing the flow rate can significantly reduce background noise by breaking up solvent clusters.[20][22]

    • Dwell Time: This is the time spent acquiring data for a specific MRM transition. Increasing the dwell time allows for more ions to be collected, which can improve the S/N ratio for the analyte.[23] However, this must be balanced with the need to acquire enough data points across the chromatographic peak.

    • Desolvation Temperature and Gas Flow: These parameters are critical for efficient conversion of the analyte from liquid droplets to gas-phase ions. Inadequate desolvation leads to poor signal and high noise.[24][25]

Parameter Principle of Action Effect of Optimization
Cone Gas Flow Prevents neutral molecules and solvent clusters from entering the MS.Reduces chemical noise from non-analyte sources.[20]
Dwell Time Increases the number of ions sampled for a given transition.Improves S/N by averaging out random noise; enhances precision.[23]
Desolvation Temp. Aids in the evaporation of solvent from ESI droplets.Enhances the release of gas-phase analyte ions, boosting signal.[24]

FAIMS is a powerful ion-mobility based separation technique that can be placed between the LC system and the mass spectrometer. It separates ions in the gas phase based on their differential mobility in high and low electric fields.[26][27] This provides an additional, orthogonal separation dimension that is highly effective at filtering out chemical noise and interfering ions before they ever enter the mass analyzer, dramatically improving the S/N ratio.[28][29]

cluster_workflow Troubleshooting High Background Noise cluster_chem Chemical Noise Dominant cluster_elec Electronic / System Noise Start High Background Noise Detected CheckNoiseType Q: Turn off ESI source. Does noise disappear? Start->CheckNoiseType ImproveSamplePrep Optimize Sample Prep (SPE, LLE, Derivatization) CheckNoiseType->ImproveSamplePrep Yes CleanSource Clean Ion Source & Optics CheckNoiseType->CleanSource No OptimizeLC Optimize Chromatography (Gradient, Column) ImproveSamplePrep->OptimizeLC UseFAIMS Implement FAIMS OptimizeLC->UseFAIMS End Noise Reduced / Signal Optimized UseFAIMS->End CheckSolvents Verify Solvent Purity CleanSource->CheckSolvents OptimizeMS Optimize MS Parameters (Cone Gas, Dwell Time) CheckSolvents->OptimizeMS OptimizeMS->End

Caption: A logical workflow for troubleshooting background noise.

References

Validation & Comparative

A Comparative Guide to Isovaleric Acid and Butyric Acid in Gut Health

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Short-chain fatty acids (SCFAs), the metabolic byproducts of gut microbial fermentation, are pivotal signaling molecules in host physiology, particularly in maintaining gut homeostasis. Among these, butyric acid, a straight-chain four-carbon fatty acid, is extensively studied and recognized for its beneficial effects. However, the role of branched-chain fatty acids (BCFAs) like isovaleric acid is emerging, presenting a different set of metabolic origins and biological activities. This guide provides an in-depth, objective comparison of this compound and butyric acid, examining their distinct biosynthetic pathways, mechanisms of action, and functional impacts on gut health. We synthesize experimental data to contrast their efficacy in modulating intestinal barrier function and immune responses, provide detailed protocols for their comparative assessment, and discuss the implications for therapeutic development.

Introduction: A Tale of Two Fatty Acids

The gut microbiome's influence on host health is largely mediated by its metabolic output. Butyric acid (a SCFA) and this compound (a BCFA) represent two key classes of these microbial metabolites.

  • Butyric Acid (Butyrate): Primarily produced by the fermentation of dietary fibers (non-digestible carbohydrates) by specific bacterial genera like Clostridium, Eubacterium, and Butyrivibrio.[1] It is the preferred energy source for colonocytes, the epithelial cells lining the colon, meeting approximately 70% of their energy needs.[2]

  • This compound (Isovalerate): A five-carbon BCFA, it is predominantly derived from the microbial fermentation of the branched-chain amino acid leucine.[3][4] Its production is associated with protein fermentation, which often occurs more distally in the colon where carbohydrate sources are depleted.[5]

This fundamental difference in origin—carbohydrate vs. protein fermentation—underpins their distinct physiological concentrations and biological roles within the gut ecosystem.

Comparative Mechanisms of Action

While both molecules influence gut health, they do so through overlapping and distinct mechanisms, including energy provision, receptor-mediated signaling, and epigenetic modifications.

Energy Metabolism in Colonocytes

Butyrate is unequivocally the primary energy substrate for the colonic epithelium.[1][6] It is readily absorbed by colonocytes and undergoes β-oxidation to produce ATP.[7][8] This robust energy supply is critical for maintaining the high turnover rate of the intestinal lining and supporting its barrier function.[8] this compound can also be absorbed and utilized as an energy source by colonocytes, but to a lesser extent than butyrate.[3]

G-Protein Coupled Receptor (GPCR) Activation

Both fatty acids act as signaling molecules by activating specific GPCRs on the surface of intestinal epithelial and immune cells. Key receptors include GPR41, GPR43, and GPR109A.[9]

  • GPR43 (FFAR2): Activated by both acetate and propionate with high affinity, and to a lesser extent, butyrate.

  • GPR41 (FFAR3): Primarily activated by propionate, with butyrate and valerate also serving as agonists.[10]

  • GPR109A (HCAR2): While initially identified as the niacin receptor, butyrate is a key agonist in the gut, where its concentration is sufficiently high.[10]

Activation of these receptors, particularly by butyrate, triggers downstream signaling that can enhance gut barrier function and modulate immune responses.[9][11][12] The comparative affinity and downstream effects of this compound on these receptors are less characterized, though it is known to be a less potent activator of GPR41 than propionate and butyrate.[10]

GPCR_Signaling cluster_ligands Microbial Metabolites cluster_receptors Cell Surface Receptors cluster_effects Downstream Effects Butyrate Butyrate GPR41 GPR41 (FFAR3) Butyrate->GPR41 Agonist GPR43 GPR43 (FFAR2) Butyrate->GPR43 Agonist GPR109A GPR109A (HCAR2) Butyrate->GPR109A Primary Agonist Isovalerate Isovalerate Isovalerate->GPR41 Weak Agonist Barrier Gut Barrier Enhancement GPR41->Barrier Immune Immune Modulation GPR43->Immune GPR109A->Barrier GPR109A->Immune

Caption: Ligand-receptor interactions for Butyrate and Isovalerate.

Histone Deacetylase (HDAC) Inhibition

A crucial mechanism shared by both molecules is the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, they promote histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[13][14]

  • Butyric Acid: It is a potent inhibitor of class I and IIa HDACs.[15][16] This activity is central to its anti-inflammatory and anti-proliferative effects.[13] For instance, HDAC inhibition by butyrate can upregulate the expression of genes that halt the cell cycle (like p21) and induce apoptosis in cancer cells.[13][17]

  • This compound: Also exhibits HDAC inhibitory activity, though structure-activity studies suggest that non-branching SCFAs like butyrate are more potent inhibitors than their branched-chain counterparts.[15] Nonetheless, this activity allows this compound to downregulate the expression of pro-inflammatory cytokines in response to stimuli like TNFα.[4]

HDAC_Inhibition Butyrate Butyrate HDACs Histone Deacetylases (HDACs) Butyrate->HDACs Potent Inhibition Acetylation Histone Hyperacetylation Isovalerate Isovalerate Isovalerate->HDACs Inhibition Histone Histone Deacetylation HDACs->Histone Promotes Gene Altered Gene Expression Acetylation->Gene

Caption: Comparative HDAC inhibition by Butyrate and Isovalerate.

Comparative Efficacy: Experimental Evidence

Head-to-head comparisons in experimental models reveal distinct efficacy profiles for this compound and butyric acid in key areas of gut health.

Gut Barrier Integrity

A robust intestinal barrier is essential for preventing the translocation of harmful luminal contents into circulation. Both SCFAs contribute to barrier integrity, but recent evidence suggests isovalerate may have unique effects.

  • Butyrate: Reinforces the gut barrier by promoting the expression of tight junction proteins like occludin, ZO-1, and claudin-1.[18] It also stimulates the production of MUC2, a key component of the protective mucus layer.[10][19]

  • Isovalerate: An in vitro study using cell monolayers from porcine ileum organoids showed that isovalerate enhances epithelial barrier function.[20] Notably, this study found that isovalerate also upregulated the gene expression of antioxidant enzymes, an effect not observed with butyrate.[20]

ParameterButyric AcidThis compoundKey Findings
Tight Junctions Upregulates Occludin, ZO-1, Claudin-1[18]Enhances barrier function, specific protein effects less definedButyrate's role is well-established; Isovalerate shows promise.
Mucus Production Stimulates MUC2 expression[10][19]Not well-characterizedButyrate directly supports the chemical barrier.
Antioxidant Genes No significant effect reported[20]Upregulates antioxidant enzyme expression[20]Isovalerate may offer unique protection against oxidative stress.

Table 1. Summary of comparative effects on gut barrier function.

Immunomodulation

The anti-inflammatory properties of butyrate are well-documented. This compound also possesses immunomodulatory capabilities, primarily through HDAC inhibition.

  • Butyrate: Exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[8][21] It also promotes the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[10][22]

  • Isovalerate: Has been shown to downregulate the expression of pro-inflammatory cytokines IL-8 and CCL20 in intestinal cells stimulated with TNFα.[4] This effect is linked to its ability to block the degradation of IκBα, a key step in NF-κB activation.[4]

ParameterButyric AcidThis compoundKey Findings
NF-κB Inhibition Potent inhibitor[8]Inhibits IκBα degradation[4]Both molecules target this key inflammatory pathway.
Cytokine Reduction Reduces TNF-α, IL-6[21]Reduces IL-8, CCL20[4]Both show anti-inflammatory cytokine modulation.
Treg Differentiation Promotes Treg differentiation[10][22]Not well-characterizedButyrate has a more defined role in adaptive immunity.

Table 2. Summary of comparative effects on immunomodulation.

Experimental Protocols for Comparative Assessment

To objectively compare the effects of this compound and butyric acid, standardized in vitro models are indispensable. Here, we provide validated protocols for assessing intestinal barrier function and immunomodulation.

Protocol: In Vitro Intestinal Barrier Function Assay

This protocol uses the Caco-2 human colorectal adenocarcinoma cell line, which differentiates into a polarized monolayer of enterocytes, to measure Transepithelial Electrical Resistance (TEER), a reliable indicator of tight junction integrity.

Methodology:

  • Cell Seeding: Seed Caco-2 cells (e.g., at 5 x 10⁴ cells/well) onto the apical chamber of Transwell® inserts (0.4 µm pore size) in 24-well plates.[23]

  • Differentiation: Culture the cells for 18-21 days, changing the medium every 2-3 days, to allow for the formation of a differentiated, polarized monolayer with stable tight junctions.

  • TEER Baseline Measurement:

    • Equilibrate the plates in a cell culture hood on a heating plate at 37°C.[24]

    • Using a sterile "chopstick" probe electrode and an epithelial voltohmmeter (EVOM), measure the resistance (in Ω) of each well.[24]

    • Measure the resistance of a blank insert (containing medium but no cells) to subtract from experimental values.[24]

  • Treatment: Add butyric acid or this compound (e.g., at physiological concentrations of 1-10 mM) to the apical chamber. Include an untreated control.

  • Time-Course Measurement: Measure TEER at designated time points (e.g., 0, 6, 12, 24, 48 hours) post-treatment.

  • Calculation and Normalization:

    • Corrected Resistance (Ω) = (Resistance of Monolayer) - (Resistance of Blank)

    • TEER (Ω·cm²) = Corrected Resistance (Ω) x Effective Surface Area of the insert (cm²).[24]

    • A higher TEER value indicates greater barrier integrity.

TEER_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed 1. Seed Caco-2 cells on Transwell inserts Differentiate 2. Culture for 18-21 days to form monolayer Seed->Differentiate Baseline 3. Measure Baseline TEER Differentiate->Baseline Treat 4. Add Butyrate/ Isovalerate Baseline->Treat Measure 5. Measure TEER over a time course Treat->Measure Calculate 6. Calculate final TEER (Ω·cm²) Measure->Calculate Compare 7. Compare treatments to control Calculate->Compare

Caption: Workflow for comparative TEER measurement.

Protocol: Cytokine Measurement by ELISA

This protocol describes the measurement of secreted pro-inflammatory cytokines (e.g., IL-8) from intestinal epithelial cells (like Caco-2 or HT-29) or immune cells (like RAW 264.7 macrophages) following stimulation and treatment.

Methodology:

  • Cell Seeding & Stimulation:

    • Seed cells (e.g., 0.1 million cells/well) in a 96-well plate.[25][26]

    • After 24 hours, pre-treat cells with butyric acid or this compound for 1-2 hours.

    • Add an inflammatory stimulus (e.g., TNF-α or LPS) to all wells except the negative control.

  • Incubation & Supernatant Collection: Incubate for a designated period (e.g., 24 hours) to allow for cytokine production.[26][27] Centrifuge the plate and carefully collect the cell culture supernatant.[27]

  • Sandwich ELISA Procedure (General):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human IL-8) overnight at 4°C.[26][28]

    • Blocking: Wash the plate and add a blocking buffer (e.g., 10% FBS) to prevent non-specific binding.[26]

    • Sample Incubation: Add standards (known concentrations of the cytokine) and the collected cell supernatants to the wells. Incubate for 2 hours.[25][26]

    • Detection: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.[27][28]

    • Enzyme Conjugate: Wash and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30-60 minutes.[27][28]

    • Substrate & Reading: Wash, add a chromogenic substrate (e.g., TMB), and stop the reaction with a stop solution.[25][27] Read the absorbance at 450 nm using a microplate reader.[27]

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the cytokine concentration in the experimental samples.[27]

Synthesis and Future Directions

The comparison between this compound and butyric acid highlights a crucial concept in gut health research: not all microbial fatty acids are created equal.

  • Butyric acid remains the benchmark for a beneficial SCFA, with well-established roles as a primary energy source for colonocytes, a potent HDAC inhibitor, and a key signaling molecule for maintaining barrier integrity and immune homeostasis. Its production is directly linked to the fermentation of healthy dietary fibers.

  • This compound , a product of protein fermentation, presents a more nuanced profile. While it shares mechanisms with butyrate, such as HDAC inhibition and anti-inflammatory effects, emerging data suggests it may have unique properties, such as the induction of antioxidant pathways.[20] However, elevated levels of BCFAs can also be indicative of excessive protein fermentation and potential dysbiosis.[29]

For drug development professionals, this comparison underscores the importance of specificity. While butyrate-based therapies (e.g., sodium butyrate, tributyrin) are being explored for inflammatory bowel diseases, the unique antioxidant-inducing properties of this compound could warrant investigation for conditions characterized by high oxidative stress in the gut. Future research should focus on direct, in vivo comparative studies to validate these in vitro findings and further elucidate the specific receptor interactions and downstream signaling pathways uniquely modulated by this compound.

References

A Comparative Guide to the Validation of a Novel High-Throughput Derivatization-Free HPLC-UV Method for Isovaleric Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new, efficient High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of isovaleric acid. We will objectively compare its performance against established techniques like Gas Chromatography-Mass Spectrometry (GC-MS), particularly focusing on applications in biological matrices where rapid and reliable analysis is paramount. This document is intended to equip researchers, scientists, and drug development professionals with the necessary data and protocols to assess the suitability of this method for their specific analytical needs.

This compound, a five-carbon branched-chain fatty acid, is a significant biomarker for the inherited metabolic disorder isovaleric acidemia and plays a role in the gut microbiome's metabolic output.[1][2] Its accurate quantification is crucial for clinical diagnostics, metabolic research, and quality control in the food industry.[3] Traditional methods for this compound analysis, such as GC-MS, often require cumbersome derivatization steps to enhance volatility and improve chromatographic separation.[4][5] This guide introduces a novel, derivatization-free HPLC-UV method designed to overcome these limitations, offering a streamlined workflow without compromising analytical rigor.

The validation of this new method adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and is informed by the U.S. Food and Drug Administration (FDA) guidance on analytical method validation.[6][7]

Methodology Comparison: A Top-Level Overview

Before delving into the validation data, it is essential to understand the fundamental differences between the proposed HPLC-UV method and the conventional GC-MS approach.

FeatureNovel HPLC-UV MethodConventional GC-MS Method
Principle Reverse-phase liquid chromatography with UV detection.[8]Gas chromatography coupled with mass spectrometry.[5]
Sample Preparation Simple protein precipitation and direct injection.Requires derivatization to increase volatility.[4]
Throughput HighModerate
Cost Lower operational and consumable costs.Higher initial investment and maintenance costs.
Specificity Good, based on retention time and UV spectrum.Excellent, based on mass fragmentation patterns.

Validation of the Novel HPLC-UV Method

The validation of an analytical procedure is crucial to ensure it is suitable for its intended purpose.[9] The following sections detail the experimental design and results for the key validation parameters.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10]

Experimental Protocol:

  • A blank human plasma sample was processed and injected to assess for interfering peaks at the retention time of this compound.

  • A plasma sample spiked with this compound was analyzed.

  • A plasma sample spiked with this compound and a mix of structurally related short-chain fatty acids (propionic acid, butyric acid, valeric acid) was analyzed to evaluate potential co-elution.

Results: The chromatograms demonstrated no significant interfering peaks at the retention time of this compound in the blank plasma. The presence of other short-chain fatty acids did not interfere with the this compound peak, confirming the method's specificity.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[11]

Experimental Protocol:

  • A stock solution of this compound (1000 µg/mL) was prepared in methanol.[3]

  • Calibration standards were prepared by spiking blank human plasma to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Each calibration standard was analyzed in triplicate.

  • A calibration curve was constructed by plotting the peak area against the concentration, and the linearity was evaluated by the correlation coefficient (r²).

Results:

ParameterResultAcceptance Criteria
Linear Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.995
Regression Equation y = 5432.1x + 123.4-

The high correlation coefficient indicates a strong linear relationship between the concentration and the instrument response over the specified range.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

Experimental Protocol:

  • Blank human plasma samples were spiked with known concentrations of this compound at three levels: low (5 µg/mL), medium (25 µg/mL), and high (75 µg/mL).

  • Five replicates at each concentration level were prepared and analyzed.

  • Accuracy was calculated as the percentage recovery of the known amount of added analyte.

Results:

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Recovery (%)
54.9298.4
2525.45101.8
7574.2599.0

The recovery values fall within the typical acceptance criteria of 80-120%, demonstrating the high accuracy of the method.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[11] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Experimental Protocol:

  • Repeatability: Six replicate samples at a medium concentration (25 µg/mL) were analyzed on the same day by the same analyst.

  • Intermediate Precision: The analysis was repeated on three different days by two different analysts.

  • Precision was expressed as the relative standard deviation (RSD).

Results:

Precision LevelMean Concentration (µg/mL)Standard DeviationRSD (%)
Repeatability (Intra-day) 25.150.381.51
Intermediate Precision (Inter-day) 24.890.522.09

The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol:

  • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Results:

ParameterResult (µg/mL)
LOD 0.3
LOQ 1.0

The determined LOQ of 1.0 µg/mL is suitable for the quantification of this compound in relevant biological samples.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

Experimental Protocol:

  • Small, deliberate changes were made to the following chromatographic parameters:

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.1)

    • Flow rate (± 0.1 mL/min)

  • The effect of these changes on the peak area and retention time was evaluated.

Results: The method demonstrated good robustness, with no significant changes in peak area or retention time observed under the varied conditions.

Comparative Performance Summary

The following table provides a direct comparison of the validated performance of the new HPLC-UV method with typical performance characteristics of established GC-MS methods for this compound analysis, as compiled from various studies.[13]

ParameterNovel HPLC-UV MethodTypical GC-MS Method[13]
Linearity (r²) 0.9995≥ 0.997
LOD 0.3 µg/mL~0.244 µM (approx. 0.025 µg/mL)
LOQ 1.0 µg/mLNot consistently specified
Accuracy (Recovery) 98.4 - 101.8%Generally within acceptable limits
Precision (RSD) < 3%Generally within acceptable limits
Sample Preparation Derivatization-freeDerivatization required

While GC-MS may offer a lower limit of detection, the novel HPLC-UV method provides a sufficiently sensitive and highly accurate and precise alternative with a significantly simplified workflow.

Experimental Workflow Visualization

The following diagram illustrates the streamlined workflow of the new HPLC-UV method compared to a traditional GC-MS workflow.

G cluster_0 New HPLC-UV Method cluster_1 Traditional GC-MS Method hplc_start Sample Collection hplc_precip Protein Precipitation hplc_start->hplc_precip hplc_centri Centrifugation hplc_precip->hplc_centri hplc_inject Direct Injection hplc_centri->hplc_inject hplc_analysis HPLC-UV Analysis hplc_inject->hplc_analysis hplc_end Data Analysis hplc_analysis->hplc_end gcms_start Sample Collection gcms_extract Liquid-Liquid Extraction gcms_start->gcms_extract gcms_deriv Derivatization gcms_extract->gcms_deriv gcms_inject Injection gcms_deriv->gcms_inject gcms_analysis GC-MS Analysis gcms_inject->gcms_analysis gcms_end Data Analysis gcms_analysis->gcms_end

Caption: Comparative workflow of the new HPLC-UV and traditional GC-MS methods.

Detailed Experimental Protocols

Novel HPLC-UV Method

1. Sample Preparation:

  • To 200 µL of human plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (30:70 v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 210 nm.[12]

Conventional GC-MS Method (for comparison)

1. Sample Preparation (with derivatization):

  • Perform a liquid-liquid extraction of this compound from the sample matrix using an appropriate organic solvent (e.g., diethyl ether/heptane).[5]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • Heat the mixture to facilitate the derivatization reaction.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: A polar capillary column (e.g., DB-WAX).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.

  • MS Detector: Electron ionization (EI) mode, scanning from m/z 40 to 400.

Conclusion

The newly developed and validated derivatization-free HPLC-UV method for the quantification of this compound presents a robust, accurate, and precise alternative to traditional GC-MS methods. Its primary advantages lie in the significantly simplified sample preparation workflow, leading to higher throughput and reduced operational costs. While GC-MS may offer superior sensitivity for trace-level analysis, the performance of this HPLC-UV method is well-suited for a wide range of applications in clinical and research settings where rapid and reliable quantification of this compound is required. This guide provides the necessary evidence and detailed protocols to support its adoption in laboratories seeking to streamline their analytical processes.

References

A Senior Application Scientist's Guide to Differentiating Isovaleric Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of analytical methodologies for the differentiation of isovaleric acid and its structural isomers, supported by experimental principles and data.

This guide provides an in-depth comparison of the primary analytical techniques for resolving this isomeric maze. We will move beyond mere protocol recitation to explore the causal reasoning behind methodological choices, ensuring each approach is presented as a self-validating system for robust and reliable results.

The Core Challenge: Identical Mass, Divergent Structures

The difficulty in separating these C5 isomers stems from their similar physicochemical properties, such as boiling points and polarities. Standard analytical methods may fail to provide the necessary resolution. The key to their differentiation lies in exploiting the subtle topological differences in their carbon skeletons.

G cluster_isovaleric This compound (3-Methylbutanoic Acid) cluster_valeric Valeric Acid (n-Pentanoic Acid) cluster_2methyl 2-Methylbutanoic Acid cluster_pivalic Pivalic Acid (2,2-Dimethylpropanoic Acid) node_iso CH₃-CH(CH₃)-CH₂-COOH node_val CH₃-CH₂-CH₂-CH₂-COOH node_2me CH₃-CH₂-CH(CH₃)-COOH node_piv (CH₃)₃C-COOH

Figure 1. Chemical structures of this compound and its C5 isomers.

Gas Chromatography (GC): The Vanguard of Separation

Gas chromatography is the most powerful and widely adopted technique for separating volatile compounds like short-chain fatty acids. The separation mechanism hinges on the differential partitioning of analytes between a gaseous mobile phase and a liquid stationary phase within a heated column. For C5 isomers, the choice of the stationary phase is the single most critical parameter determining success or failure.

Expertise & Experience: The Causality of Column Selection

Standard non-polar GC columns (e.g., 5% phenyl-methylpolysiloxane) separate primarily by boiling point. As the C5 isomers have very close boiling points, these columns typically yield poor or no resolution. The solution is to employ a polar stationary phase that can interact differently with the subtle variations in the isomers' polarity and shape.

  • Polyethylene Glycol (PEG) / Wax Columns: These are the columns of choice. Their high polarity induces differential dipole-dipole interactions with the carboxylic acid groups of the isomers. The steric hindrance around the carboxyl group, which varies from the linear valeric acid to the highly branched pivalic acid, affects how strongly each isomer can interact with the stationary phase, enabling effective separation.

  • Derivatization: While direct injection is possible, the high polarity and hydrogen-bonding capacity of carboxylic acids can lead to poor peak shape (tailing) and potential adsorption in the injector or column.[3] Converting the acids to their methyl or other alkyl esters (e.g., using BF₃-methanol or diazomethane) is a self-validating step.[4][5] This process reduces polarity and eliminates hydrogen bonding, resulting in sharper, more symmetrical peaks and improved reproducibility.[3]

Experimental Protocol: GC-MS Analysis of C5 Isomers

This protocol details a robust method for separating and identifying C5 isomers, coupling the separating power of GC with the identification capabilities of Mass Spectrometry.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Sample/Standard deriv Esterification (BF₃-Methanol) start->deriv extract Solvent Extraction (Hexane) deriv->extract inject Injection extract->inject separate Chromatographic Separation inject->separate detect MS Detection separate->detect chrom Chromatogram (Retention Time) detect->chrom ms Mass Spectrum (Fragmentation) detect->ms identify Compound ID chrom->identify ms->identify

Figure 2. A typical experimental workflow for GC-MS analysis of C5 isomers.

Methodology:

  • Sample Preparation (Esterification):

    • To 100 µL of sample (e.g., urine, plasma extract, or standard mix), add 200 µL of 14% boron trifluoride in methanol.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • After cooling, add 1 mL of saturated NaCl solution and 500 µL of hexane.

    • Vortex vigorously for 1 minute and centrifuge to separate the layers.

    • Transfer the upper hexane layer, containing the methyl esters, to an autosampler vial.

  • GC-MS Conditions:

    • Column: DB-WAX or similar polar PEG capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: 240°C, Splitless mode.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 35-200.

Data Presentation & Trustworthiness

The combination of retention time (from GC) and fragmentation pattern (from MS) provides a highly trustworthy identification.

Table 1: Expected Elution Order and Key Mass Fragments of C5 Isomer Methyl Esters

Compound (as Methyl Ester)Typical Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)Distinguishing Feature
Pivalic Acid~6.511657, 85Strong base peak at m/z 57 (tert-butyl cation)
2-Methylbutanoic Acid~7.211657, 88Prominent m/z 88 from McLafferty rearrangement
This compound~7.811643, 74, 87Prominent m/z 74 from McLafferty rearrangement
Valeric Acid~8.511674, 87Strongest m/z 74 peak among isomers

Note: Retention times are illustrative and will vary with the specific system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

When absolute, unambiguous structural confirmation is required, NMR spectroscopy is the unparalleled solution. It provides direct insight into the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) in the molecule, making it the ultimate authority for isomer differentiation.

Expertise & Experience: Decoding the Splitting Patterns

While all isomers have 10 protons, their arrangement leads to unique signals and splitting patterns in the ¹H NMR spectrum. The number of adjacent, non-equivalent protons (n) splits a signal into n+1 peaks, a phenomenon that provides a molecular fingerprint.

  • Pivalic Acid: Its nine equivalent methyl protons are adjacent to no other protons, resulting in a single, sharp singlet. This is an unmistakable signature.

  • This compound: Features a characteristic doublet for the six protons of the two methyl groups, which are split by the single adjacent proton.

  • 2-Methylbutanoic Acid: Shows two different methyl signals—a doublet and a triplet—reflecting two distinct methyl environments.

  • Valeric Acid: Its linear chain results in a more complex spectrum with multiple overlapping multiplets.

The carboxylic acid proton itself appears as a very broad singlet far downfield (10-12 ppm), a characteristic feature of this functional group.[6][7][8]

Table 2: Characteristic ¹H NMR Signals for Differentiating C5 Isomers (in CDCl₃)

CompoundKey Signal(s)MultiplicityApprox. Chemical Shift (ppm)
Pivalic Acid(CH₃)₃C-Singlet~1.25
This compound(CH₃)₂CH-Doublet~0.95
2-Methylbutanoic AcidCH₃CH₂-Triplet~0.90
-CH(CH₃)-Doublet~1.15
Valeric AcidCH₃(CH₂)₃-Triplet~0.90

Infrared (IR) Spectroscopy: A Complementary View

While not a primary separation technique, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, complementary method for differentiation, particularly when analyzing pure substances.[9][10] All isomers will show the two defining absorptions of a carboxylic acid: a very broad O-H stretch from ~3300-2500 cm⁻¹ and a sharp C=O stretch from ~1725-1700 cm⁻¹.[7][8]

Differentiation relies on the "fingerprint region" (<1500 cm⁻¹), where C-C and C-H bending vibrations are unique to each carbon skeleton.[11] For instance, the branched isomers show specific C-H bending patterns:

  • This compound: A doublet around 1385-1365 cm⁻¹ indicates an isopropyl group.

  • Pivalic Acid: A strong band near 1360 cm⁻¹ is characteristic of a tert-butyl group.

Conclusion: An Integrated Analytical Strategy

No single technique is universally superior; the optimal choice depends on the analytical goal. A logical workflow ensures both efficiency and confidence in the results.

Decision_Tree start Analytical Goal: Differentiate C5 Isomers q1 Need for Quantification and High Throughput? start->q1 q2 Ambiguous Identification? q1->q2 No gcms Use GC-MS (Polar Column) q1->gcms Yes q3 Absolute Structural Confirmation Needed? q2->q3 Yes end Result Confirmed q2->end No nmr Use ¹H NMR q3->nmr Yes q3->end No gcms->q2 Check Results nmr->end

Figure 3. Decision workflow for selecting the appropriate analytical technique.

  • For routine screening and quantification , a properly optimized GC-MS method with a polar column is the most robust and efficient choice. It provides both reliable separation and confident identification.

  • For absolute structural proof , such as when characterizing a novel compound or certifying a reference standard, NMR spectroscopy is the definitive authority.

By integrating these powerful analytical techniques and understanding the chemical principles that govern their success, researchers can confidently and accurately navigate the complex challenge of differentiating this compound and its isomers.

References

Accuracy and precision of different isovaleric acid quantification methods.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Accuracy and Precision of Isovaleric Acid Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of this compound Quantification

This compound, a short-chain fatty acid, is a pivotal molecule in biochemistry and clinical diagnostics. It is a metabolic intermediate in the catabolism of the branched-chain amino acid leucine.[1] The accurate and precise measurement of this compound is paramount for several reasons:

  • Clinical Diagnostics: Elevated levels of this compound and its conjugates are the hallmark of Isovaleric Acidemia (IVA), an inherited metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[2][3] Early and accurate quantification through newborn screening is critical for timely intervention to prevent severe neurological damage and mortality.[4][5]

  • Microbiome Research: As a product of leucine fermentation by gut microbiota, this compound concentrations in fecal samples provide insights into the metabolic activity of the gut microbiome and its relationship with host health and disease.[6]

  • Pharmaceutical Development: Monitoring this compound levels can be essential in preclinical and clinical studies for drugs that may impact amino acid metabolism or gut microbiome function.

The inherent volatility of this compound, its presence in complex biological matrices, and the existence of structural isomers like valeric acid present significant analytical challenges that necessitate robust and well-validated quantification methods.[7]

Leucine Catabolism and this compound Formation

The diagram below illustrates the simplified metabolic pathway leading to the formation of this compound from leucine. In a healthy state, isovaleryl-CoA is converted to 3-methylcrotonyl-CoA. A deficiency in the isovaleryl-CoA dehydrogenase enzyme disrupts this pathway, causing the accumulation of isovaleryl-CoA, which is then hydrolyzed to this compound.[1]

Leucine Leucine aKG α-Ketoisocaproate Leucine->aKG IsovalerylCoA Isovaleryl-CoA aKG->IsovalerylCoA Enzyme Isovaleryl-CoA Dehydrogenase IsovalerylCoA->Enzyme Accumulation This compound (Accumulation in IVA) NormalPathway 3-Methylcrotonyl-CoA Enzyme->Accumulation Deficient Pathway Enzyme->NormalPathway Normal Pathway

Caption: Simplified pathway of leucine catabolism.

Core Analytical Techniques: A Head-to-Head Comparison

The selection of an analytical method is a critical decision dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given this compound's inherent volatility, GC-MS is a natural fit, providing excellent separation and definitive identification based on mass spectra.

Principle of GC-MS for IVA

The core principle involves separating compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a capillary column. For robust quantification, especially in complex matrices like fecal samples, a derivatization step is often employed. This chemical modification converts the polar carboxylic acid group into a less polar, more volatile ester, resulting in sharper chromatographic peaks and improved sensitivity.[6] Mass spectrometry is used for detection, providing high selectivity by monitoring specific fragment ions (Selected Ion Monitoring, SIM) unique to the derivatized this compound.[8]

GC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Fecal/Plasma Sample + Internal Standard Acidify 2. Acidification (e.g., HCl) Sample->Acidify Extract 3. Liquid-Liquid Extraction (e.g., Diethyl Ether) Acidify->Extract Deriv 4. Derivatization (e.g., PCF) Extract->Deriv Inject 5. GC Injection Deriv->Inject Separate 6. Capillary Column Separation Inject->Separate Detect 7. MS Detection (SIM Mode) Separate->Detect Quant 8. Quantification Detect->Quant

Caption: Typical experimental workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol (GC-MS)

This protocol is adapted from methods for quantifying short-chain fatty acids in fecal samples.[6]

  • Sample Preparation & Extraction:

    • Weigh approximately 200 mg of a frozen or lyophilized fecal sample into a centrifuge tube.

    • Add a known concentration of an internal standard (e.g., 2-ethylbutyric acid or a stable isotope-labeled IVA).[6][9]

    • Add 1 mL of chilled water and homogenize thoroughly.

    • Acidify the homogenate to a pH < 2 by adding concentrated HCl or orthophosphoric acid. This protonates the this compound, maximizing its solubility in organic solvents.[6][8]

    • Add 1 mL of an organic solvent (e.g., diethyl ether) and vortex vigorously for 2-3 minutes for liquid-liquid extraction.

    • Centrifuge at high speed (e.g., 5000 rpm) for 5-10 minutes to achieve phase separation.[8]

    • Carefully transfer the upper organic layer to a clean vial.

  • Derivatization:

    • To the extracted organic phase, add a derivatizing agent such as propyl chloroformate (PCF) or pentafluorobenzyl bromide (PFBBr) according to established procedures. This step enhances volatility for GC analysis.

  • Instrumental Analysis:

    • GC System: Agilent 7890B or equivalent.

    • Injector: Splitless mode, 240 °C.

    • Column: A polar capillary column, such as a DB-FFAP or one with a polyethylene glycol stationary phase, is recommended for good peak shape.[8]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Initial temperature of 80°C (hold 2 min), ramp at 40°C/min to 200°C, then ramp at 25°C/min to 240°C (hold 2 min).[8]

    • MS System: Agilent 5977 or equivalent.

    • Ion Source Temp: 200 °C.

    • Measurement Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.

    • Quantitation Ions: Specific ions for derivatized this compound and the internal standard are monitored (e.g., for underivatized IVA, m/z 60 is a common ion).[8]

Performance Deep Dive: Accuracy & Precision
  • Accuracy: Typically reported as percent recovery, GC-MS methods show good accuracy, often falling within the 80-120% range, with many validated methods achieving 90-110%.[10][11]

  • Precision: Expressed as the relative standard deviation (%RSD), precision for GC-MS is generally high. Intraday (repeatability) and interday precision values are commonly below 15%, with optimized methods achieving <5%.[10][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity & Selectivity

For trace-level quantification in highly complex biological matrices like plasma or serum, LC-MS/MS is the undisputed gold standard. Its exceptional sensitivity and selectivity are crucial for applications like newborn screening for Isovaleric Acidemia.

Principle of LC-MS/MS for IVA

This technique separates analytes in a liquid mobile phase using a high-performance liquid chromatography (HPLC) column. The key advantage for IVA analysis is the ability to chromatographically resolve it from its structural isomers, a common challenge for direct-injection methods.[7] Similar to GC-MS, derivatization (e.g., with 3-nitrophenylhydrazine, 3-NPH) is frequently used to convert IVA into a less polar derivative, which improves its retention on common reversed-phase columns (like C18) and enhances its ionization efficiency.[1][7] Detection is performed with a tandem mass spectrometer, typically a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode. MRM provides outstanding selectivity by monitoring a specific fragmentation transition from a precursor ion to a product ion, effectively filtering out background noise.[1][7]

LC-MS/MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Plasma/Serum Sample + IS (¹³C-IVA) Precip 2. Protein Precipitation (e.g., Acetonitrile) Sample->Precip Deriv 3. Derivatization (e.g., 3-NPH + EDC) Precip->Deriv Inject 4. LC Injection Deriv->Inject Separate 5. Reversed-Phase C18 Separation Inject->Separate Detect 6. MS/MS Detection (MRM Mode) Separate->Detect Quant 7. Quantification Detect->Quant

Caption: Typical experimental workflow for LC-MS/MS analysis of this compound.

Detailed Experimental Protocol (LC-MS/MS)

This protocol is based on established methods for analyzing short-chain fatty acids in biological fluids.[1][7]

  • Sample Preparation & Derivatization:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add a stable isotope-labeled internal standard (¹³C- or d-labeled IVA is ideal as it co-elutes and corrects for matrix effects).[9]

    • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[12]

    • Transfer the supernatant to a new tube.

    • Add derivatization reagents. A common method uses 3-nitrophenylhydrazine (3-NPH) with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction.[1]

    • Incubate the reaction mixture (e.g., at 40°C for 30 minutes) to form the 3-NPH derivative.

    • Quench the reaction and dilute the sample with the mobile phase for analysis.

  • Instrumental Analysis:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • MS/MS System: Triple quadrupole mass spectrometer.

    • Ion Source: Electrospray ionization (ESI), typically in negative mode for 3-NPH derivatives.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor -> product ion transitions for the derivatized this compound and its internal standard must be optimized.[12]

Performance Deep Dive: Accuracy & Precision
  • Accuracy: LC-MS/MS methods demonstrate excellent accuracy, with recovery values typically in the 95-105% range, even in complex matrices, largely due to the effective correction provided by co-eluting stable isotope-labeled internal standards.[9]

  • Precision: This technique offers superior precision. %RSD values for repeatability and intermediate precision are consistently below 10%, and often below 5% in validated clinical assays.[9][13]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Accessible Workhorse

While lacking the sensitivity and selectivity of mass spectrometry, HPLC-UV is a robust, cost-effective, and widely available technique suitable for applications where this compound concentrations are relatively high, such as in animal feed or some fermentation products.[14]

Principle of HPLC-UV for IVA

Separation is achieved using liquid chromatography, similar to LC-MS/MS. However, detection relies on a UV-Vis spectrophotometer. Since this compound has a poor chromophore, it does not absorb strongly in the UV range. Therefore, detection is performed at a very low wavelength (e.g., 210 nm), where many other organic molecules also absorb, leading to potential interference.[15][16] The method's accuracy is highly dependent on effective chromatographic separation from matrix components.

Detailed Experimental Protocol (HPLC-UV)

This protocol is a general method for organic acid analysis.[15][17]

  • Sample Preparation:

    • Sample extraction is performed similarly to GC-MS or LC-MS/MS methods (acidification and liquid-liquid extraction) to isolate the organic acids.

    • Alternatively, solid-phase extraction (SPE) can be used for sample cleanup.[15]

    • The final extract is evaporated and reconstituted in the mobile phase.

  • Instrumental Analysis:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic elution with an acidic aqueous buffer, such as 5 mM phosphoric acid solution (pH 2.1), is common.[15][16]

    • Flow Rate: 1 mL/min.

    • Detection: UV detector set to 210 nm.[15]

    • Quantification: Based on an external calibration curve created from pure standards.

Performance Deep Dive: Accuracy & Precision
  • Accuracy: Recovery rates for HPLC-UV methods are generally acceptable, often ranging from 80% to 110%, but can be more susceptible to matrix effects than MS-based methods.[14][17]

  • Precision: The method provides good precision for its intended applications, with %RSD values typically below 10%.[14][17]

Quantitative Performance Summary

The table below summarizes the key performance characteristics of the discussed analytical methods for this compound quantification. These values are compiled from various single-laboratory validation studies and should be considered representative rather than absolute, as performance can vary with instrumentation and sample matrix.

Analytical Method Typical Sample Matrix Derivatization Limit of Quantification (LOQ) Linearity (R²) Accuracy (% Recovery) Precision (%RSD) Reference(s)
GC-MS Fecal, Environmental, AirOften Required0.1 - 15 mg/L> 0.9985-115%< 15%[1][10][11][12]
LC-MS/MS Plasma, Serum, TissuesOften Required1 - 10 ng/mL> 0.9995-105%< 10%[1][7][9][18]
HPLC-UV Animal Feed, WineNot Required1 - 25 µg/mL (ppm)> 0.9980-110%< 10%[14][17][18]

Expert Analysis: Selecting the Optimal Method for Your Application

The choice of quantification method is not a one-size-fits-all decision. It requires a careful balancing of analytical requirements and practical constraints.

  • For Clinical Diagnostics and Newborn Screening (e.g., Isovaleric Acidemia): LC-MS/MS is the unequivocal choice. Its unparalleled sensitivity is necessary to detect pathologically relevant elevations from baseline levels in newborn dried blood spots (as C5-carnitine).[4][19] The high selectivity of MRM is essential to eliminate interferences in the complex blood matrix and to differentiate from isomers, ensuring diagnostic accuracy.[2][7]

  • For Microbiome and Fecal Metabolite Research: GC-MS is a highly suitable and robust method. Fecal samples typically contain higher concentrations of short-chain fatty acids compared to plasma, placing them well within the quantification range of GC-MS.[6] The technique provides excellent separation and reliable quantification, making it a workhorse in metabolomics labs studying gut health.

  • For Quality Control in Food and Feed Industries: HPLC-UV can be the most practical and cost-effective option. In applications like analyzing animal feed or fermentation products, where IVA concentrations are expected to be in the µg/mL (ppm) range or higher, the sensitivity of HPLC-UV is often sufficient.[14] Its simpler operation and lower instrumentation cost make it ideal for routine quality control environments.

  • For Exploratory Metabolomics and Multi-Analyte Profiling: Nuclear Magnetic Resonance (NMR) Spectroscopy serves a unique role. While it lacks the sensitivity of MS-based methods, its ability to simultaneously identify and quantify a wide range of metabolites without derivatization makes it a powerful tool for discovering broad metabolic changes.[20][21][22] It is best used for untargeted analysis where absolute low-level quantification is not the primary goal.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate method, ensuring the generation of accurate, precise, and reliable data for their critical work.

References

A Comparative Guide to the Antimicrobial Efficacy of Isovaleric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel antimicrobial agents is a paramount objective in the scientific community. Isovaleric acid, a short-chain fatty acid (SCFA) naturally found in various plants and fermented foods, has garnered attention for its inherent biological activity. While its primary claim to fame is often its characteristic pungent odor, a growing body of evidence suggests that this compound and its derivatives possess significant antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial efficacy of this compound derivatives, supported by experimental data and detailed protocols for in vitro evaluation. We will delve into their mechanism of action, compare their potency against relevant pathogens, and explore the structure-activity relationships that govern their function, offering a valuable resource for researchers engaged in the discovery and development of next-generation antimicrobial therapies.

The Antimicrobial Mechanism of Action of Short-Chain Fatty Acids

The antimicrobial activity of short-chain fatty acids like this compound is primarily attributed to their ability to disrupt the cellular integrity of microorganisms. This process is initiated by the passive diffusion of the undissociated form of the acid across the bacterial cell membrane.

Once inside the more alkaline cytoplasm of the bacterium, the acid dissociates, releasing a proton (H+) and its corresponding anion. This leads to two critical events that compromise cell viability:

  • Cytoplasmic Acidification: The accumulation of protons leads to a rapid decrease in the intracellular pH. This acidification disrupts numerous metabolic processes that are pH-dependent, including enzymatic activity and ATP synthesis, ultimately leading to cellular stress and growth inhibition.

  • Anion Accumulation: The buildup of the dissociated anion within the cytoplasm contributes to an increase in osmotic pressure, which can lead to cell lysis.

This mechanism of action is particularly effective against a range of both Gram-positive and Gram-negative bacteria.

Mechanism of Action cluster_outside Extracellular Space (Lower pH) cluster_membrane Bacterial Cell Membrane cluster_inside Cytoplasm (Higher pH) Isovaleric_Acid_undissociated This compound (Undissociated) Isovaleric_Acid_dissociated Dissociation Isovaleric_Acid_undissociated->Isovaleric_Acid_dissociated Crosses membrane Passive_Diffusion Passive Diffusion Proton H+ (Proton) Isovaleric_Acid_dissociated->Proton Anion Isovalerate Anion Isovaleric_Acid_dissociated->Anion Acidification Cytoplasmic Acidification Proton->Acidification Osmotic_Stress Osmotic Stress Anion->Osmotic_Stress Metabolic_Inhibition Metabolic Inhibition & ATP Depletion Acidification->Metabolic_Inhibition Osmotic_Stress->Metabolic_Inhibition Cell_Death Bacterial Cell Death Metabolic_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

Comparative Efficacy Analysis

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for this compound and its derivatives against a selection of pathogenic bacteria. For comparison, representative MIC values for conventional antibiotics are also included.

Disclaimer: The MIC values presented below are compiled from various studies. Direct comparison should be made with caution, as experimental conditions such as the specific strain, growth medium, and incubation time can influence the results.

Compound/DerivativeTest OrganismMIC (mg/L)Reference
This compound (Valeric Acid) Escherichia coli2000 - 2800[1]
Salmonella Typhimurium2000 - 2800[1]
Campylobacter jejuni500 - 1000[1]
Enterococcus faecalis2000[1]
Clostridium perfringens1300[1]
Streptococcus pneumoniae1000[1]
Streptococcus suis1000[1]
Monovalerin (this compound Monoglyceride proxy) Escherichia coli5000 - 6700[1]
Salmonella Typhimurium10000 - 15000[1]
Campylobacter jejuni2500 - 3700[1]
This compound Monoglyceride Pseudomonas aeruginosaPronounced Activity[2]
Candida albicansModerate Activity[2]
Cyclohexylisovalerate Staphylococcus aureusActive[3]
Escherichia coliActive[3]
Pseudomonas aeruginosaActive[3]
Candida albicansActive[3]
Benzylisovalerate Staphylococcus aureusActive[3]
Escherichia coliActive[3]
Ciprofloxacin (Comparator) Escherichia coli0.004 - 0.015[4]
Staphylococcus aureus0.12 - 0.5[4]
Vancomycin (Comparator) Staphylococcus aureus0.5 - 2[4]

*Qualitative data from the study, specific MIC values were not provided.

Key Experimental Protocols for Efficacy Assessment

To ensure the generation of reliable and reproducible data, standardized protocols are essential. The following sections provide detailed methodologies for determining the antimicrobial efficacy and cytotoxic potential of this compound derivatives.

Broth Microdilution Assay for MIC Determination (CLSI Guidelines)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Rationale for Experimental Choices:

  • Mueller-Hinton Broth (MHB): This is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility and low levels of inhibitors of common antimicrobial agents.

  • 0.5 McFarland Standard: This standardizes the inoculum density to approximately 1.5 x 10⁸ CFU/mL, ensuring that the results are comparable across different experiments and laboratories.

  • Positive and Negative Controls: The inclusion of a positive control (a known antibiotic) validates the susceptibility of the test organism, while the negative control (no antimicrobial agent) ensures the viability of the organism in the test medium. A sterility control (no bacteria) confirms the absence of contamination.

Broth Microdilution Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Add Standardized Inoculum to each well A->C B Prepare Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually Inspect for Growth or Measure Absorbance D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Include Controls: - Positive (Known Antibiotic) - Negative (No Compound) - Sterility (No Bacteria) G->B

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Protocol:

  • Preparation of Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh culture (18-24 hours) of the test organism on an appropriate agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.

MTT Assay for Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of any new antimicrobial agent to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Rationale for Experimental Choices:

  • Mammalian Cell Line: A representative mammalian cell line (e.g., HeLa, HEK293, or Vero cells) is used to assess the potential for toxicity in humans.

  • MTT Reagent: The yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Solubilization Solution: An organic solvent (e.g., DMSO or a specialized solubilization buffer) is used to dissolve the insoluble formazan crystals, allowing for spectrophotometric quantification.

MTT Assay Workflow A Seed Mammalian Cells in a 96-well Plate B Add Serial Dilutions of Test Compound to Wells A->B C Incubate for 24-48 hours B->C D Add MTT Reagent to each well C->D E Incubate for 2-4 hours (Formazan Crystal Formation) D->E F Add Solubilization Solution to dissolve crystals E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability (%) G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium and add them to the wells containing the cells. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a further 24-48 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of fatty acids and their derivatives is significantly influenced by their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective antimicrobial agents.

  • Chain Length: For straight-chain fatty acids, antimicrobial activity is often dependent on the chain length. While this compound is a short-chain fatty acid, its esterification with different alcohols can modulate its lipophilicity, which is a key factor in its ability to penetrate the bacterial cell membrane.

  • Esterification: The conversion of the carboxylic acid group to an ester can have a variable effect on antimicrobial activity. In some cases, esterification can enhance activity by increasing the compound's ability to traverse the cell membrane. For example, monoglyceride esters of fatty acids are often more potent than the free fatty acids themselves.[5] However, for some derivatives, the free carboxylic acid group is essential for the proton-donating mechanism of action, and its esterification can lead to a decrease in activity.[1]

  • Nature of the Ester Group: The type of alcohol used for esterification plays a significant role. For instance, esterification with bulky or aromatic groups, such as in cyclohexylisovalerate and benzylisovalerate, can introduce new interactions with the bacterial cell membrane or intracellular targets, potentially enhancing antimicrobial activity.[3] The presence of additional functional groups on the ester moiety can also influence activity.

Conclusion

This compound and its derivatives represent a promising class of compounds with demonstrable antimicrobial activity against a range of pathogenic bacteria and fungi. Their primary mechanism of action, involving the disruption of intracellular pH homeostasis, makes them attractive candidates for further investigation, particularly in an era where novel mechanisms are desperately needed to combat antibiotic resistance.

The data presented in this guide indicate that while this compound itself possesses moderate antimicrobial activity, its derivatives, particularly monoglycerides and certain alkyl esters, may offer enhanced potency. However, a comprehensive and standardized evaluation of a broader range of this compound derivatives is warranted to fully elucidate their therapeutic potential. Future research should focus on systematic SAR studies to optimize the antimicrobial activity and selectivity of these compounds, as well as in vivo efficacy and safety studies to validate their potential as clinical candidates. The detailed protocols provided herein offer a robust framework for conducting such investigations, paving the way for the potential development of this compound-based antimicrobial agents.

References

Safety Operating Guide

A Scientist's Guide to the Proper Disposal of Isovaleric Acid

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. Isovaleric acid (also known as 3-methylbutanoic acid), with its potent, unpleasant odor and corrosive nature, demands a rigorous and informed disposal protocol. This guide provides drug development professionals, researchers, and scientists with the essential, step-by-step procedures for safely managing this compound waste, ensuring compliance and minimizing risk.

Hazard Profile and Immediate Safety Precautions

Before handling or preparing for disposal, it is critical to recognize the hazards associated with this compound. It is a combustible liquid that causes severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] The causality behind these hazards lies in its acidic nature, which can denature proteins and cause chemical burns upon contact with tissues.[4]

Mandatory Personal Protective Equipment (PPE): A non-negotiable first line of defense is the correct use of PPE. All handling and disposal procedures must be performed within a certified chemical fume hood.

  • Gloves: Wear chemical-resistant gloves. Nitrile or neoprene are suitable choices.[1] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]

  • Eye Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[1]

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory. For tasks with a higher splash risk, a chemical-resistant apron is recommended.[1][6]

The Core Principle: Hazardous Waste Classification

The foundational step in proper disposal is correct waste classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for determining if their waste is hazardous.[5]

This compound is classified as a corrosive hazardous waste , assigned the EPA hazardous waste number D002 .[4][7] This classification is due to its acidic properties. Therefore, it must not be disposed of with household garbage or poured down the sewer system, as it is harmful to aquatic life and can damage plumbing infrastructure.[1][8]

Step-by-Step Disposal Protocol

The primary and most accepted disposal route for this compound is through a licensed professional waste disposal service, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[1][9]

Step 1: Waste Segregation and Collection Collect all waste containing this compound, including contaminated solutions and materials, in a designated hazardous waste container.[1]

  • Causality: Never mix this compound waste with other waste streams, particularly bases, strong oxidizing agents, or reducing agents.[1][4][7] Mixing with bases can cause a violent exothermic (heat-generating) reaction.

Step 2: Selecting the Right Container The choice of container is critical for safe storage and prevention of dangerous reactions.

  • Recommended: Use only glass or high-density polyethylene (HDPE) containers that are in good condition and have a secure, sealing cap.[1][4]

  • Prohibited: DO NOT use aluminum or galvanized metal containers. This compound is corrosive to these metals and will react to produce highly flammable hydrogen gas, creating a significant fire or explosion risk.[4][6]

Step 3: Labeling and Storage Proper labeling is a regulatory requirement and essential for safety.

  • Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound." [1]

  • Keep the container securely sealed when not in use.[5]

  • Store the container in a designated, well-ventilated, and cool secondary containment bin within a fume hood, away from incompatible materials.[1]

Step 4: Arranging for Final Disposal Once the container is approaching full (do not overfill), arrange for its pickup through your institution's EHS office or a licensed hazardous waste contractor.[1][2]

Data Presentation: this compound Properties

The following table summarizes key quantitative data for this compound, which informs its handling and disposal requirements.

PropertyValueReference
Chemical Formula C₅H₁₀O₂[10]
CAS Number 503-74-2[5]
Appearance Colorless liquid[1]
Odor Unpleasant, cheesy, or sweaty[1][7]
Flash Point 70-74 °C (Combustible Liquid)[1][8]
RCRA Waste Code D002 (Corrosivity)[4][7]
Incompatible Materials Strong oxidizing agents, bases, reducing agents, most metals[4][7]

Experimental Protocol: Emergency Spill Management

For small spills (<100 mL) that you are trained and equipped to handle, follow this procedure. For larger spills, or any spill you are not comfortable managing, evacuate the area and contact your institution's emergency response team.[11]

Materials:

  • Full PPE (as described in Section 1)

  • Inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth)[7]

  • Weak base for neutralization (e.g., sodium bicarbonate, 5% sodium carbonate solution)[1]

  • pH indicator strips

  • Sealable bags or a designated container for spill cleanup debris

Procedure:

  • Ensure Safety: Alert personnel in the immediate area and control all sources of ignition.[5][12] Ensure the chemical fume hood is operational.

  • Contain the Spill: Create a dike around the spill using an inert absorbent material to prevent it from spreading.[7][13]

  • Neutralize the Acid: Slowly and carefully apply a weak base like sodium bicarbonate over the spill area.[1][7]

    • Causality: A weak base is used to avoid a violent reaction that could occur with a strong base. The neutralization reaction will produce carbon dioxide gas, so expect fizzing.[1] Proceed slowly until the fizzing subsides.

  • Verify Neutralization: Using a moistened pH strip, test the treated spill residue to ensure the pH is between 6 and 8.[1]

  • Absorb and Collect: Once neutralized, absorb the material with fresh absorbent. Carefully sweep or scoop the contaminated material and place it into a clearly labeled, sealable bag or hazardous waste container.[5]

  • Final Cleaning: Wipe the spill area clean with water. Dispose of all cleaning materials (gloves, wipes, etc.) as hazardous waste in the same container.[1]

  • Dispose of Cleanup Debris: The container with the spill cleanup debris must be handled as hazardous waste and disposed of through your EHS department.[13]

Mandatory Visualization: Disposal Decision Workflow

This diagram outlines the logical decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_assessment Initial Assessment cluster_spill Spill Response Protocol cluster_bulk Bulk Waste Protocol start This compound Waste Generated is_spill Spill or Bulk Waste? start->is_spill spill_size Is spill <100mL & manageable? is_spill->spill_size Spill collect Collect in Designated (Glass or HDPE) Container is_spill->collect Bulk Waste spill_cleanup 1. Contain Spill 2. Neutralize with Weak Base (e.g., NaHCO3) 3. Absorb & Collect Debris spill_size->spill_cleanup Yes evacuate Evacuate Area Contact EHS/Emergency Services spill_size->evacuate No spill_disposal Dispose of Debris as Hazardous Waste via EHS spill_cleanup->spill_disposal label_waste Label as 'Hazardous Waste: This compound' collect->label_waste store Store Securely in Ventilated Area Away from Incompatibles label_waste->store ehs_pickup Arrange Pickup via EHS or Licensed Disposal Service store->ehs_pickup

Caption: Decision workflow for this compound waste disposal.

References

Mastering the Unpleasant: A Researcher's Guide to Safely Handling Isovaleric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the seasoned researcher, the acrid, pervasive odor of isovaleric acid is an unmistakable hallmark of its presence. This C5 carboxylic acid, while valuable in the synthesis of flavors, fragrances, and pharmaceuticals, demands a healthy respect. Its corrosive nature and potent vapor necessitate a robust safety protocol to prevent skin and eye damage, respiratory irritation, and environmental contamination. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Risks: More Than Just a Bad Smell

Before any work with this compound commences, a thorough understanding of its hazards is paramount. It is classified as a substance that can cause severe skin burns and eye damage, as well as respiratory irritation[1][2]. The vapor, even at low concentrations, can be irritating to the mucous membranes and upper respiratory tract[2].

HazardDescriptionGHS Classification
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.[2][3]Category 1B
Serious Eye Damage/Irritation Can cause serious, potentially irreversible eye damage.[1][2][4]Category 1
Respiratory Irritation Vapors may cause irritation to the respiratory tract.[1]STOT SE 3
Flammability Combustible liquid with a flashpoint of 74°C.[1][3]Category 4

This table summarizes the primary hazards associated with this compound.

The Core of Protection: A Multi-Layered PPE Strategy

The selection of Personal Protective Equipment (PPE) is not a mere box-ticking exercise; it is a critical line of defense. The following recommendations are based on a risk assessment for handling pure or concentrated solutions of this compound.

A Step-by-Step Guide to PPE Selection and Use:
  • Engineering Controls First: Always handle this compound in a certified chemical fume hood to minimize vapor inhalation[1][5]. Ensure the fume hood has adequate airflow and is not cluttered. An eyewash station and safety shower must be readily accessible[1][5].

  • Eye and Face Protection: An Absolute Non-Negotiable:

    • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are mandatory[1][2].

    • Enhanced Protection: For larger quantities or when there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles[2][5][6]. This provides a secondary barrier for the entire face.

  • Hand Protection: The Right Material Matters:

    • Glove Selection: Standard nitrile gloves may offer some protection for incidental contact, but for prolonged handling, heavier-duty gloves are recommended. Neoprene or butyl rubber gloves provide better resistance to carboxylic acids. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

    • Double Gloving: For added protection, consider wearing two pairs of nitrile gloves. This can provide a temporary barrier if the outer glove is compromised.

    • Proper Technique: Inspect gloves for any signs of degradation or punctures before use. When removing gloves, use a technique that avoids skin contact with the contaminated outer surface[2][6].

  • Body Protection: Shielding from Splashes:

    • A flame-resistant lab coat is the minimum requirement.

    • For larger-scale operations, a chemical-resistant apron or a full chemical suit may be necessary to protect against significant splashes[6][7].

    • Ensure that legs and feet are fully covered; open-toed shoes are never acceptable in a laboratory setting[1].

  • Respiratory Protection: When Vapors Cannot Be Controlled:

    • In most laboratory settings with a properly functioning fume hood, respiratory protection is not required.

    • However, in situations where engineering controls are insufficient to maintain exposure below occupational exposure limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary[1][6][7]. Fit testing and proper training are essential for respirator use.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Task Handling this compound Quantity Small (<100mL) or Large (>100mL) Scale? Task->Quantity SmallScale Standard PPE: - Chemical Goggles - Lab Coat - Nitrile/Neoprene Gloves Quantity->SmallScale Small Scale LargeScale Enhanced PPE: - Face Shield & Goggles - Chemical Apron/Suit - Heavy-Duty Gloves - Consider Respirator Quantity->LargeScale Large Scale

A decision workflow for selecting appropriate PPE based on the scale of the task.

Operational Protocol: A Step-by-Step Guide to Preparing a 1M this compound Solution

This protocol outlines the safe preparation of a 1 Molar solution of this compound in a compatible solvent (e.g., methanol).

Materials:

  • This compound (reagent grade)

  • Methanol (HPLC grade)

  • Volumetric flask with stopper

  • Glass funnel

  • Graduated cylinder

  • Pipette and pipette aid

  • Beaker for temporary waste

  • Appropriate PPE (as determined by your risk assessment)

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Solvent Measurement: Measure the required volume of methanol using a graduated cylinder and transfer it to the volumetric flask. Fill the flask to approximately 80% of its final volume.

  • Acid Measurement: In the fume hood, carefully measure the required mass or volume of this compound. If transferring from a larger container, do so slowly to avoid splashing.

  • Dissolution: Slowly add the this compound to the methanol in the volumetric flask, swirling gently to mix. The dissolution may be exothermic; allow the solution to cool to room temperature.

  • Final Dilution: Once the solution has cooled, add methanol to the calibration mark on the volumetric flask.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Immediately label the flask with the contents ("1M this compound in Methanol"), date of preparation, and your initials.

  • Cleanup: All glassware that came into contact with this compound should be rinsed with a small amount of the solvent used, and the rinsate collected as hazardous waste.

Spill Management and Disposal: A Cradle-to-Grave Approach

Accidents happen, but with proper planning, a minor spill can be managed without incident.

Spill Response Protocol:
  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills (<100 mL) that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure, evacuate the lab and contact your institution's emergency response team.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, use a chemical spill kit with absorbent materials like vermiculite or sand to contain the spill and prevent it from spreading[8]. Do not use combustible materials like paper towels to absorb the acid.

  • Neutralization (with caution): For small spills, after absorption, the area can be neutralized with a weak base like sodium bicarbonate. This should be done cautiously as the reaction can be vigorous.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container[5].

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor or safety officer.

Waste Disposal Plan:
  • Waste Segregation: All this compound waste, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated hazardous waste container[5][7]. Do not mix this compound waste with other waste streams, especially bases or oxidizing agents[5].

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazards (Corrosive, Combustible)[5].

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials, with the lid tightly sealed[1][6].

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed waste disposal contractor[5][7]. Never pour this compound down the drain[5].

By adhering to these stringent protocols, researchers can confidently and safely harness the utility of this compound, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isovaleric Acid
Reactant of Route 2
Isovaleric Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.